Product packaging for Bamifylline(Cat. No.:CAS No. 2016-63-9)

Bamifylline

Número de catálogo: B195402
Número CAS: 2016-63-9
Peso molecular: 385.5 g/mol
Clave InChI: VVUYEFBRTFASAH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Bamifylline is a xanthine derivative and a selective A1 adenosine receptor antagonist, making it a valuable compound for cardiovascular and respiratory research . Its mechanism of action involves blocking A1 adenosine receptors, which contributes to its anti-ischemic and bronchodilator properties . In research models, this compound has been shown to improve exercise-induced myocardial ischemia without significant systemic hemodynamic effects, suggesting a novel anti-ischemic action potentially mediated by the redistribution of coronary blood flow . Furthermore, its role as a bronchodilator has been investigated for conditions involving reversible airways obstruction, such as bronchial asthma . This product is provided as a high-purity chemical entity for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans . Researchers can utilize this compound as a critical tool in fundamental biological studies, pharmaceutical development for testing drug efficacy and safety, and diagnostic research for developing new assays .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N5O3 B195402 Bamifylline CAS No. 2016-63-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2/h5-9,26H,4,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUYEFBRTFASAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20684-06-4 (mono-hydrochloride), 3736-86-5 (unspecified HCl)
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022642
Record name Bamifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2016-63-9
Record name Bamifylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2016-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bamifylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamifylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bamifylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-3,7-dihydro-1,3-dimethyl-8-(phenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMIFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTY15D026H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline is a methylxanthine derivative that has demonstrated efficacy as a bronchodilator and anti-inflammatory agent for respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally distinct from theophylline (B1681296), this compound exhibits a unique pharmacological profile characterized by a dual mechanism of action: selective antagonism of the A1 adenosine (B11128) receptor and inhibition of phosphodiesterase type 4 (PDE4).[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and core pharmacological properties of this compound, including detailed experimental protocols, quantitative data, and elucidation of its primary signaling pathways.

Discovery and Development

This compound, also known as benzetamophylline, was developed as a bisubstituted derivative of theophylline with the aim of retaining the therapeutic benefits of xanthines while reducing the incidence of central nervous system stimulation.[2] Although the specific timeline and researchers involved in its initial discovery are not extensively documented in readily available literature, Chiesi Farmaceutici, an Italian pharmaceutical company, has been prominently associated with its development and clinical investigation.[5][6][7] The company has a long history of focusing on respiratory diseases, with the launch of its first asthma medicine in 1979 marking a significant milestone.[8][9] this compound emerged as a promising candidate due to its potent bronchodilator effects, which are comparable to theophylline, coupled with a more favorable side effect profile.[1][6]

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the synthesis of the key intermediate, 8-benzyltheophylline (B105289), followed by its subsequent alkylation to yield the final product.

Synthesis of 8-Benzyltheophylline

The precursor, 8-benzyltheophylline, is synthesized from theophylline. While various methods for the N-alkylation of theophylline exist, a common approach involves the reaction of theophylline with a benzylating agent.

Experimental Protocol: Synthesis of 8-Benzyltheophylline

  • Materials: Theophylline, Benzyl (B1604629) chloride, a suitable base (e.g., Potassium Carbonate), and a polar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve theophylline in DMF.

    • Add potassium carbonate to the solution and stir the suspension.

    • Slowly add benzyl chloride to the reaction mixture.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-benzyltheophylline.

  • Expected Yield: While specific yields can vary based on reaction scale and conditions, N-alkylation reactions of this type typically proceed with good to excellent yields.

One-Pot Synthesis of this compound Hydrochloride

A one-pot synthesis method for this compound hydrochloride from 8-benzyltheophylline has been described in the patent literature.[2] This process involves the direct reaction of 8-benzyltheophylline with N-ethylethanolamine and a bifunctional alkylating agent in the presence of a base.

Experimental Protocol: Synthesis of 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline hydrochloride (this compound HCl) [2]

  • Materials: 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, Sodium Carbonate, Dichloromethane (B109758), Hydrochloric Acid, Methanol.

  • Procedure:

    • In a reaction vessel equipped for reflux, combine 8-benzyltheophylline, N-ethylethanolamine, 1,2-dichloroethane, and anhydrous sodium carbonate.

    • Heat the reaction mixture under reflux. The reaction proceeds in a single stage to form 7-(N-ethyl-N-β-hydroxyethylaminoethyl)-8-benzyltheophylline. A small proportion of 7-(β-chloroethyl)-8-benzyltheophylline may be formed as a recoverable byproduct.

    • Upon completion of the reaction (monitored by a suitable chromatographic technique), cool the mixture.

    • Extract the resulting organic phase with hydrochloric acid.

    • Neutralize the acidic aqueous phase with sodium carbonate.

    • Extract the neutralized aqueous phase with dichloromethane to isolate the free base of this compound.

    • Convert the free base to its hydrochloride salt by treatment with hydrochloric acid.

    • Purify the crude this compound hydrochloride by crystallization from methanol.

  • Yield: The reported industrial yield for this process is approximately 81%, which can be increased to 91% with the recovery and recycling of the chloroethyl intermediate.[2] The final product has a melting point of approximately 185-186 °C.[2]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are attributed to its dual antagonism of A1 adenosine receptors and inhibition of phosphodiesterase 4 (PDE4).[2][3][4]

Phosphodiesterase 4 (PDE4) Inhibition

This compound acts as a phosphodiesterase inhibitor, with a particular affinity for the PDE4 isoenzyme.[3] PDE4 is the predominant phosphodiesterase in inflammatory cells and airway smooth muscle, where it hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK) and opens calcium-activated potassium channels. The net effect is a reduction in intracellular calcium concentration and relaxation of airway smooth muscle, resulting in bronchodilation. The elevated cAMP also has anti-inflammatory effects by suppressing the release of pro-inflammatory mediators from various immune cells.

PDE4_Inhibition_Pathway cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Extracellular Agonist (e.g., β2-agonist) Extracellular->GPCR ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 PDE4->AMP Hydrolyzes This compound This compound This compound->PDE4 Inhibits Relaxation Bronchodilation & Anti-inflammatory Effects PKA->Relaxation Leads to

This compound's PDE4 Inhibition Pathway.
A1 Adenosine Receptor Antagonism

This compound is a selective antagonist of the A1 adenosine receptor.[3] In the airways, adenosine can induce bronchoconstriction in asthmatic patients. The A1 adenosine receptor is coupled to an inhibitory G-protein (Gi). Activation of the A1 receptor by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels, which promotes bronchoconstriction. By blocking the A1 receptor, this compound prevents this adenosine-induced decrease in cAMP, thereby contributing to bronchodilation and antagonizing a key pathway in asthma pathophysiology.

A1_Adenosine_Receptor_Antagonism cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP_dec ↓ cAMP AC->cAMP_dec Adenosine Adenosine Adenosine->A1R This compound This compound This compound->A1R Blocks Bronchoconstriction Bronchoconstriction cAMP_dec->Bronchoconstriction

This compound's A1 Adenosine Receptor Antagonism.

Quantitative Pharmacological and Pharmacokinetic Data

This compound exhibits distinct pharmacological and pharmacokinetic properties compared to theophylline.

ParameterThis compoundTheophyllineReference
Pharmacodynamics
Relative Potency (Histamine Release Inhibition)2.7 times more potent1[10]
Relative Potency (TXB2 Production Inhibition)1.6 times more potent1[10]
Relative Potency (SRS-A Production Inhibition)1.5 times more potent1[10]
Antagonistic Activity (vs. various agonists)~2 times more potent (except vs. histamine)1[4]
ED50 (Antigen-induced bronchoconstriction, guinea-pig)9.3 µmol/kg i.v.22.9 µmol/kg i.v.[4]
ED50 (PAF-induced bronchoconstriction, guinea-pig)6.5 µmol/kg i.v.-[4]
ED50 (Histamine-induced bronchoconstriction, guinea-pig)9.5 µmol/kg i.v.-[4]
ED50 (Acetylcholine-induced bronchoconstriction, guinea-pig)24.3 µmol/kg i.v.-[4]
ED50 (LTC4-induced bronchoconstriction, guinea-pig)31.6 µmol/kg i.v.-[4]
Pharmacokinetics (Human)
Plasma Half-life1.5 - 2.0 hours (parent drug)> 4 hours[2]
Final Elimination Half-life17.5 hours-[11]
Volume of Distribution3 to 10 times larger1[2]
Time to Peak Plasma Concentration (Oral)1 - 2 hoursSlower[2][11]
MetabolismRapidly metabolized to 3 active metabolites-[11]
Therapeutic Plasma Levels0.18 - 20 µg/ml-[11]

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in the treatment of chronic bronchitis and other obstructive airway diseases. A double-blind, placebo-controlled study in patients with chronic bronchitis showed that this compound (600 mg twice daily for 15 days) significantly improved tracheobronchial mucus clearance, with mean radioaerosol elimination increasing from 28% to 38% (p < 0.01). Furthermore, significant improvements in pulmonary function parameters were observed, including a decrease in residual volume (RV) from 3.41 L to 2.7 L (p < 0.01) and an increase in forced expiratory volume in 1 second (FEV1) from 2.37 L to 2.88 L (p < 0.05). No significant side effects were reported during the study.

Conclusion

This compound is a well-established xanthine (B1682287) derivative with a distinct pharmacological profile that offers advantages over traditional theophylline. Its dual mechanism of action, involving both PDE4 inhibition and selective A1 adenosine receptor antagonism, provides a solid rationale for its use as a bronchodilator and anti-inflammatory agent in respiratory diseases. The one-pot synthesis of this compound offers an efficient route for its industrial production. Further research into isoform-selective PDE inhibitors and biased signaling at adenosine receptors may lead to the development of even more targeted and effective therapies for obstructive airway diseases.

Experimental Workflows

experimental_workflows cluster_synthesis Synthesis Workflow cluster_pharmacology Pharmacological Evaluation Workflow Theophylline Theophylline Step1 N-Alkylation Theophylline->Step1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Step1 Benzyltheophylline 8-Benzyltheophylline Step1->Benzyltheophylline Step2 One-Pot Reaction (Reflux) Benzyltheophylline->Step2 Reagents N-ethylethanolamine, 1,2-dichloroethane, Na2CO3 Reagents->Step2 Bamifylline_base This compound (free base) Step2->Bamifylline_base HCl_treatment HCl Treatment & Crystallization Bamifylline_base->HCl_treatment Bamifylline_HCl This compound HCl HCl_treatment->Bamifylline_HCl In_vitro In Vitro Assays PDE4_assay PDE4 Inhibition Assay (IC50 determination) In_vitro->PDE4_assay A1R_assay A1 Receptor Binding Assay (Ki determination) In_vitro->A1R_assay In_vivo In Vivo Models (e.g., Guinea Pig) Bronchoconstriction_model Agonist-induced Bronchoconstriction (ED50 determination) In_vivo->Bronchoconstriction_model Clinical Clinical Trials (Human) Efficacy_study Efficacy in COPD/Asthma (FEV1, etc.) Clinical->Efficacy_study

General Experimental Workflows.

References

Bamifylline: A Comprehensive Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bamifylline is a methylxanthine derivative with a distinct pharmacological profile characterized by a dual mechanism of action: selective antagonism of the A1 adenosine (B11128) receptor and non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2][3][4] These actions synergistically contribute to its bronchodilatory and anti-inflammatory effects, making it a therapeutic option for respiratory conditions such as bronchial asthma and chronic obstructive pulmonary disease (COPD).[5][6][7] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

  • Selective Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the A1 adenosine receptor.[1][2][3][4] In the airways, adenosine can induce bronchoconstriction, and by blocking the A1 receptor, this compound mitigates this effect.[8] This selectivity for the A1 over the A2A receptor is a key feature of its profile.[9]

  • Phosphodiesterase (PDE) Inhibition: As a methylxanthine, this compound is a non-selective inhibitor of phosphodiesterase enzymes, with a likely significant effect on the PDE4 isoform.[1][5][10] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting these enzymes, this compound increases intracellular cAMP levels, leading to the relaxation of bronchial smooth muscle and a reduction in the release of inflammatory mediators.[2][10]

The dual action of A1 adenosine receptor antagonism and PDE inhibition results in both immediate bronchodilation and a sustained anti-inflammatory effect.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to significant physiological responses in the respiratory system.

Bronchodilation

By increasing intracellular cAMP levels in airway smooth muscle cells, this compound promotes muscle relaxation and alleviates bronchospasm.[2][6] Preclinical studies have demonstrated that the intensity of its bronchospasmolytic action is comparable to that of theophylline (B1681296).[12][13] In anesthetized guinea pigs, this compound showed a dose-dependent antagonistic activity against bronchoconstriction induced by various mediators.[8]

Anti-inflammatory Effects

The inhibition of PDE4 and subsequent increase in cAMP also confers anti-inflammatory properties to this compound.[5][10] Elevated cAMP levels can suppress the activity of inflammatory cells and inhibit the release of pro-inflammatory mediators.[10] In vitro studies on actively sensitized guinea-pig lungs have shown that this compound, in a dose-dependent manner, reduces the immunological release of histamine (B1213489), thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A).[14] At a concentration of 1 x 10⁻³ M, this compound was found to be 2.7 times more potent than theophylline in reducing histamine release.[14]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and metabolism into active metabolites.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached between the first and second hour.[12][13]

  • Distribution: It has a large volume of distribution, reported to be approximately 1000 liters, indicating extensive distribution into extravascular tissues.[12][13] This is three to ten times larger than that of theophylline.[1][7]

  • Metabolism: this compound is rapidly metabolized in the liver to three active metabolites, including AC-119, which contribute to its prolonged activity.[7][12][13]

  • Excretion: The metabolites are primarily excreted via the urinary route.[12][13]

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound is summarized in the table below. There is some variability in the reported half-life, which may be attributed to the parent compound versus its active metabolites.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours[12][13]
Elimination Half-life (t½) 1.5 - 2.0 hours (parent drug)[1][7]
17.5 hours (final elimination)[12][13]
Volume of Distribution (Vd) ~1000 Liters[12][13]
Active Metabolites 3 active metabolites (including AC-119)[7][12][13]

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in the treatment of asthma and COPD.

Chronic Obstructive Pulmonary Disease (COPD)

A study involving 20 elderly patients with COPD (mean age: 67.95 years) demonstrated that treatment with this compound resulted in statistically significant improvements in all measured spirometric parameters (FEV1, VC, MEF25-75, Tiffeneau Index) after one month of therapy, with this trend continuing for the duration of the six-month study (p < 0.01).[15] Improvements were also observed in gas exchange parameters (P-CO2, PO2) and clinical symptoms such as cough and dyspnea.[15]

Stable Angina Pectoris

In a study of 18 patients with stable angina pectoris, oral administration of 1200 mg of this compound increased the time to 1-mm ST segment depression during exercise from 524 ± 177 to 664 ± 192 seconds (P < 0.01).[8] This suggests a beneficial effect on myocardial ischemia, likely mediated by its A1 receptor antagonism.[8]

Safety and Tolerability

This compound is generally well-tolerated. Unlike theophylline, it typically does not have excitatory effects on the central nervous system.[12][13] Common side effects are generally mild and may include gastrointestinal disturbances and headache.[2] It is contraindicated in patients with acute myocardial infarction and known hypersensitivity to xanthine (B1682287) derivatives.[6][13] A study comparing this compound to theophylline in patients with bronchial asthma or chronic obstructive bronchial pneumonia found that this compound had a slight advantage in terms of tolerability, with no side effects reported in the this compound group.

Experimental Protocols

Radioligand Binding Assay for Adenosine A1 Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the adenosine A1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the A1 adenosine receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human adenosine A1 receptor.

  • Radioligand: [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine).

  • Non-specific binding agent: 2-chloroadenosine (B27285) (CADO).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a final volume of 400 µL, combine 10 µL of the test compound (this compound) at various concentrations, 190 µL of assay buffer, 100 µL of the radioligand solution (final concentration ~1 nM), and 100 µL of the membrane preparation.[16]

  • Incubation: Incubate the mixture for 90 minutes at room temperature to allow for binding to reach equilibrium.[16]

  • Determination of Non-specific Binding: In parallel, a set of tubes containing a high concentration of an unlabeled ligand (e.g., 10 µM CADO) is used to determine non-specific binding.[16]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method to measure the inhibitory activity of this compound against PDE enzymes.

Objective: To determine the IC50 value of this compound for the inhibition of PDE activity.

Materials:

  • Purified PDE enzyme (e.g., PDE4).

  • Substrate: Cyclic AMP (cAMP).

  • Test compound: this compound.

  • Assay buffer.

  • Detection reagents (e.g., luminescent or fluorescent-based).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the test compound (this compound) at various concentrations.

  • Enzyme Addition: Add the PDE enzyme solution to each well, except for the negative control wells.[11]

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP substrate to all wells.[11]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow for substrate hydrolysis.[11]

  • Detection: Stop the reaction and add the detection reagents. The signal generated (luminescence or fluorescence) is inversely proportional to the PDE activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of PDE inhibition against the concentration of this compound and fitting the data to a dose-response curve.

Mandatory Visualizations

bamifylline_mechanism cluster_cell Airway Smooth Muscle Cell This compound This compound a1_receptor A1 Adenosine Receptor This compound->a1_receptor Antagonizes pde Phosphodiesterase (PDE) This compound->pde Inhibits adenosine Adenosine adenosine->a1_receptor Activates camp cAMP a1_receptor->camp Inhibits (via Gi) amp AMP pde->amp Degrades camp->pde pka Protein Kinase A (PKA) camp->pka Activates relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to experimental_workflow cluster_receptor_binding Adenosine A1 Receptor Binding Assay cluster_pde_inhibition Phosphodiesterase (PDE) Inhibition Assay prep_membranes Prepare Cell Membranes with A1 Receptors add_radioligand Add Radioligand ([³H]CCPA) prep_membranes->add_radioligand add_this compound Add this compound (Varying Concentrations) add_radioligand->add_this compound incubate_binding Incubate to Reach Equilibrium add_this compound->incubate_binding filter_wash Filter and Wash to Separate Bound/Free incubate_binding->filter_wash quantify_binding Quantify Radioactivity filter_wash->quantify_binding analyze_binding Analyze Data (IC50, Ki) quantify_binding->analyze_binding prep_pde Prepare Purified PDE Enzyme add_bamifylline_pde Add this compound (Varying Concentrations) prep_pde->add_bamifylline_pde pre_incubate Pre-incubate add_bamifylline_pde->pre_incubate add_camp Add cAMP Substrate pre_incubate->add_camp incubate_pde Incubate for Enzymatic Reaction add_camp->incubate_pde detect_signal Add Detection Reagents & Measure Signal incubate_pde->detect_signal analyze_pde Analyze Data (IC50) detect_signal->analyze_pde logical_relationship This compound This compound a1_antagonism A1 Adenosine Receptor Antagonism This compound->a1_antagonism pde_inhibition Phosphodiesterase Inhibition This compound->pde_inhibition bronchoconstriction Reduced Bronchoconstriction a1_antagonism->bronchoconstriction camp_increase Increased cAMP pde_inhibition->camp_increase bronchodilation Bronchodilation bronchoconstriction->bronchodilation inflammation Reduced Inflammation camp_increase->inflammation camp_increase->bronchodilation symptom_relief Symptom Relief in Asthma & COPD inflammation->symptom_relief bronchodilation->symptom_relief

References

Bamifylline: A Selective Adenosine A1 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has been characterized as a selective antagonist of the adenosine (B11128) A1 receptor. This technical guide provides an in-depth analysis of its pharmacological profile, mechanism of action, and the experimental methodologies used to elucidate its properties. While initial hypotheses suggested a dual role involving phosphodiesterase (PDE) inhibition, evidence strongly indicates that its primary therapeutic effects are mediated through selective blockade of the A1 adenosine receptor. This document summarizes the available quantitative data on its receptor binding and functional activity, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a xanthine (B1682287) derivative that has been investigated for its therapeutic potential, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Unlike non-selective xanthines such as theophylline (B1681296), this compound exhibits a more favorable side-effect profile, which is attributed to its distinct mechanism of action.[5] This guide focuses on the core pharmacological characteristic of this compound: its selective antagonism of the adenosine A1 receptor.

Mechanism of Action: Selective Adenosine A1 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of the adenosine A1 receptor (A1AR).[6] Adenosine, an endogenous nucleoside, plays a crucial role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 receptor is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

By selectively blocking the A1AR, this compound prevents the binding of endogenous adenosine, thereby antagonizing its downstream effects. This leads to a disinhibition of adenylyl cyclase, an increase in cAMP levels, and subsequent activation of protein kinase A (PKA). In the context of airway smooth muscle, this signaling cascade is believed to contribute to bronchodilation.

Adenosine A1 Receptor Signaling Pathway

The antagonism of the A1 receptor by this compound initiates a cascade of intracellular events. The following diagram illustrates the canonical A1 receptor signaling pathway and the point of intervention by this compound.

A1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Agonist Binding This compound This compound This compound->A1R Antagonist Binding Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP Conversion AC PKA Protein Kinase A (inactive) cAMP->PKA Activation PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., Bronchodilation) PKA_active->Cellular_Response Phosphorylation of target proteins

Figure 1: Adenosine A1 Receptor Signaling Pathway and this compound's Point of Action.

Data Presentation: Quantitative Analysis

A comprehensive understanding of this compound's selectivity requires quantitative data on its binding affinity (Ki) for adenosine receptor subtypes and its inhibitory potency (IC50) against phosphodiesterase isoforms. The available data, primarily from a key 1987 study, demonstrates its selectivity for A1 over A2 receptors.[6] However, a complete profile across all human receptor subtypes and PDE families is not well-documented in publicly available literature.

Table 1: this compound Binding Affinity for Adenosine Receptors

Receptor SubtypeRadioligand DisplacedTissue SourceReported Potency/AffinityReference
Adenosine A1 ³H-Cyclo-hexyl-adenosine (CHA)Rat BrainHigh activity, similar to 8-phenyl-theophylline[6]
Adenosine A1 ³H-Diethyl-8-phenyl-xanthineRat BrainHigh activity, similar to 8-phenyl-theophylline[6]
Adenosine A2 ³H-N-Ethyl-carboxamido adenosineRat StriatumLow activity, comparable to enprofylline[6]
Adenosine A2A --Data not available-
Adenosine A2B --Data not available-
Adenosine A3 --Data not available-

Table 2: this compound Inhibitory Potency against Phosphodiesterases

PDE IsoformReported IC50Reference
PDE1 Data not available-
PDE2 Data not available-
PDE3 Data not available-
PDE4 Data not available-
PDE5 Data not available-

Note: The absence of specific Ki and IC50 values in the literature highlights a gap in the complete quantitative characterization of this compound.

Experimental Protocols

The following sections detail the likely methodologies employed in the key experiments that have characterized the pharmacological profile of this compound. These are based on standard pharmacological techniques and the information available in the cited literature.

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

  • Rat brain cortex membranes (source of A1 receptors)

  • [³H]-Cyclohexyladenosine ([³H]-CHA) as the radioligand

  • This compound hydrochloride

  • 8-phenyl-theophylline (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CHA (final concentration ~1 nM), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of 8-phenyl-theophylline (final concentration ~10 µM), 50 µL of [³H]-CHA, and 100 µL of membrane suspension.

    • Competition: 50 µL of varying concentrations of this compound, 50 µL of [³H]-CHA, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-CHA binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - this compound Competition prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Experimental Workflow for a Radioligand Binding Assay.
In Vitro Isolated Organ Bath Assay

This protocol describes the use of an isolated organ bath to assess the functional effects of this compound on airway smooth muscle contraction.

Objective: To evaluate the ability of this compound to relax pre-contracted guinea pig tracheal smooth muscle.

Materials:

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into rings (2-3 mm wide).

  • Mounting: Suspend each tracheal ring in an organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.

  • Contraction: Induce a stable contraction of the tracheal rings by adding a submaximal concentration of histamine or acetylcholine.

  • Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Measurement: Record the changes in isometric tension after each addition of this compound.

  • Data Analysis: Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve and determine the EC50 value.

In Vivo Animal Models of Bronchoconstriction

In vivo studies are crucial for understanding the physiological effects of this compound in a whole-organism context. A common model involves inducing bronchoconstriction in guinea pigs.

Objective: To assess the protective effect of this compound against agonist-induced bronchoconstriction in anesthetized guinea pigs.

Materials:

  • Male Hartley guinea pigs

  • Anesthetic (e.g., urethane)

  • Bronchoconstrictor agent (e.g., histamine, acetylcholine, or adenosine)

  • This compound hydrochloride

  • Mechanical ventilator and equipment to measure airway resistance and lung compliance

Procedure:

  • Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy to connect it to a mechanical ventilator.

  • Baseline Measurements: Record stable baseline values for airway resistance and dynamic lung compliance.

  • Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally.

  • Bronchoconstriction Challenge: After a set period, administer the bronchoconstrictor agent intravenously or as an aerosol and record the changes in airway resistance and compliance.

  • Data Analysis: Compare the magnitude of the bronchoconstrictor response in this compound-treated animals to that in vehicle-treated animals to determine the protective effect of this compound.

Concluding Remarks

The available evidence strongly supports the classification of this compound as a selective adenosine A1 receptor antagonist. Its ability to displace A1-selective radioligands with high potency and its functional antagonism of adenosine-mediated effects in vitro and in vivo underscore this mechanism. While a potential for phosphodiesterase inhibition exists, as with many xanthine derivatives, the data suggests this is a secondary and less potent action.

For a more complete understanding of this compound's pharmacological profile, further research is warranted to determine its binding affinities (Ki values) across all human adenosine receptor subtypes (A1, A2A, A2B, and A3) and its inhibitory potencies (IC50 values) against a comprehensive panel of human phosphodiesterase isoforms. Such data would provide a definitive quantitative measure of its selectivity and further solidify its position as a selective A1 antagonist. The detailed experimental protocols provided in this guide offer a framework for conducting such future investigations.

This in-depth technical guide serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of adenosine receptor modulation.

References

Bamifylline as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bamifylline is a xanthine (B1682287) derivative used as a bronchodilator for conditions like asthma and COPD. While often classified as a phosphodiesterase (PDE) inhibitor, a review of the scientific literature reveals a significant ambiguity in its primary mechanism of action. Strong experimental evidence characterizes it as a selective adenosine (B11128) A1 receptor antagonist. In contrast, its role as a direct PDE inhibitor is supported largely by indirect evidence, and quantitative data on its enzymatic inhibition of specific PDE isoforms are conspicuously absent from publicly available literature. This guide provides a comprehensive overview of the current state of knowledge, presenting the evidence for its putative PDE-inhibiting action, detailing its alternative, well-supported mechanism as an adenosine receptor antagonist, and providing standardized protocols for its further investigation.

Quantitative Data: Inhibitory Activity of this compound

A thorough review of scientific literature and databases reveals a lack of specific quantitative data (e.g., IC50, Ki) from direct enzymatic assays detailing the inhibitory activity of this compound against any phosphodiesterase isoforms. While some studies demonstrate that this compound is more potent than the non-selective PDE inhibitor theophylline (B1681296) in physiological models, they do not provide direct evidence of enzymatic inhibition.[1][2]

Target PDE IsoformThis compound IC50 / KiReference
PDE1Data Not AvailableN/A
PDE2Data Not AvailableN/A
PDE3Data Not AvailableN/A
PDE4Data Not AvailableN/A
PDE5Data Not AvailableN/A
Other IsoformsData Not AvailableN/A
Table 1: Summary of available quantitative data for this compound's PDE inhibitory activity.

Contradictory Mechanisms of Action

The Phosphodiesterase Inhibition Hypothesis

The primary mechanism often attributed to this compound is the inhibition of phosphodiesterase enzymes, particularly PDE4.[3] Phosphodiesterases are crucial signaling enzymes that degrade cyclic nucleotides (cAMP and cGMP). Inhibition of PDE4, which is specific for cAMP, would lead to an accumulation of intracellular cAMP in airway smooth muscle cells. This increase in cAMP activates Protein Kinase A (PKA), leading to phosphorylation of downstream targets that promote muscle relaxation and bronchodilation. Furthermore, elevated cAMP levels in inflammatory cells can suppress the release of pro-inflammatory mediators, contributing to an anti-inflammatory effect.[3] This proposed mechanism is consistent with this compound's therapeutic effects. However, this hypothesis is primarily based on inference from physiological outcomes rather than direct enzymatic evidence.

PDE4_Pathway cluster_membrane cluster_cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA PKA (Inactive) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades PKA_act PKA (Active) Targets Downstream Targets PKA_act->Targets Phosphorylates Response Bronchodilation & Anti-inflammatory Effects Targets->Response This compound This compound This compound->PDE4 Inhibits

Caption: Hypothesized mechanism of this compound via PDE4 inhibition.

The Adenosine A1 Receptor Antagonism Mechanism

In contrast to the PDE hypothesis, direct radioligand binding studies have identified this compound as a potent and highly selective antagonist of the adenosine A1 receptor (A1AR).[4] In fact, one study concluded it was the most selective A1AR antagonist tested.[4] Adenosine A1 receptors are G-protein coupled receptors that link to an inhibitory G-protein (Gi). Activation of A1AR by adenosine inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels. By acting as an antagonist, this compound would block this inhibitory signal, preventing the adenosine-induced decrease in cAMP and thus promoting bronchodilation. This mechanism can also explain the therapeutic effects of the drug.

A1AR_Pathway cluster_membrane cluster_cytosol A1AR Adenosine A1 Receptor (A1AR) Gi Gi Protein A1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response ↓ Bronchoconstriction cAMP->Response Adenosine Adenosine Adenosine->A1AR Activates This compound This compound This compound->A1AR Blocks

Caption: Evidence-supported mechanism of this compound via A1 Receptor antagonism.

Experimental Protocols: PDE Inhibition Assay

To definitively determine if this compound is a direct PDE inhibitor and to quantify its potency (i.e., determine its IC50), a direct enzymatic assay is required. Below is a generalized protocol for a fluorescence polarization (FP) assay, a common method for screening PDE inhibitors.

Objective: To measure the dose-dependent inhibition of a specific recombinant PDE isoform (e.g., PDE4D) by this compound.

Principle: This assay uses a fluorescein-labeled substrate (e.g., cAMP-FAM). In its cyclic state, this small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When the PDE enzyme hydrolyzes the substrate to its linear form (AMP-FAM), a specific binding agent (e.g., a phosphate-binding nanobead) captures the linearized nucleotide. This forms a large molecular complex that tumbles slowly, leading to a high fluorescence polarization signal. An inhibitor will prevent this conversion, keeping the FP signal low.

Materials:

  • Purified, recombinant human PDE enzyme (e.g., PDE4D)

  • Fluorescein-labeled substrate (cAMP-FAM or cGMP-FAM)

  • Binding Agent (phosphate-binding nanoparticles)

  • Assay Buffer (e.g., Tris-HCl, MgCl2)

  • This compound hydrochloride

  • Positive Control Inhibitor (e.g., Rolipram for PDE4)

  • DMSO (for compound dilution)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

    • Prepare a similar dilution series for the positive control inhibitor.

  • Assay Setup (in a 384-well plate):

    • Negative Control (0% Inhibition): Add assay buffer and DMSO (no inhibitor).

    • Positive Control (100% Inhibition): Add assay buffer and a saturating concentration of the positive control inhibitor.

    • Test Wells: Add assay buffer and the serially diluted this compound.

  • Enzyme Addition:

    • Dilute the PDE enzyme stock to the desired working concentration in cold assay buffer.

    • Add the diluted enzyme to all wells except for a "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add the cAMP-FAM substrate to all wells to initiate the enzymatic reaction.

    • Incubate for 60 minutes at 30°C.

  • Reaction Termination and Detection:

    • Add the Binding Agent to all wells. This stops the reaction and begins the development of the FP signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible microplate reader (e.g., Excitation at 485 nm, Emission at 535 nm).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Standard Workflow for PDE Inhibitor Characterization

The investigation of a potential PDE inhibitor like this compound follows a logical progression from initial screening to in vivo validation.

workflow cluster_0 Phase 1: In Vitro Biochemical Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Ex Vivo / In Vivo Models p1 Primary Screening: Recombinant PDE Isoform Panel (e.g., PDE1-11) p2 IC50 Determination: Dose-response analysis on 'hit' isoforms p1->p2 p3 Mechanism of Inhibition: Enzyme kinetics studies (e.g., competitive, non-competitive) p2->p3 c1 Target Engagement: Measure intracellular cAMP/cGMP levels in relevant cell lines (e.g., smooth muscle cells) p3->c1 c2 Functional Assays: Assess downstream effects (e.g., inflammatory cytokine release, cell proliferation) c1->c2 e1 Ex Vivo Tissue Models: Measure relaxation of pre-contracted airway tissue rings c2->e1 v1 In Vivo Disease Models: Assess efficacy in animal models of asthma or COPD e1->v1 v2 Pharmacokinetics & Pharmacodynamics (PK/PD) v1->v2

Caption: Standard experimental workflow for characterizing a PDE inhibitor.

Conclusion and Future Directions

The classification of this compound as a phosphodiesterase inhibitor is not well-supported by direct, quantitative evidence in the public domain. In contrast, its function as a selective adenosine A1 receptor antagonist is substantiated by direct binding assays.[4] This discrepancy highlights a critical knowledge gap. For drug development professionals and researchers, it is crucial to recognize that the therapeutic effects of this compound may be mediated primarily through adenosine receptor modulation, PDE inhibition, or a combination of both.

To resolve this ambiguity, future research should focus on performing direct enzymatic assays, as described in this guide, to quantify the inhibitory activity of this compound against a comprehensive panel of PDE isoforms. Such studies are essential to definitively confirm or refute its role as a direct PDE inhibitor and to accurately position it within the landscape of respiratory therapeutics.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has been utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its pharmacological effects are primarily attributed to its dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and non-selective inhibition of phosphodiesterase (PDE) enzymes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing how chemical modifications to its xanthine (B1682287) core and substituents influence its biological activity. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound, chemically known as 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline. Unlike its parent compound, this compound exhibits a distinct pharmacological profile characterized by a reduced incidence of central nervous system side effects. Understanding the relationship between its chemical structure and biological activity is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide will delve into the core aspects of this compound's SAR, focusing on its interactions with adenosine receptors and phosphodiesterases.

Core Structure and Key Pharmacophores

The chemical structure of this compound can be divided into three key regions that are critical for its pharmacological activity:

  • The Xanthine Scaffold: The bicyclic purine-2,6-dione (B11924001) core is the fundamental pharmacophore responsible for its interaction with adenosine receptors and phosphodiesterases.

  • The 8-Position Substituent: The benzyl (B1604629) group at this position plays a significant role in determining the affinity and selectivity for adenosine receptor subtypes.

  • The 7-Position Side Chain: The N-ethyl-N-(2-hydroxyethyl)aminoethyl group at this position influences the compound's pharmacokinetic properties and may also contribute to its interaction with target proteins.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound and its analogs is intricately linked to the nature of the substituents at the N1, N3, N7, and C8 positions of the xanthine ring.

Adenosine A1 Receptor Antagonism

This compound acts as a selective antagonist of the adenosine A1 receptor.[1][2] The SAR for xanthine derivatives as adenosine A1 receptor antagonists has been extensively studied.

  • Substitution at the 8-Position: The presence of a bulky, lipophilic group at the 8-position, such as the benzyl group in this compound, is generally associated with high affinity for the A1 receptor. Studies on other 8-substituted xanthines have shown that aryl and cycloalkyl groups at this position enhance A1 receptor affinity.

  • Substitution at the N1 and N3 Positions: The methyl groups at the N1 and N3 positions of this compound are common features in many xanthine derivatives. Modifications at these positions can influence both affinity and selectivity for adenosine receptor subtypes.

  • Substitution at the N7 Position: The long side chain at the N7 position of this compound is a distinguishing feature. While this position is often unsubstituted or has small alkyl groups in other xanthines, the complex side chain of this compound likely impacts its solubility, metabolism, and potentially its interaction with the receptor.

Phosphodiesterase (PDE) Inhibition

This compound is also a non-selective inhibitor of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), contributing to its bronchodilator effects. The SAR for PDE inhibition by xanthine derivatives is well-documented.

  • General Features: The xanthine core itself is the primary pharmacophore for PDE inhibition.

  • Influence of Substituents: The nature and size of substituents at various positions on the xanthine ring can modulate the potency and selectivity for different PDE isoenzymes. For instance, in other xanthine series, modifications at the N1 and C8 positions have been shown to influence selectivity towards specific PDE families. The specific contribution of this compound's unique N7 and C8 substituents to its PDE inhibition profile requires further investigation through systematic studies with close analogs.

Quantitative Data

CompoundTarget/AssayActivityReference
This compoundAdenosine A1 ReceptorPotency similar to 8-phenyl-theophylline[2]
This compoundInhibition of Histamine Release (1 x 10⁻³ M)2.7 times more potent than theophylline[3]
This compoundInhibition of TXB2 Production (1 x 10⁻³ M)1.6 times more potent than theophylline[3]
This compoundInhibition of SRS-A Production (1 x 10⁻³ M)1.5 times more potent than theophylline[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.

Adenosine A1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the adenosine A1 receptor using a radiolabeled antagonist.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human adenosine A1 receptor (e.g., CHO or HEK293 cells) or rat brain cortical membranes.

  • Radioligand: [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a selective A1 antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled A1 antagonist (e.g., 10 µM DPCPX or theophylline).

  • Test Compounds: Stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine (PEI).

  • Filtration Apparatus .

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a suitable buffer and determine the protein concentration (e.g., using the Bradford assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of assay buffer.

      • 50 µL of test compound at various concentrations (or buffer for total binding, or non-specific control).

      • 50 µL of [³H]DPCPX (at a final concentration close to its Kd, typically ~1-2 nM).

      • 50 µL of membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM with buffer only).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase 4 (PDE4) Inhibition Assay using [³H]-cAMP

This protocol details a method to measure the inhibition of PDE4 activity by monitoring the hydrolysis of radiolabeled cAMP.

Materials:

  • Recombinant Human PDE4 Enzyme .

  • [³H]-cAMP (radiolabeled substrate).

  • Unlabeled cAMP .

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.

  • Stop Solution: e.g., 0.1 M HCl.

  • Snake Venom Nucleotidase (e.g., from Crotalus atrox).

  • Anion-exchange Resin (e.g., Dowex 1x8).

  • Test Compounds: Stock solutions of this compound or its analogs in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes or a 96-well plate, add the following:

      • Assay buffer.

      • Test compound at various concentrations (or buffer for control).

      • Recombinant PDE4 enzyme.

    • Pre-incubate for 10-15 minutes at 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP.

    • Incubate at 30°C for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range (less than 20% substrate conversion).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution (e.g., 0.1 M HCl) or by boiling for 2 minutes.

  • Conversion to Adenosine:

    • Add snake venom nucleotidase to the reaction mixture to convert the [³H]-5'-AMP product to [³H]-adenosine.

    • Incubate for 10-20 minutes at 30°C.

  • Separation of Product:

    • Add a slurry of the anion-exchange resin to each tube/well. The resin will bind the negatively charged unreacted [³H]-cAMP, while the uncharged [³H]-adenosine remains in the supernatant.

    • Centrifuge the tubes/plate to pellet the resin.

  • Radioactivity Measurement:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.

Adenosine A1 Receptor Signaling Pathway

This compound, as an antagonist, blocks the signaling cascade initiated by the activation of the adenosine A1 receptor, a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi).

Adenosine_A1_Signaling Adenosine Adenosine A1R Adenosine A1 Receptor (GPCR) Adenosine->A1R Activates This compound This compound This compound->A1R Inhibits Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Cellular_Response Phosphorylates Targets

Caption: Adenosine A1 receptor signaling pathway and the inhibitory action of this compound.

Phosphodiesterase (PDE) Inhibition Signaling Pathway

By inhibiting PDEs, this compound prevents the breakdown of cAMP, leading to its accumulation and the subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses, including smooth muscle relaxation.

PDE_Inhibition_Signaling GPCR GPCR (e.g., β2-Adrenergic Receptor) Gs Gs Protein GPCR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes This compound This compound This compound->PDE Inhibits Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

References

An In-depth Technical Guide to the Physicochemical Properties of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Bamifylline. The information herein is curated to support research, drug development, and formulation activities by presenting key data in an accessible format, detailing standard experimental methodologies, and visualizing its primary mechanisms of action.

Core Chemical and Physical Properties

This compound is a xanthine (B1682287) derivative drug classified as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1][2] These actions contribute to its use as a bronchodilator for managing reversible airway obstruction in conditions like asthma.[1][3] The following tables summarize its fundamental physicochemical identifiers and properties.

Table 1: Chemical Identifiers
IdentifierValueSource(s)
Preferred IUPAC Name 8-Benzyl-7-{2-[ethyl(2-hydroxyethyl)amino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione[4]
Other Names Bamiphylline, Benzetamophylline
CAS Number 2016-63-9[4]
Chemical Formula C₂₀H₂₇N₅O₃[1]
Molecular Weight 385.46 g/mol [1]
Canonical SMILES CCN(CCO)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3
Table 2: Physicochemical Data
PropertyValueSource(s)
Melting Point 80-80.5 °C[5]
Boiling Point (Predicted) 619.0 ± 65.0 °C[5]
Water Solubility 1.79 mg/mL (Predicted)[6][7]
logP (Octanol-Water) 1.1 - 1.71 (Predicted)[6][7]
pKa (Strongest Basic) 8.7 (Predicted)[6][7]
pKa (Strongest Acidic) 15.59 (Predicted)[6][7]
Polar Surface Area 81.91 Ų (Predicted)[6]
Rotatable Bond Count 8 (Predicted)[6]
Hydrogen Bond Donors 1 (Predicted)[6]
Hydrogen Bond Acceptors 5 (Predicted)[6]

Note: Many of the quantitative values available are predicted through computational models (e.g., ALOGPS, ChemAxon) and should be confirmed by experimental data for critical applications.

Mechanism of Action: Signaling Pathways

This compound exerts its therapeutic effects primarily through a dual mechanism of action: antagonism of the adenosine A1 receptor and inhibition of phosphodiesterase (PDE) enzymes.[1][8]

  • Adenosine A1 Receptor Antagonism : this compound is a selective antagonist of the A1 adenosine receptor.[9] By blocking this receptor, it prevents the bronchoconstrictor effects of adenosine, contributing to airway relaxation.[10]

  • Phosphodiesterase (PDE) Inhibition : As a methylxanthine derivative, this compound inhibits PDE enzymes, particularly PDE4.[1][8] This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels in airway smooth muscle cells leads to protein kinase A (PKA) activation, which in turn promotes muscle relaxation and bronchodilation.[11][12] The elevated cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators.[1]

Bamifylline_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space A1_Receptor Adenosine A1 Receptor AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP PDE Phosphodiesterase (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes Adenosine Adenosine Adenosine->A1_Receptor Binds & Activates This compound This compound This compound->A1_Receptor Antagonizes This compound->PDE Inhibits

This compound's dual mechanism: A1 receptor antagonism and PDE inhibition.

Experimental Protocols for Property Determination

While specific experimental reports for this compound are proprietary, the following sections describe standard, widely accepted methodologies for determining the key physicochemical properties listed above.

Melting Point Determination

The melting point is determined as a range, indicating the temperature at which the substance begins to melt to the point at which it is completely liquid. It is a critical indicator of purity.

Methodology: Capillary Method

  • Sample Preparation : A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[5][13]

  • Apparatus Setup : The capillary tube is placed in a heating block apparatus alongside a calibrated thermometer.[14]

  • Heating : The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[14]

  • Observation : The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire solid sample turns into a clear liquid is the end of the range.[13] For pure compounds, this range is typically narrow (0.5-1.0 °C).[14]

Aqueous Solubility Determination

Aqueous solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15][16]

Methodology: Shake-Flask Method

  • Equilibration : An excess amount of solid this compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 to simulate physiological conditions).[2]

  • Agitation : The vial is sealed and agitated in a temperature-controlled environment (e.g., 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2][15]

  • Phase Separation : The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[16]

  • Quantification : The concentration of this compound in the clear, saturated aqueous phase is measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15] This concentration represents the aqueous solubility.

Solubility_Workflow Start Start: Excess This compound Solid AddBuffer Add Aqueous Buffer (e.g., pH 7.4) Start->AddBuffer Agitate Agitate at Constant Temp (e.g., 37°C for 24-72h) AddBuffer->Agitate Separate Separate Phases (Filtration / Centrifugation) Agitate->Separate Saturated Saturated Aqueous Solution Separate->Saturated Analyze Quantify Concentration (e.g., HPLC-UV) Saturated->Analyze Result Result: Thermodynamic Solubility Analyze->Result

Workflow for the Shake-Flask method of solubility determination.
pKa Determination

The dissociation constant (pKa) is a measure of the strength of an acid or base and is critical for predicting a drug's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Solution Preparation : A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[4][17]

  • Titration Setup : The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer. The ionic strength is kept constant using an electrolyte like KCl.[4]

  • Titration : A standardized titrant (e.g., 0.1 M NaOH for an acidic drug or 0.1 M HCl for a basic drug) is added to the solution in small, precise increments.[17]

  • Data Collection : The pH of the solution is recorded after each addition of titrant, once the reading stabilizes.

  • Analysis : A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, often calculated from the first or second derivative of the plot.[17]

logP (Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity. It influences how a drug distributes between the aqueous and lipid environments of the body, affecting absorption, distribution, metabolism, and excretion (ADME).

Methodology: Shake-Flask Method

  • Phase Preparation : Equal volumes of n-octanol and an aqueous buffer (e.g., pH 7.4) are mixed and allowed to pre-saturate each other.[10][18]

  • Partitioning : A known amount of this compound is dissolved in one of the phases (typically the one it is more soluble in). The two immiscible phases are then combined in a separation funnel or vial and shaken vigorously to facilitate the partitioning of the drug between the two layers until equilibrium is reached.[10]

  • Phase Separation : The mixture is allowed to stand, or is centrifuged, until a clear separation of the n-octanol and aqueous layers is achieved.[18]

  • Quantification : A sample is carefully taken from each layer, and the concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV or LC-MS.[10]

  • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[18]

References

Bamifylline: A Preclinical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the preclinical data available for bamifylline, a methylxanthine derivative with bronchodilatory and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further investigation and development of this compound.

Mechanism of Action

This compound's therapeutic effects are primarily attributed to its dual mechanism of action: antagonism of adenosine (B11128) A1 receptors and inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1] This dual action leads to bronchodilation and a reduction in airway inflammation.

Adenosine A1 Receptor Antagonism

This compound acts as a selective antagonist of the adenosine A1 receptor.[1] In preclinical studies using rat brain membranes, this compound has demonstrated a higher affinity for the A1 receptor subtype over the A2 subtype, suggesting a favorable profile for minimizing potential off-target effects associated with non-selective adenosine receptor modulation.[1]

Table 1: Adenosine Receptor Binding Affinity

CompoundReceptor SubtypeAnimal ModelTissueRadioligandKi (nM)Reference
This compoundAdenosine A1RatBrain³H-CyclohexyladenosineData not explicitly quantified in abstract[1]
This compoundAdenosine A2RatStriatum³H-N-EthylcarboxamidoadenosineLower affinity compared to A1[1]

A radioligand binding assay is employed to determine the affinity of this compound for adenosine receptors. The general protocol involves:

  • Tissue Preparation: Brain tissues (e.g., cortex for A1, striatum for A2) are homogenized in a suitable buffer and centrifuged to obtain a crude membrane preparation.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., ³H-Cyclohexyladenosine for A1 receptors) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition

Signaling Pathway: this compound's Mechanism of Action

This compound Mechanism of Action This compound This compound A1R Adenosine A1 Receptor This compound->A1R Antagonism PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibition AC_inactive Adenylate Cyclase (inactive) A1R->AC_inactive Inhibition cAMP cAMP PDE4->cAMP Degradation AC_active Adenylate Cyclase (active) AC_active->cAMP Conversion ATP ATP ATP->AC_active AMP 5'-AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammation Anti-inflammatory Effects PKA->Anti_inflammation OVA-Induced Asthma Model Workflow Start Start Sensitization Sensitization (i.p. OVA + Adjuvant) Start->Sensitization Challenge Aerosol Challenge (OVA) Sensitization->Challenge Treatment This compound Treatment Challenge->Treatment Concurrent Assessment Assessment Treatment->Assessment AHR Airway Hyperresponsiveness Assessment->AHR BALF BALF Analysis (Cell Counts, Cytokines) Assessment->BALF Histology Lung Histology Assessment->Histology End End AHR->End BALF->End Histology->End

References

Bamifylline: A Technical Overview of its Metabolic Fate and Excretion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a xanthine (B1682287) derivative that acts as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor, leading to its use as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. Understanding the metabolic and excretory pathways of this compound is crucial for optimizing its therapeutic use and for the development of new drug candidates. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and excretion of this compound, including its known metabolites, the general pathways of biotransformation, and the routes of elimination from the body.

Metabolic Pathways

This compound undergoes significant metabolism in the body, being converted into several structurally related compounds. The biotransformation of this compound can be broadly categorized into Phase I and Phase II metabolic reactions. While specific enzymes responsible for these transformations have not been definitively identified in the available literature, the general pathways have been described[1][2][3][4].

Phase I Metabolism

Phase I metabolism of this compound involves structural modifications to the parent drug molecule. The primary known Phase I metabolite is an active compound designated as AC-119[4]. The formation of AC-119 likely contributes to the overall pharmacological effect of this compound. Another key Phase I reaction is hydroxylation, which introduces a hydroxyl group onto the this compound molecule, creating a hydroxylated derivative[1][2][3][4]. This hydroxylation step is a prerequisite for subsequent Phase II conjugation reactions.

Phase II Metabolism

Following Phase I hydroxylation, the hydroxylated derivative of this compound undergoes Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolite, which increases its water solubility and facilitates its excretion. The two main conjugation pathways identified for this compound metabolites are:

  • Glucuronidation: The hydroxylated metabolite is conjugated with glucuronic acid to form a glucurono-conjugate[1][2][3][4].

  • Sulfation: The hydroxylated metabolite is conjugated with a sulfate (B86663) group to form a sulpho-conjugate[2][3][4].

dot

Bamifylline_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI AC119 AC-119 (Active Metabolite) PhaseI->AC119 Hydroxylated_Derivative Hydroxylated Derivative PhaseI->Hydroxylated_Derivative Excretion Excretion (Kidneys and Liver) AC119->Excretion PhaseII Phase II Metabolism Hydroxylated_Derivative->PhaseII Sulpho_conjugate Sulpho-conjugate PhaseII->Sulpho_conjugate Glucurono_conjugate Glucurono-conjugate PhaseII->Glucurono_conjugate Sulpho_conjugate->Excretion Glucurono_conjugate->Excretion

Figure 1: Overview of this compound Metabolism

Excretion Pathways

The metabolites of this compound, along with any unchanged drug, are rapidly and extensively eliminated from the body. The primary routes of excretion are through the kidneys into the urine and through the liver into the bile and subsequently the feces[1][2][3][4]. The increased water solubility of the Phase II metabolites facilitates their efficient renal and hepatic clearance.

dot

Excretion_Pathways cluster_Metabolism Metabolism cluster_Excretion Excretion This compound This compound Metabolites Metabolites (AC-119, Hydroxylated, Conjugates) This compound->Metabolites Kidneys Kidneys Metabolites->Kidneys Liver Liver Metabolites->Liver Urine Urine Kidneys->Urine Feces Feces Liver->Feces

Figure 2: Primary Excretion Routes

Quantitative Data

Detailed quantitative data on the metabolic and excretory pathways of this compound are limited in the publicly available literature. However, some key pharmacokinetic parameters have been reported and are summarized below.

ParameterValueReference
Plasma Half-life 1.5 - 2.0 hours[1][2][3]
Time to Peak Plasma Level More rapid than Theophylline[1][2][3]
Distribution Volume 3 to 10 times larger than Theophylline[1][2][3]

Note: Specific quantitative data on the percentage of each metabolite formed and the exact proportions of renal versus hepatic excretion are not currently available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the study of this compound metabolism and excretion are not extensively published. However, the literature indicates that the investigation of its metabolic fate has utilized high-performance liquid chromatography (HPLC), gas chromatography (GC), and radio-isotopic methods[2][3]. One study describes a reversed-phase HPLC method for the simultaneous determination of this compound and its major metabolite AC-119[5].

General Experimental Workflow for Metabolite Identification

A general workflow for identifying and quantifying this compound and its metabolites in biological samples can be inferred from standard practices in drug metabolism research.

dot

Experimental_Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Analysis Data Analysis and Metabolite Identification LC_MS_Analysis->Data_Analysis Quantification Quantification of This compound and Metabolites Data_Analysis->Quantification

References

Bamifylline: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a methylxanthine derivative that has been utilized as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Structurally distinct from theophylline, this compound exhibits a unique pharmacological profile characterized by a dual mechanism of action: inhibition of phosphodiesterase type 4 (PDE4) and selective antagonism of the adenosine (B11128) A1 receptor. This dual action contributes to its bronchodilatory and anti-inflammatory effects. This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic modeling of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways to support further research and development.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid oral absorption, extensive metabolism into active metabolites, and a biphasic elimination pattern. The presence of active metabolites significantly contributes to the drug's prolonged therapeutic effect.

Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Peak plasma concentrations (Tmax) are typically reached within 1 to 2 hours.[1][2]

Distribution

This compound exhibits a large volume of distribution.[3][4] Some sources report a volume of distribution (Vd) of approximately 0.45 L/kg, while others have cited a significantly larger Vd of 1000 liters, which is three to ten times larger than that of theophylline.[1][5] This discrepancy may be attributable to different methodologies or patient populations in the respective studies. The extensive distribution suggests significant tissue penetration.

Metabolism

This compound undergoes extensive hepatic metabolism, resulting in the formation of at least three active metabolites.[1][6] One of the major active metabolites is designated as AC-119.[7] The pharmacological activity of these metabolites is a key factor in the sustained duration of action of this compound.

Elimination

The elimination of this compound is complex due to the contribution of its active metabolites. The parent compound, this compound, has a relatively short half-life, reported to be in the range of 1.5 to 2.0 hours.[3][4] However, a final elimination half-life of 17.5 hours has also been reported, which likely reflects the slower elimination of the active metabolites.[1][6] This biphasic elimination profile, with a rapid initial phase for the parent drug and a slower terminal phase for the metabolites, allows for twice-daily dosing regimens.[1] Excretion is primarily through the kidneys.[1]

Quantitative Pharmacokinetic Data

A comprehensive summary of the pharmacokinetic parameters for this compound is presented in the table below. It is important to note the variability in some of the reported values, which may stem from differences in study design, analytical methodologies, and patient populations.

ParameterValueReference(s)
Time to Peak Plasma Concentration (Tmax) 1 - 2 hours[1][2]
Half-life (t½) of Parent Compound 1.5 - 2.0 hours[3][4]
Final Elimination Half-life 17.5 hours[1][6]
Volume of Distribution (Vd) 0.45 L/kg or ~1000 L[1][5]
Therapeutic Plasma Concentration 0.18 - 20 µg/mL[1][6]
Metabolism Hepatic, 3 active metabolites[1][6]
Excretion Primarily renal[1]

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributed to its actions on PDE4 and adenosine A1 receptors, leading to bronchodilation and anti-inflammatory responses.

Mechanism of Action
  • Phosphodiesterase 4 (PDE4) Inhibition : this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[2][8] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, resulting in the relaxation of bronchial smooth muscles and the inhibition of inflammatory cell activation.[8]

  • Adenosine A1 Receptor Antagonism : this compound is a selective antagonist of the adenosine A1 receptor.[3][9] Adenosine can cause bronchoconstriction in asthmatic patients. By blocking the A1 receptor, this compound counteracts the bronchoconstrictor effects of adenosine.

Pharmacodynamic Effects
  • Bronchodilation : The primary therapeutic effect of this compound is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow. Clinical studies have demonstrated improvements in forced expiratory volume in one second (FEV1) in patients with COPD and asthma.[10][11]

  • Anti-inflammatory Activity : By increasing cAMP levels in inflammatory cells, this compound can inhibit the release of pro-inflammatory mediators.[2] In vitro studies have shown that this compound can reduce the release of histamine, thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) from sensitized guinea-pig lungs.[12]

Quantitative Pharmacodynamic Data
ParameterAgonistED50 (µmol/kg i.v.)Species
Inhibition of Bronchoconstriction Platelet-Activating Factor (PAF)6.5Guinea-pig
Histamine9.5Guinea-pig
Acetylcholine24.3Guinea-pig
Leukotriene C4 (LTC4)31.6Guinea-pig
Inhibition of Antigen-Induced Bronchoconstriction Ovalbumin9.3Guinea-pig

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of this compound and its active metabolite AC-119 in plasma involves reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Instrumentation : An HPLC system equipped with a UV detector is used.

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase : An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) is used. A representative mobile phase is methanol and 0.05 M ammonium acetate (B1210297) (67:33 v/v).

  • Flow Rate : A flow rate of approximately 1.0 to 1.5 mL/min is maintained.

  • Detection : UV detection is performed at a wavelength of 275-277 nm.

  • Internal Standard : Caffeine can be used as an internal standard for quantification.

  • Sample Preparation : Plasma samples are typically prepared using protein precipitation followed by centrifugation. The supernatant is then injected into the HPLC system.

Pharmacodynamic Analysis: In Vitro Lung Anaphylaxis Model

This protocol assesses the anti-inflammatory effects of this compound by measuring the inhibition of mediator release from immunologically challenged lung tissue.

  • Animal Model : Actively sensitized guinea-pigs are used.

  • Tissue Preparation : The lungs are isolated and perfused in vitro.

  • Immunological Challenge : The perfused lungs are challenged with an antigen (e.g., ovalbumin) to induce an anaphylactic reaction and the release of inflammatory mediators.

  • Drug Administration : this compound is added to the perfusion fluid at various concentrations (e.g., 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, and 1 x 10⁻³ M).

  • Mediator Quantification : The perfusate is collected, and the concentrations of histamine, thromboxane B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) are measured using appropriate analytical techniques such as radioimmunoassay.[12]

  • Outcome : The dose-dependent reduction in the release of these mediators in the presence of this compound is determined.[12]

Signaling Pathways and Logical Relationships

This compound's Dual Mechanism of Action

The following diagram illustrates the two primary signaling pathways through which this compound exerts its therapeutic effects.

Bamifylline_Signaling cluster_PDE4 PDE4 Inhibition Pathway cluster_A1R Adenosine A1 Receptor Antagonism Bamifylline_PDE This compound PDE4 PDE4 Bamifylline_PDE->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP converts PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active activates Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA_active->Smooth_Muscle_Relaxation Inflammatory_Cell_Inhibition Inhibition of Inflammatory Cells PKA_active->Inflammatory_Cell_Inhibition Bamifylline_A1R This compound A1R Adenosine A1 Receptor Bamifylline_A1R->A1R antagonizes Adenosine Adenosine Adenosine->A1R activates Bronchoconstriction Bronchoconstriction A1R->Bronchoconstriction

Caption: Dual signaling pathways of this compound.

Experimental Workflow for Pharmacokinetic Analysis

The logical flow of a typical pharmacokinetic study of this compound is depicted below.

PK_Workflow Dosing Drug Administration (Oral this compound) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Sample Preparation (Protein Precipitation) Processing->Extraction Analysis HPLC-UV Analysis Extraction->Analysis Data Concentration-Time Data Analysis->Data Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Data->Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Modeling->Parameters

Caption: Workflow for pharmacokinetic analysis of this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Currently, there is a lack of published, specific PK/PD models for this compound. However, based on its mechanism of action and the data available for other methylxanthines, a theoretical framework for PK/PD modeling can be proposed. An indirect response model could be suitable to link the plasma concentrations of this compound and its active metabolites to the observed clinical effects, such as changes in FEV1.

Such a model would consider the stimulation of a response (bronchodilation) or the inhibition of a response (inflammation) as being driven by the drug concentration at the effect site. The model would incorporate the pharmacokinetic parameters of both the parent drug and its active metabolites to predict the time course of the pharmacodynamic response. This approach would be invaluable for optimizing dosing regimens and predicting clinical outcomes in different patient populations.

Conclusion

This compound is a bronchodilator with a complex pharmacokinetic and pharmacodynamic profile. Its rapid absorption and metabolism to active metabolites result in a prolonged duration of action, which is a clinically advantageous feature. The dual mechanism of PDE4 inhibition and adenosine A1 receptor antagonism provides a solid basis for its therapeutic efficacy in obstructive airway diseases. While existing data provide a good foundation for understanding the drug's behavior, further research, particularly in the area of integrated PK/PD modeling, is warranted to fully characterize the exposure-response relationship and to optimize its clinical use. The detailed methodologies and summarized data in this guide are intended to facilitate such future investigations.

References

Bamifylline's Role in Respiratory Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has demonstrated therapeutic potential in the management of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD). Its multifaceted mechanism of action, centered on the antagonism of adenosine (B11128) A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes, leads to bronchodilation and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.

Introduction

This compound is a synthetic xanthine (B1682287) derivative with a distinct pharmacological profile compared to other methylxanthines like theophylline (B1681296). It is characterized by its selective antagonism of the adenosine A1 receptor and non-selective inhibition of phosphodiesterase enzymes.[1][2][3] These actions synergistically contribute to its efficacy in respiratory disorders by relaxing airway smooth muscle and attenuating the inflammatory cascade. This document serves as an in-depth resource for researchers and drug development professionals, consolidating the available technical information on this compound's role in respiratory disease.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through two primary, interconnected signaling pathways:

  • Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the adenosine A1 receptor.[2] In the airways, adenosine can induce bronchoconstriction. By blocking the A1 receptor on airway smooth muscle cells, this compound prevents this effect. The downstream signaling of A1 receptor activation involves the Gq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which ultimately leads to smooth muscle contraction. This compound's antagonism of the A1 receptor interrupts this cascade, promoting bronchodilation.

  • Phosphodiesterase (PDE) Inhibition: this compound is a non-selective PDE inhibitor, with a notable effect on PDE4.[4] PDE enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE, particularly PDE4 in inflammatory and airway smooth muscle cells, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. In airway smooth muscle cells, this leads to the sequestration of intracellular calcium, reduced myosin light chain kinase (MLCK) activity, and ultimately, muscle relaxation and bronchodilation. In inflammatory cells, increased cAMP levels inhibit the release of pro-inflammatory mediators such as histamine, leukotrienes, and cytokines.

Bamifylline_Mechanism_of_Action cluster_adenosine Adenosine A1 Receptor Pathway cluster_pde Phosphodiesterase Inhibition Pathway Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Gq Gq Protein A1R->Gq Bamifylline_A1 This compound Bamifylline_A1->A1R PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Contraction Bronchoconstriction Ca_Release->Contraction ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A cAMP->PKA AMP 5'-AMP PDE4->AMP Bamifylline_PDE This compound Bamifylline_PDE->PDE4 Relaxation Bronchodilation PKA->Relaxation Inflammation ↓ Inflammatory Mediators PKA->Inflammation

This compound's dual mechanism of action.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound has been evaluated in both preclinical models and clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound
Model SystemParameter MeasuredThis compound Concentration/DoseResultReference
Actively sensitized guinea-pig lungsHistamine release1 x 10⁻³ M2.7 times more potent than theophylline in reducing release[4]
Actively sensitized guinea-pig lungsThromboxane B2 (TXB2) production1 x 10⁻³ M1.6 times more potent than theophylline in inhibiting production[4]
Actively sensitized guinea-pig lungsSlow-Reacting Substance of Anaphylaxis (SRS-A) production1 x 10⁻³ M1.5 times more potent than theophylline in inhibiting production[4]
Table 2: Clinical Efficacy of this compound in Respiratory Diseases
ConditionNumber of PatientsTreatmentDurationKey Outcome MeasuresResultReference
Chronic Bronchitis10 (this compound group)This compound 600 mg b.d.15 daysForced Expiratory Volume in 1 second (FEV1)Increase from 2.37 ± 0.7 L to 2.88 ± 0.5 L (p < 0.05)[5]
Chronic Bronchitis10 (this compound group)This compound 600 mg b.d.15 daysResidual Volume (RV)Decrease from 3.41 ± 0.75 L to 2.7 ± 0.6 L (p < 0.01)[5]
Chronic Bronchitis10 (this compound group)This compound 600 mg b.d.15 daysTracheobronchial Mucus Clearance (mean radioaerosol elimination)Increase from 28 ± 7% to 38 ± 11% (p < 0.01)[5]
COPD (elderly patients)20This compound6 monthsFEV1, VC, MEF25-75, Tiffeneau IndexSignificant increase (p < 0.01) after 1 month[6]
Allergic Asthma8This compound (i.v.)Single doseReduction in Airway Resistance (Rap) after 30 min35 ± 17% reduction (not significantly different from theophylline)[7]
Allergic Asthma8This compound (i.v.)Single doseLiminal Allergen Dose (LAD) to double Rap after 30 min920 ± 950% of control value[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is a representative method for determining the binding affinity of this compound to the adenosine A1 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound for the adenosine A1 receptor.

  • Materials:

    • Receptor Source: Rat brain membrane preparation.

    • Radioligand: ³H-Cyclo-hexyl-adenosine (³H-CHA) or ³H-Diethyl-8-phenyl-xanthine.

    • Competitor: this compound hydrochloride.

    • Non-specific binding control: 8-phenyl-theophylline (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • GF/B glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare rat brain membranes by homogenization in ice-cold assay buffer followed by centrifugation.

    • Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or competing ligand (this compound at various concentrations).

      • 50 µL of radioligand (e.g., ³H-CHA at a final concentration of 1 nM).

      • 100 µL of the membrane preparation.

    • For non-specific binding, add 8-phenyl-theophylline instead of the competing ligand.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay start Start prep_membranes Prepare Rat Brain Membranes start->prep_membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents incubation Incubate at 25°C for 60 min add_reagents->incubation filtration Rapid Filtration (GF/B filters) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50, Ki calculation) scintillation->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay.
In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a representative method to assess the inhibitory activity of this compound on PDE enzymes.

  • Objective: To determine the IC50 of this compound for PDE activity.

  • Materials:

    • Enzyme Source: Purified recombinant human PDE4.

    • Substrate: ³H-cAMP.

    • Inhibitor: this compound hydrochloride.

    • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, 1 mM dithiothreitol.

    • Stop Solution: 0.1 M HCl.

    • Snake venom nucleotidase.

    • Anion-exchange resin (e.g., Dowex).

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PDE4 enzyme, and various concentrations of this compound or vehicle control.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding ³H-cAMP (final concentration, e.g., 1 µM).

    • Incubate at 30°C for a specified time (e.g., 15 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding the stop solution.

    • Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert the resulting ³H-5'-AMP to ³H-adenosine.

    • Add a slurry of anion-exchange resin to bind the unreacted ³H-cAMP.

    • Centrifuge the mixture and transfer an aliquot of the supernatant containing ³H-adenosine to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

PDE_Inhibition_Assay start Start prepare_mixture Prepare Reaction Mixture (Buffer, PDE4, this compound) start->prepare_mixture pre_incubation Pre-incubate at 30°C for 10 min prepare_mixture->pre_incubation add_substrate Add ³H-cAMP pre_incubation->add_substrate incubation Incubate at 30°C for 15 min add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction add_nucleotidase Add Snake Venom Nucleotidase stop_reaction->add_nucleotidase add_resin Add Anion-Exchange Resin add_nucleotidase->add_resin centrifuge Centrifuge add_resin->centrifuge measure_radioactivity Measure Radioactivity of Supernatant centrifuge->measure_radioactivity data_analysis Data Analysis (IC50 calculation) measure_radioactivity->data_analysis end End data_analysis->end

Workflow for PDE Inhibition Assay.
In Vivo Assessment of Bronchodilator Activity in Guinea Pigs

This protocol provides a representative method for evaluating the bronchodilator effects of this compound in an animal model.

  • Objective: To assess the ability of this compound to protect against or reverse bronchoconstriction induced by various agonists.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Materials:

    • Anesthetic: Urethane (1.2 g/kg, i.p.).

    • Bronchoconstrictors: Histamine, acetylcholine, or ovalbumin (for sensitized animals).

    • Test compound: this compound hydrochloride.

    • Tracheal cannula, jugular vein cannula.

    • Ventilator and pneumotachograph to measure airway resistance.

  • Procedure:

    • Anesthetize the guinea pig and perform a tracheotomy. Insert a tracheal cannula and connect the animal to a ventilator.

    • Cannulate the jugular vein for intravenous administration of compounds.

    • Allow the animal to stabilize and record baseline airway resistance.

    • Protective effect: Administer this compound (i.v.) at various doses 5 minutes before challenging with a bronchoconstrictor.

    • Reversal effect: Induce bronchoconstriction with an agonist. Once a stable increase in airway resistance is achieved, administer this compound (i.v.).

    • Continuously monitor and record airway resistance throughout the experiment.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response in the protective protocol.

    • Calculate the percentage reversal of the established bronchoconstriction in the reversal protocol.

    • Determine the ED50 (the dose of this compound that produces 50% of the maximal effect).

Conclusion

This compound presents a compelling profile as a therapeutic agent for respiratory diseases. Its dual mechanism of action, targeting both adenosine A1 receptors and phosphodiesterase enzymes, provides a synergistic approach to bronchodilation and inflammation control. The quantitative data from preclinical and clinical studies support its efficacy in improving lung function and reducing inflammatory responses. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and related compounds. Further research, particularly large-scale clinical trials with detailed reporting of quantitative outcomes, will be crucial to fully elucidate the therapeutic potential of this compound in the management of asthma and COPD.

References

Bamifylline's Anti-Inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline, a methylxanthine derivative, has demonstrated significant anti-inflammatory properties in addition to its well-established bronchodilatory effects. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's anti-inflammatory actions, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. The primary mechanisms of action involve the selective antagonism of the adenosine (B11128) A1 receptor and the inhibition of phosphodiesterase (PDE) enzymes, leading to a cascade of intracellular events that ultimately suppress inflammatory responses. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through a dual mechanism, targeting key pathways in the inflammatory cascade.

Selective Adenosine A1 Receptor Antagonism

This compound is a selective antagonist of the adenosine A1 receptor[1][2][3][4][5][6]. In inflammatory conditions, adenosine can accumulate and act on its receptors, leading to a variety of responses. The A1 receptor, in particular, can mediate pro-inflammatory effects in certain contexts. By blocking the A1 receptor, this compound can mitigate these pro-inflammatory signals. Studies have shown that this compound is the most selective A1 adenosine receptor antagonist tested in certain models, with a potency similar to that of 8-phenyl-theophylline for this receptor subtype[2].

Inhibition of Phosphodiesterase (PDE)

Similar to other methylxanthines, this compound inhibits phosphodiesterase (PDE) enzymes, with a noted specificity for PDE4[7][8]. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in the cell. By inhibiting PDE, this compound increases intracellular cAMP levels. This elevation in cAMP has several downstream anti-inflammatory consequences:

  • Suppression of Inflammatory Mediator Release: Increased cAMP levels inhibit the release of pro-inflammatory mediators such as histamine (B1213489), leukotrienes, and cytokines from various immune cells, including mast cells, basophils, and eosinophils[7].

  • Inhibition of Inflammatory Cell Function: Elevated cAMP can suppress the activity of immune cells like eosinophils and neutrophils, reducing their infiltration into inflamed tissues[7].

  • Modulation of Cytokine Production: The increase in cAMP can lead to the downregulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), through various signaling pathways, including the inhibition of the NF-κB pathway[9][10][11].

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory properties of this compound.

Table 1: Inhibition of Inflammatory Mediator Release (in vitro)

MediatorModel SystemThis compound Concentration% Inhibition / PotencyReference
HistamineImmunologically challenged guinea-pig lungs1 x 10-3 M2.7 times more potent than theophylline
Thromboxane B2 (TXB2)Immunologically challenged guinea-pig lungs1 x 10-3 M1.6 times more potent than theophylline
Slow-Reacting Substance of Anaphylaxis (SRS-A)Immunologically challenged guinea-pig lungs1 x 10-3 M1.5 times more potent than theophylline

Table 2: Antagonism of Bronchoconstriction in Guinea Pigs (in vivo)

Inducing AgentThis compound ED50 (μmol/kg i.v.)Theophylline ED50 (μmol/kg i.v.)Reference
Platelet-Activating Factor (PAF)6.5-
Histamine9.5Equiactive
Acetylcholine24.3-
Leukotriene C4 (LTC4)31.6-
Antigen (in sensitized animals)9.322.9

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated by its influence on critical intracellular signaling pathways.

cAMP-PKA Signaling Pathway

By inhibiting PDE, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the inhibition of inflammatory cell activation and mediator release.

cluster_cAMP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Response Inflammatory Response PKA->Inflammatory_Response Inhibits ATP ATP AC Adenylyl Cyclase AC->cAMP Generates

cAMP-PKA signaling pathway activated by this compound.

Inhibition of the NF-κB Signaling Pathway

While direct studies on this compound are limited, evidence from the related methylxanthine, theophylline, suggests a mechanism for NF-κB inhibition[9][10][11]. Pro-inflammatory stimuli, such as TNF-α, typically lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Theophylline has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-inflammatory activity[10][11]. It is plausible that this compound shares this mechanism.

cluster_stimulus cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB IkappaB_NFkappaB IκBα - NF-κB (Inactive complex) IKK->IkappaB_NFkappaB Targets for Degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates This compound This compound (inferred) This compound->IkappaB Prevents Degradation (inferred) IkappaB_NFkappaB->NFkappaB Releases

Inferred inhibition of the NF-κB pathway by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Assay for Inhibition of Inflammatory Mediator Release

This protocol describes a general method for measuring the inhibition of histamine release from mast cells, which can be adapted for other mediators and cell types.

Objective: To determine the dose-dependent effect of this compound on the release of inflammatory mediators from activated immune cells.

Materials:

  • Cell line (e.g., RBL-2H3 rat basophilic leukemia cells for histamine release)

  • Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Cell stimulating agent (e.g., antigen for sensitized cells, calcium ionophore A23187)

  • Lysis buffer

  • Histamine ELISA kit

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture RBL-2H3 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

  • Sensitization (if applicable): If using an antigen as a stimulus, sensitize the cells with IgE for 24 hours.

  • Pre-treatment with this compound: Wash the cells with a suitable buffer (e.g., Tyrode's buffer). Add serial dilutions of this compound (e.g., 10-6 M to 10-3 M) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Cell Stimulation: Add the stimulating agent to the wells and incubate for the recommended time (e.g., 30 minutes for histamine release).

  • Sample Collection: Centrifuge the plate and collect the supernatant for mediator analysis.

  • Mediator Quantification: Measure the concentration of the released mediator (e.g., histamine) in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of mediator release for each this compound concentration compared to the stimulated control. Determine the IC50 value.

Start Start: Culture Cells Seed_Cells Seed Cells into 96-well Plate Start->Seed_Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate Cells to Induce Mediator Release Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Quantify Quantify Mediator (e.g., ELISA) Collect_Supernatant->Quantify Analyze Data Analysis: Calculate % Inhibition & IC50 Quantify->Analyze

Workflow for in vitro mediator release assay.

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema

This is a classic model to assess the in vivo anti-inflammatory activity of a compound.

Objective: To evaluate the ability of this compound to reduce acute inflammation in an animal model.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound solution for oral or intraperitoneal administration

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Animal balance

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin), and this compound treatment groups (various doses).

  • Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.

  • Drug Administration: Administer this compound or the vehicle to the respective groups orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema in the drug-treated groups compared to the vehicle control group.

Start Start: Acclimatize Animals Group_Animals Group Animals: Control & Treatment Start->Group_Animals Baseline_Paw_Volume Measure Baseline Paw Volume Group_Animals->Baseline_Paw_Volume Administer_Drug Administer this compound or Vehicle Baseline_Paw_Volume->Administer_Drug Inject_Carrageenan Inject Carrageenan into Paw Administer_Drug->Inject_Carrageenan Measure_Edema Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Edema Analyze Data Analysis: Calculate % Inhibition of Edema Measure_Edema->Analyze

Workflow for carrageenan-induced paw edema model.

Conclusion

This compound demonstrates notable anti-inflammatory properties that complement its bronchodilatory effects, making it a valuable therapeutic agent for inflammatory airway diseases. Its dual mechanism of action, involving selective adenosine A1 receptor antagonism and phosphodiesterase inhibition, provides a multi-pronged approach to suppressing inflammation. While further research is needed to fully quantify its effects on specific cytokine profiles and to elucidate the precise molecular details of its interaction with the NF-κB pathway, the existing evidence strongly supports its role as an effective anti-inflammatory compound. The experimental protocols and pathway visualizations provided in this guide offer a framework for continued investigation into the therapeutic potential of this compound and related compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.

References

An In-Depth Technical Guide to the Central Nervous System Effects of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of bamifylline on the central nervous system (CNS). This compound, a methylxanthine derivative, is primarily utilized for its bronchodilator properties in respiratory conditions. However, its interactions with key molecular targets in the brain warrant a detailed examination for CNS drug development and research. This document synthesizes available preclinical and clinical data, focusing on its dual mechanism of action, receptor binding profile, and resultant signaling cascades.

Core Mechanism of Action in the CNS

This compound exerts its effects on the central nervous system through two primary mechanisms: the antagonism of adenosine (B11128) A1 receptors and the inhibition of phosphodiesterase (PDE) enzymes. Unlike other xanthines such as theophylline (B1681296), this compound demonstrates a pharmacological profile characterized by a reduced stimulating effect on the CNS.[1]

Selective Adenosine A1 Receptor Antagonism

Adenosine is a critical neuromodulator in the CNS, typically exerting inhibitory effects through the A1 receptor subtype. The adenosine A1 receptor is coupled to inhibitory G-proteins (Gαi/o), and its activation leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

This compound acts as a selective and potent antagonist at the adenosine A1 receptor.[1][2][3][4] By blocking this receptor, this compound negates the inhibitory tone of endogenous adenosine. This blockade prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels and subsequent modulation of neuronal activity. Preclinical studies in rat brain tissue have confirmed that this compound is a highly selective A1 adenosine receptor antagonist, showing significantly lower activity at A2 receptors.[2]

Adenosine_A1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activates This compound This compound This compound->A1R Antagonizes Gi Gαi/o Protein A1R->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Activates

Figure 1: this compound's Antagonism of the Adenosine A1 Receptor Pathway.

Phosphodiesterase (PDE) Inhibition

This compound also functions as an inhibitor of phosphodiesterase enzymes, with a particular action on PDE4.[5] PDEs are responsible for the degradation of cyclic nucleotides like cAMP.[5] By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within neuronal and glial cells.[5] This increase in cAMP can modulate the activity of various downstream effectors, including Protein Kinase A (PKA), thereby influencing gene transcription, ion channel function, and neurotransmitter release. This mechanism is a common feature of methylxanthines, although this compound's clinical profile suggests a more favorable separation between its respiratory and CNS effects.[6]

PDE_Inhibition_Pathway cluster_intracellular Intracellular Space cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP This compound This compound This compound->PDE4 Inhibits Response Cellular Response (e.g., Neuronal Modulation) PKA->Response Phosphorylates Targets

Figure 2: this compound's Mechanism via Phosphodiesterase (PDE4) Inhibition.

Quantitative Pharmacology

The selectivity of this compound for the adenosine A1 receptor over the A2 receptor is a key characteristic that distinguishes it from other xanthines. The following table summarizes the available receptor binding data.

Target Ligand/Assay Tissue Source Relative Potency/Activity Reference
Adenosine A1 ReceptorDisplacement of 3H-CyclohexyladenosineRat BrainPotency similar to 8-phenyltheophylline (B1204217) (a known potent A1 antagonist)[2]
Adenosine A2 ReceptorDisplacement of 3H-N-EthylcarboxamidoadenosineRat StriatumLow activity, comparable to enprofylline (B1671344) (a weak adenosine antagonist)[2]
A2/A1 Selectivity RatioCalculated from binding assaysRat BrainHighest selectivity for A1 receptor among xanthines tested[2]

Experimental Protocols

Radioligand Binding Assay for Adenosine Receptor Affinity

The determination of this compound's activity on adenosine A1 and A2 receptors was performed using a competitive radioligand binding assay.[2]

Objective: To evaluate the potency and selectivity of this compound in displacing specific radioligands from adenosine A1 and A2 receptors in rat brain tissue.

Methodology:

  • Tissue Preparation: Whole brains from rats are homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the crude membrane fraction containing the receptors. The resulting pellet is washed and resuspended to a specific protein concentration.

  • A1 Receptor Assay: Aliquots of the brain membrane preparation are incubated with a specific A1 receptor radioligand (e.g., 3H-Cyclohexyladenosine) and varying concentrations of this compound or a reference compound (e.g., 8-phenyltheophylline).

  • A2 Receptor Assay: Aliquots of a striatal membrane preparation (a region with high A2 receptor density) are incubated with a specific A2 receptor radioligand (e.g., 3H-N-Ethylcarboxamidoadenosine) and varying concentrations of this compound.

  • Incubation & Separation: The reaction mixtures are incubated to allow for binding equilibrium. Subsequently, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate displacement curves, from which the concentration of the drug that inhibits 50% of the specific binding (IC50) can be calculated. These values are then used to determine the binding affinity (Ki) and the A2/A1 selectivity ratio.

Experimental_Workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Rat Brain Tissue (Whole Brain or Striatum) homogenize Homogenization in Buffer start->homogenize centrifuge Centrifugation to Isolate Membranes homogenize->centrifuge resuspend Resuspend Membrane Pellet centrifuge->resuspend incubate Incubate Membranes with: • Radioligand (e.g., ³H-CHA) • this compound (Varying Conc.) resuspend->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Generate Displacement Curves & Calculate IC50/Ki count->analyze result Determine Receptor Affinity & Selectivity analyze->result

Figure 3: Workflow for Radioligand Binding Assay Protocol.

Pharmacokinetics and CNS Penetration

This compound is reported to be well-absorbed following oral administration.[5] It undergoes hepatic metabolism and is primarily excreted by the kidneys.[5] Key pharmacokinetic parameters that differentiate it from theophylline include a significantly larger volume of distribution (three to ten times greater) and a shorter plasma half-life of 1.5 to 2.0 hours.[1] While direct studies on its blood-brain barrier (BBB) permeability are not detailed in the provided results, its documented CNS side effects, such as headache, imply that it does cross the BBB to some extent.[1][5] The larger volume of distribution may suggest tissue penetration, including potential entry into the CNS.

Preclinical and Clinical CNS Profile

The central effects of this compound are generally considered mild compared to other methylxanthines.[5]

  • CNS Stimulation: this compound was specifically designed as a bisubstituted derivative of theophylline to reduce the well-known stimulating effects on the central nervous system.[1]

  • Respiratory Center: It has a mild stimulatory effect on the respiratory center in the brain, which can be beneficial in patients with compromised breathing.[5]

  • Adverse Effects: The most commonly reported CNS-related side effect is headache.[1][5] Other potential side effects include gastrointestinal disturbances and tachycardia, which are generally dose-dependent.[5]

  • Clinical Tolerance: In a comparative study against delayed-action theophylline, this compound was found to be well-tolerated, with no side effects reported in the this compound group, suggesting a favorable safety profile.[7]

Conclusion and Future Directions

This compound presents a unique pharmacological profile with dual activity as a selective adenosine A1 receptor antagonist and a phosphodiesterase inhibitor. Its high selectivity for the A1 receptor subtype in the CNS, coupled with a clinically observed reduction in CNS-stimulating side effects compared to theophylline, makes it an interesting compound for further neurological investigation.

For drug development professionals, the key takeaways are:

  • The selective A1 antagonism could be explored for conditions where adenosine modulation is therapeutic, without the broader effects of non-selective xanthines.

  • The mild CNS profile suggests a potentially better-tolerated alternative for patients sensitive to the side effects of other methylxanthines.

  • Further research is required to quantify its blood-brain barrier penetration and to conduct detailed preclinical behavioral and electrophysiological studies to fully characterize its CNS activity. Understanding the precise interplay between its A1 antagonism and PDE inhibition in different brain regions could unveil novel therapeutic applications.

References

Bamifylline: A Technical Overview of its Molecular Characteristics and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and pharmacological properties of Bamifylline. The document details its chemical identity, physicochemical properties, and established mechanisms of action, with a focus on its role as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.

Core Molecular and Physicochemical Properties

This compound is a xanthine (B1682287) derivative with a distinct molecular structure that dictates its pharmacological activity. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₇N₅O₃[1][2][3][4]
Molecular Weight 385.46 g/mol [1][2]
CAS Number 2016-63-9[2][3]
IUPAC Name 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione[3]

Pharmacological Profile: Dual Mechanism of Action

This compound's therapeutic effects, primarily as a bronchodilator, are attributed to two primary signaling pathways. It acts as a selective antagonist of the adenosine A1 receptor and as a non-selective inhibitor of phosphodiesterase (PDE) enzymes.

Adenosine A1 Receptor Antagonism

This compound selectively blocks the adenosine A1 receptor. In the airways, adenosine can induce bronchoconstriction in sensitive individuals. By antagonizing the A1 receptor, this compound prevents this effect, leading to bronchodilation.

Phosphodiesterase (PDE) Inhibition

This compound also functions as a non-selective inhibitor of phosphodiesterase enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDEs, this compound increases intracellular cAMP levels, which in turn promotes smooth muscle relaxation in the bronchial passages, further contributing to its bronchodilator effect.

Experimental_Workflow cluster_assay Isolated Guinea Pig Trachea Assay Workflow A Isolate Guinea Pig Trachea B Prepare Tracheal Rings A->B C Suspend in Organ Bath B->C D Induce Contraction (e.g., with Histamine) C->D E Add Cumulative Concentrations of this compound D->E F Record Muscle Tension E->F G Analyze Data and Generate Concentration-Response Curve F->G

References

Bamifylline: A Comprehensive Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and stability of bamifylline, a xanthine (B1682287) derivative used as a bronchodilator. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the physicochemical properties, solubility in various solvents, and stability under different conditions.

Physicochemical Properties of this compound Hydrochloride

This compound is a methylxanthine derivative, and its hydrochloride salt is commonly used in pharmaceutical formulations. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Chemical Name 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride[1]
Molecular Formula C₂₀H₂₈ClN₅O₃[1]
Molecular Weight 421.92 g/mol [1]
Appearance White to almost white crystalline powder
Melting Point 184˚C to 188˚C

Solubility Profile of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical factor in its formulation development and bioavailability. This compound hydrochloride exhibits good solubility in polar solvents.

Qualitative Solubility

A general qualitative description of this compound hydrochloride's solubility is provided in Table 2.

SolventSolubility DescriptionSource
WaterFreely soluble
Methanol (B129727)Freely soluble
AcetoneSlightly soluble
Quantitative Solubility

Obtaining precise quantitative solubility data for this compound is challenging based on publicly available literature. However, a predicted aqueous solubility value is available.

SolventSolubility (mg/mL)MethodSource
Water1.79Predicted (ALOGPS)[2]

It is important to note that the predicted value may differ from experimentally determined values. Further experimental studies are required to establish a comprehensive quantitative solubility profile in various solvents and at different pH and temperature conditions.

Stability of this compound Hydrochloride

Understanding the stability of this compound is crucial for ensuring its safety, efficacy, and shelf-life. Forced degradation studies have been conducted to assess its stability under various stress conditions.

Forced Degradation Studies

A stability-indicating high-performance liquid chromatography (HPLC) method was developed to study the degradation of this compound hydrochloride under stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[3] The study revealed that this compound hydrochloride is a highly stable molecule.

The results of the forced degradation studies are summarized in Table 3.

Stress ConditionExposure TimeObservationDegradationSource
Acid Hydrolysis Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]
Alkali Hydrolysis Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]
Oxidative Degradation Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]
Thermal Degradation Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]
Photolytic Degradation Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]
Moisture Not specifiedInsignificant decrease in peak area, no detectable degradation productsNot significant[4]

These findings indicate that this compound hydrochloride is stable under acidic, basic, oxidative, thermal, and photolytic stress conditions, as well as in the presence of moisture.[4] The absence of detectable degradation products suggests a robust chemical structure.

Experimental Protocols

Detailed methodologies are essential for the replication and verification of solubility and stability studies. The following sections outline the protocols for key experiments.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the supernatant by centrifugation or filtration using a suitable membrane filter that does not adsorb the drug.

  • Quantification: Analyze the concentration of this compound hydrochloride in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound hydrochloride in water at the specified temperature.

Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol describes a reversed-phase HPLC method for assessing the stability of this compound hydrochloride.

Chromatographic Conditions:

  • Column: Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol and water (containing 0.5% triethylamine, with pH adjusted to 7 with orthophosphoric acid) in a 60:40 v/v ratio

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 277 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Forced Degradation Protocol:

  • Acid Degradation: Treat a solution of this compound hydrochloride with 0.1 N HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Alkali Degradation: Treat a solution of this compound hydrochloride with 0.1 N NaOH and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound hydrochloride with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound hydrochloride powder to a temperature of 105°C for 24 hours. Dissolve the sample in the mobile phase before injection.

  • Photolytic Degradation: Expose a solution of this compound hydrochloride to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using the validated HPLC method. The chromatograms are evaluated for the appearance of any degradation product peaks and the percentage of the remaining parent drug.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism of action: inhibition of phosphodiesterase type 4 (PDE4) and antagonism of the adenosine (B11128) A1 receptor.[5][6]

Phosphodiesterase 4 (PDE4) Inhibition

By inhibiting PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[5] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events results in the relaxation of bronchial smooth muscles and subsequent bronchodilation.[5]

PDE4_Inhibition_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP_breakdown cAMP Breakdown cAMP Increased cAMP cAMP_breakdown->cAMP Prevents PKA Protein Kinase A (PKA) Activation cAMP->PKA MLCK Myosin Light Chain Kinase (MLCK) Inactivation PKA->MLCK Bronchodilation Bronchodilation MLCK->Bronchodilation

Caption: this compound's PDE4 Inhibition Pathway.

Adenosine A1 Receptor Antagonism

This compound also acts as a selective antagonist of the adenosine A1 receptor.[6] Adenosine, when bound to its A1 receptor on airway smooth muscle, can promote bronchoconstriction. By blocking this interaction, this compound prevents adenosine-induced bronchoconstriction, further contributing to its bronchodilatory effects.

Adenosine_A1_Antagonism_Pathway This compound This compound A1_Receptor Adenosine A1 Receptor This compound->A1_Receptor Blocks Adenosine Adenosine Adenosine->A1_Receptor Binds to Bronchoconstriction Bronchoconstriction A1_Receptor->Bronchoconstriction Leads to No_Bronchoconstriction Prevention of Bronchoconstriction A1_Receptor->No_Bronchoconstriction

Caption: this compound's Adenosine A1 Receptor Antagonism.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described in this guide.

Workflow for Solubility Determination

Solubility_Workflow start Start prep Prepare Supersaturated Solution start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration (HPLC/UV) separate->analyze end End (Equilibrium Solubility) analyze->end

Caption: Workflow for Solubility Determination.

Workflow for Forced Degradation Study

Stability_Workflow start Start prep_sample Prepare this compound HCl Sample start->prep_sample stress Apply Stress Conditions (Acid, Base, Heat, etc.) prep_sample->stress analyze_hplc Analyze by Stability- Indicating HPLC stress->analyze_hplc evaluate Evaluate Chromatograms for Degradation Products analyze_hplc->evaluate end End (Stability Profile) evaluate->end

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. This compound hydrochloride is freely soluble in water and methanol and exhibits high stability under various stress conditions. The provided experimental protocols offer a framework for further investigation into its physicochemical properties. The diagrams of its signaling pathways and experimental workflows serve as clear visual aids for understanding its mechanism of action and the processes involved in its analysis. Further research is warranted to establish a more comprehensive quantitative solubility and stability profile, which will be invaluable for the formulation and development of new drug products containing this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Bamifylline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bamifylline hydrochloride is a bronchodilator of the xanthine (B1682287) class, primarily used in the treatment of asthma and other respiratory conditions. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical dosage forms. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound hydrochloride. The described method is simple, specific, and stability-indicating, making it suitable for routine quality control analysis.

Chromatographic Conditions

A summary of exemplary chromatographic conditions for the analysis of this compound hydrochloride is presented in the table below. These conditions have been compiled from various validated methods to provide a comprehensive overview.[1][2][3]

ParameterMethod 1Method 2Method 3
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm)[1]Eclipse XDB C18 (250 x 4.6 mm, 5 µm)[2]C8 (100 x 4.6 mm, 5 µm)[3]
Mobile Phase Methanol:Water (60:40 v/v) with 0.5% Triethylamine, pH adjusted to 7 with Orthophosphoric Acid[1]Methanol:Acetonitrile (90:10 v/v)[2]Methanol:Water (80:20 v/v)[3]
Flow Rate 1.5 mL/min[1]1.0 mL/min[2]0.8 mL/min[3]
Detection Wavelength 277 nm[1]263 nm[2]273 nm[3]
Injection Volume 20 µL20 µL[2]Not Specified
Column Temperature AmbientAmbientNot Specified
Retention Time ~5.0 min[4]~2.913 min[2]Not Specified

Method Validation Summary

The described HPLC methods have been validated according to the International Conference on Harmonization (ICH) guidelines.[1][2] A summary of the validation parameters is provided below.

ParameterMethod 1Method 2Method 3
Linearity Range 10 - 150 µg/mL[1]2 - 10 µg/mL[2][5]5 - 60 µg/mL[3]
Correlation Coefficient (r²) >0.999[1]>0.9996[2]>0.9998[3]
Accuracy (% Recovery) Not Specified99.6 - 99.8%[2]99.20 - 100.20%[3]
Precision (% RSD) <2%<2%[5]<2%[3]
Limit of Detection (LOD) 0.34 µg/mL[1]0.4825 µg/mL[2]Not Specified
Limit of Quantitation (LOQ) 1.04 µg/mL[1]1.4621 µg/mL[2]Not Specified

Forced Degradation Studies

Stability-indicating studies have been performed to demonstrate the specificity of the analytical method in the presence of degradation products. This compound hydrochloride was subjected to stress conditions including acid, alkali, oxidative, thermal, and photolytic degradation. The method was able to successfully separate the main peak of this compound from its degradation products, confirming its stability-indicating nature.[1][6]

Experimental Protocols

Protocol 1: Standard and Sample Preparation

Objective: To prepare standard and sample solutions for HPLC analysis.

Materials:

  • This compound Hydrochloride Reference Standard

  • This compound Hydrochloride Tablets

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Triethylamine

  • Orthophosphoric Acid

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh 50 mg of this compound Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[6]

  • Working Standard Solutions: From the stock solution, prepare a series of working standard solutions covering the desired concentration range (e.g., 10-150 µg/mL) by appropriate dilution with the mobile phase.[1]

  • Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound hydrochloride and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: HPLC System Setup and Analysis

Objective: To perform the HPLC analysis of this compound hydrochloride.

Materials:

  • HPLC system with UV detector

  • Chromatographic column as specified in the methods above

  • Prepared standard and sample solutions

Procedure:

  • System Preparation: Set up the HPLC system with the chosen column and mobile phase. Equilibrate the system by pumping the mobile phase until a stable baseline is achieved.

  • System Suitability: Inject the standard solution multiple times (e.g., six replicates) to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of the peak area (%RSD).[2] The acceptance criteria are typically a tailing factor of not more than 1.5 and a %RSD for replicate injections of not more than 2.0.[7]

  • Analysis:

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the prepared standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Data Processing: Integrate the peak areas of the chromatograms. Quantify the amount of this compound hydrochloride in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc_system HPLC System (Pump, Injector, Column, Detector) prep->hplc_system Inject equilibration System Equilibration hplc_system->equilibration suitability System Suitability Test equilibration->suitability analysis Sample Analysis suitability->analysis If Passed data_acq Data Acquisition analysis->data_acq data_proc Data Processing and Quantification data_acq->data_proc report Report Generation data_proc->report Validation_Parameters method Validated HPLC Method specificity Specificity/ Selectivity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness stability Stability-Indicating specificity->stability

References

Bamifylline In Vitro Assay Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a methylxanthine derivative with a dual mechanism of action, functioning as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1][2] These properties confer upon it both bronchodilatory and anti-inflammatory effects, making it a compound of interest for respiratory and inflammatory diseases.[2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, focusing on assays relevant to its primary mechanisms of action.

Mechanism of Action

This compound exerts its pharmacological effects through two primary pathways:

  • Adenosine A1 Receptor Antagonism: this compound selectively binds to and blocks the adenosine A1 receptor.[1][3] In the airways, adenosine can cause bronchoconstriction in sensitive individuals. By antagonizing the A1 receptor, this compound helps to prevent this effect.

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly PDE4.[1][2] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels. Elevated cAMP has a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine release and the relaxation of airway smooth muscle, contributing to bronchodilation.[2]

A simplified representation of this compound's dual mechanism of action is depicted below.

This compound Mechanism of Action cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC inhibits cAMP cAMP AC->cAMP converts ATP to Adenosine Adenosine Adenosine->A1R binds Bamifylline_int This compound Bamifylline_int->A1R antagonizes PDE4 PDE4 Bamifylline_int->PDE4 inhibits AMP AMP PDE4->AMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Effects Anti-inflammatory Effects & Bronchodilation PKA->Effects

This compound's dual mechanism of action.

Quantitative Data Summary

Specific IC50 and Ki values for this compound are not widely available in peer-reviewed literature. The following table summarizes the available quantitative data on its in vitro activity.

Assay TypeTarget/EffectSpecies/TissueConcentration/ResultReference
Mediator Release Inhibition of Histamine (B1213489) ReleaseActively sensitized guinea-pig lungsDose-dependent reduction at 10⁻⁵ M, 10⁻⁴ M, and 10⁻³ M. At 10⁻³ M, 2.7x more potent than theophylline.[1][4]
Mediator Release Inhibition of Thromboxane B2 (TXB2) ReleaseActively sensitized guinea-pig lungsDose-dependent reduction. At 10⁻³ M, 1.6x more potent than theophylline.[1][4]
Mediator Release Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) ReleaseActively sensitized guinea-pig lungsDose-dependent reduction. At 10⁻³ M, 1.5x more potent than theophylline.[1][4]
Receptor Binding Adenosine A1 Receptor AntagonismRat BrainPotency similar to 8-phenyl-theophylline in displacing ³H-Cyclo-hexyl-adenosine.[3]
Receptor Binding Adenosine A2 Receptor AntagonismRat StriatumLow activity, comparable to enprofylline.[3]

Experimental Protocols

Adenosine A1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the adenosine A1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the adenosine A1 receptor.

Materials:

  • Radioligand: ³H-Cyclo-hexyl-adenosine (³H-CHA) or another suitable A1-selective radioligand antagonist like ³H-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

  • Membrane Preparation: Membranes from a source rich in adenosine A1 receptors (e.g., rat brain cortex, CHO cells stably expressing the human A1 receptor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-labeled A1 receptor antagonist (e.g., 10 µM DPCPX or 1 mM Theophylline).

  • Test Compound: this compound hydrochloride dissolved in assay buffer or DMSO.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester .

Workflow Diagram:

Adenosine A1 Receptor Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Membrane homogenate - ³H-Radioligand - this compound dilutions - Assay buffer start->prepare_reagents incubation Incubate: - Membranes - ³H-Radioligand - this compound or Control (Total, Non-specific, Test) prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing scintillation_counting Add Scintillation Cocktail and Count Radioactivity washing->scintillation_counting data_analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Workflow for the Adenosine A1 Receptor Binding Assay.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well plate or microcentrifuge tubes, combine the following in a final volume of 200 µL:

    • Total Binding: Membrane preparation, ³H-CHA (at a concentration near its Kd, e.g., 1-2 nM), and assay buffer.

    • Non-specific Binding: Membrane preparation, ³H-CHA, and a high concentration of non-labeled antagonist.

    • Test Compound: Membrane preparation, ³H-CHA, and the desired concentration of this compound.

  • Incubate the mixture for 60-120 minutes at room temperature (25°C) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with 3 x 4 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Phosphodiesterase (PDE4) Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified PDE4 enzyme. A common method is a fluorescence polarization (FP) assay.

Objective: To determine the IC50 of this compound for PDE4.

Materials:

  • Enzyme: Purified, recombinant human PDE4 (e.g., PDE4B or PDE4D).

  • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

  • Assay Buffer: Typically a Tris-HCl based buffer (e.g., 50 mM Tris, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Binding Agent: A specific antibody or other agent that binds to the product (FAM-AMP) but not the substrate.

  • Test Compound: this compound hydrochloride dissolved in DMSO.

  • Positive Control: A known PDE4 inhibitor (e.g., Rolipram).

  • Microplate Reader with fluorescence polarization capabilities.

Workflow Diagram:

PDE4 Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - PDE4 enzyme dilution - FAM-cAMP substrate - this compound serial dilutions start->prepare_reagents pre_incubation Pre-incubate PDE4 Enzyme with This compound or Control (DMSO) prepare_reagents->pre_incubation reaction_initiation Initiate Reaction by adding FAM-cAMP Substrate pre_incubation->reaction_initiation reaction_incubation Incubate at 37°C (e.g., 30-60 minutes) reaction_initiation->reaction_incubation stop_and_detect Stop Reaction and Add Binding Agent reaction_incubation->stop_and_detect read_fp Read Fluorescence Polarization (FP) stop_and_detect->read_fp data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 value read_fp->data_analysis end End data_analysis->end

Workflow for the PDE4 Inhibition Assay.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then further dilute in assay buffer.

  • In a 384-well plate, add a small volume of the diluted this compound or DMSO (for control wells).

  • Add the diluted PDE4 enzyme solution to each well.

  • Pre-incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.

  • Incubate for 30-60 minutes at 37°C.

  • Stop the reaction and add the binding agent.

  • Read the fluorescence polarization on a compatible plate reader (Excitation ~485 nm, Emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the controls (no enzyme and no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fit.

Inhibition of Histamine Release from Perfused Guinea Pig Lung

This ex vivo protocol assesses the anti-anaphylactic properties of this compound.

Objective: To quantify the inhibitory effect of this compound on immunologically-induced histamine release.

Materials:

  • Animals: Actively sensitized male guinea pigs (e.g., sensitized with ovalbumin).

  • Perfusion Apparatus: Including a pump, oxygenator, and a chamber to hold the isolated lungs.

  • Perfusion Fluid: Tyrode's solution, gassed with 95% O₂ / 5% CO₂.

  • Antigen: Ovalbumin solution to challenge the lungs.

  • Test Compound: this compound hydrochloride dissolved in Tyrode's solution.

  • Histamine Assay: A method to quantify histamine in the perfusate (e.g., fluorometric assay or ELISA).

Procedure:

  • Isolate the lungs from a sensitized guinea pig and set up the perfusion apparatus, perfusing the lungs with Tyrode's solution at a constant flow rate.

  • Allow the preparation to stabilize.

  • Introduce this compound into the perfusion fluid at the desired concentrations (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M) and perfuse for a set period (e.g., 10-15 minutes).

  • Induce anaphylactic shock by injecting a bolus of ovalbumin into the pulmonary artery.

  • Collect the lung perfusate in fractions over time (e.g., every 2 minutes for 20 minutes).

  • Measure the concentration of histamine in each fraction using a suitable assay.

  • Data Analysis:

    • Calculate the total amount of histamine released in the control (no this compound) and this compound-treated groups.

    • Determine the percentage inhibition of histamine release for each concentration of this compound.

    • Compare the potency of this compound to other compounds like theophylline.

Conclusion

The in vitro assays described provide a framework for characterizing the pharmacological profile of this compound. By employing these protocols, researchers can investigate its affinity for adenosine A1 receptors, its potency as a PDE4 inhibitor, and its functional anti-inflammatory effects. Such data is crucial for understanding its therapeutic potential and for the development of novel compounds with similar mechanisms of action.

References

Bamifylline: In Vivo Animal Models for Preclinical Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a methylxanthine derivative that functions as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase (PDE) inhibitor.[1] These mechanisms of action contribute to its bronchodilatory and anti-inflammatory effects, making it a compound of interest for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3] Preclinical evaluation of this compound in relevant in vivo animal models is crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed application notes and experimental protocols for studying this compound in established guinea pig models of asthma and COPD.

Mechanism of Action

This compound exerts its pharmacological effects primarily through two pathways:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP).[2] Increased intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation.[2]

  • Adenosine A1 Receptor Antagonism: this compound selectively blocks adenosine A1 receptors, which can contribute to its bronchodilatory effects and may modulate inflammatory responses.[1]

The dual action of this compound on both bronchodilation and inflammation makes it a promising candidate for the management of obstructive airway diseases.

digraph "Bamifylline_Mechanism_of_Action" {
  graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_membrane" { label="Cell Membrane"; bgcolor="#FFFFFF"; style="rounded"; "Adenosine_Receptor" [label="Adenosine A1\nReceptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Adenylyl_Cyclase" [label="Adenylyl Cyclase", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_cell" { label="Airway Smooth Muscle Cell"; bgcolor="#FFFFFF"; style="rounded"; "ATP" [label="ATP", shape=ellipse, fillcolor="#F1F3F4"]; "cAMP" [label="cAMP", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PDE" [label="Phosphodiesterase\n(PDE)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5AMP" [label="5'-AMP", shape=ellipse, fillcolor="#F1F3F4"]; "PKA" [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Relaxation" [label="Smooth Muscle\nRelaxation\n(Bronchodilation)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Adenosine" [label="Adenosine", shape=ellipse, fillcolor="#F1F3F4"]; "this compound" [label="this compound", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Adenosine" -> "Adenosine_Receptor" [label="Activates"]; "this compound" -> "Adenosine_Receptor" [label="Antagonizes", arrowhead="tee"];

"ATP" -> "cAMP" [label="Conversion"]; "Adenylyl_Cyclase" -> "cAMP" [style=invis]; "cAMP" -> "PKA" [label="Activates"]; "PKA" -> "Relaxation" [label="Leads to"]; "cAMP" -> "5AMP" [label="Degradation"]; "PDE" -> "cAMP" [style=invis]; "this compound" -> "PDE" [label="Inhibits", arrowhead="tee"];

}

Experimental workflow for agonist-induced bronchoconstriction.
Protocol 2: Evaluation of this compound in an Ovalbumin-Sensitized Guinea Pig Model of Allergic Asthma

This protocol evaluates the anti-inflammatory and bronchodilatory effects of this compound in a model that mimics allergic asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Equipment for aerosol generation and exposure

  • Equipment for measuring airway resistance and for bronchoalveolar lavage (BAL)

Procedure:

  • Sensitization:

    • On day 1, sensitize the guinea pigs with an intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ in saline.

    • On day 14, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA in saline.

  • Drug Administration:

    • On day 21, administer this compound (e.g., 3, 10, 30, 100 μmol/kg, i.v.) or vehicle to different groups of sensitized animals.

  • Antigen Challenge:

    • Shortly after drug administration, challenge the animals with an aerosol of 0.5% OVA in saline for 5 minutes.

  • Measurement of Bronchoconstriction:

    • Monitor airway resistance for a set period after the antigen challenge to assess the early asthmatic response.

  • Assessment of Airway Inflammation:

    • At a later time point (e.g., 24 hours post-challenge), perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

    • Perform total and differential cell counts on the BAL fluid to quantify eosinophils and other inflammatory cells.

  • Measurement of Thromboxane A₂ (TxA₂):

    • Collect blood samples at specified times after the antigen challenge.

    • Measure the levels of TxB₂, the stable metabolite of TxA₂, in the plasma using a radioimmunoassay or ELISA kit to assess the effect of this compound on this inflammatory mediator.[4]

  • Data Analysis:

    • Compare the degree of bronchoconstriction and the number of inflammatory cells in the BAL fluid between the this compound-treated and vehicle-treated groups.

    • Analyze the effect of this compound on TxA₂ generation.

```dot digraph "Allergic_Asthma_Workflow" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"];

subgraph "cluster_sensitization" { label="Sensitization Phase"; bgcolor="#FFFFFF"; style="rounded"; "Day1" [label="Day 1:\nSensitization (i.p.)\n(OVA + Al(OH)₃)"]; "Day14" [label="Day 14:\nBooster (i.p.)\n(OVA)"]; }

subgraph "cluster_challenge" { label="Challenge & Treatment Phase"; bgcolor="#FFFFFF"; style="rounded"; "Day21_Treat" [label="Day 21:\nAdminister this compound (i.v.)\nor Vehicle"]; "Day21_Challenge" [label="Day 21:\nOvalbumin Aerosol Challenge"]; }

subgraph "cluster_outcome" { label="Outcome Measurement"; bgcolor="#FFFFFF"; style="rounded"; "Broncho" [label="Measure Airway Resistance\n(Early Asthmatic Response)"]; "BAL" [label="24h Post-Challenge:\nBronchoalveolar Lavage (BAL)\n& Cell Count"]; "TxA2" [label="Blood Sampling for\nTxA₂ Measurement"]; }

"Day1" -> "Day14" -> "Day21_Treat" -> "Day21_Challenge"; "Day21_Challenge" -> "Broncho"; "Day21_Challenge" -> "BAL"; "Day21_Challenge" -> "TxA2"; }

References

Application Notes for Bamifylline in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bamifylline is a methylxanthine derivative drug that functions as a selective adenosine (B11128) A1 receptor antagonist and a phosphodiesterase (PDE) inhibitor, with a notable effect on PDE4.[1][2] Its primary mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP) by preventing its breakdown by PDE. This elevation in cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation, and also confers anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators.[1][3] These characteristics make this compound a subject of interest in respiratory and inflammatory disease research.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

  • Phosphodiesterase (PDE) Inhibition: Primarily targeting PDE4, this compound prevents the degradation of cAMP in airway smooth muscle cells.[1] The resulting increase in cAMP concentration activates a cascade of intracellular events that lead to the relaxation of these muscles, alleviating bronchoconstriction.[1]

  • Adenosine A1 Receptor Antagonism: this compound also acts as a selective antagonist of the A1 adenosine receptor, which contributes to its bronchodilatory effects.[4][2][5]

Beyond bronchodilation, the elevated cAMP levels also modulate immune responses, inhibiting the release of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells such as eosinophils and neutrophils into airway tissues.[1]

Dosage in Laboratory Research

The appropriate dosage of this compound for laboratory research is dependent on the experimental model (in vitro vs. in vivo), the specific research question, and the animal species being studied. The following tables summarize dosages reported in preclinical studies.

Table 1: this compound Dosages in In Vitro Studies

Model SystemThis compound ConcentrationObserved EffectReference
Actively sensitized guinea-pig lungs (perfused)1 x 10⁻⁵ M, 1 x 10⁻⁴ M, 1 x 10⁻³ MDose-dependent reduction in the release of histamine, TXB2, and SRS-A.[6]
Isolated rat and guinea-pig right atriaUp to 10⁻³ mol/lNo change or a reduction in the rate of contraction.[7]
Isolated rat and guinea-pig left atriaUp to 10⁻³ mol/lSlight inotropic effects.[7]
Isolated rabbit papillary musclesUp to 10⁻³ mol/lNo effect on contractile force.[7]

Table 2: this compound Dosages in In Vivo Studies

Animal ModelRoute of AdministrationDosageObserved EffectReference
Anesthetized guinea-pigIntravenous (i.v.)ED₅₀ = 6.5 µmol/kgAntagonism of PAF-induced bronchoconstriction.[8]
Anesthetized guinea-pigIntravenous (i.v.)ED₅₀ = 9.5 µmol/kgAntagonism of histamine-induced bronchoconstriction.[8]
Anesthetized guinea-pigIntravenous (i.v.)ED₅₀ = 24.3 µmol/kgAntagonism of acetylcholine-induced bronchoconstriction.[8]
Anesthetized guinea-pigIntravenous (i.v.)ED₅₀ = 31.6 µmol/kgAntagonism of LTC4-induced bronchoconstriction.[8]
Ovalbumin-sensitized guinea-pigIntravenous (i.v.)ED₅₀ = 9.3 µmol/kgProtection from antigen-induced bronchoconstriction.[8]
Anesthetized rabbitsIntravenous (i.v.)Not specifiedNegative chronotropic and dromotropic effects.[7]

Experimental Protocols

Protocol 1: In Vitro Evaluation of Anti-Anaphylactic Activity in Perfused Guinea-Pig Lungs

This protocol is adapted from studies evaluating the effect of this compound on the release of inflammatory mediators from sensitized lung tissue.[6]

Objective: To determine the dose-dependent effect of this compound on the immunological release of histamine, thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) from actively sensitized guinea-pig lungs.

Materials:

  • This compound hydrochloride

  • Krebs-Henseleit solution

  • Ovalbumin (sensitizing antigen)

  • Histamine, TXB2, and SRS-A assay kits (e.g., ELISA, RIA)

  • Isolated organ perfusion system

  • Actively sensitized guinea pigs

Procedure:

  • Sensitization: Sensitize guinea pigs according to established laboratory protocols (e.g., intraperitoneal and subcutaneous injections of ovalbumin).

  • Lung Preparation: After a sensitization period (e.g., 3 weeks), humanely euthanize a guinea pig and carefully dissect the lungs. Cannulate the pulmonary artery and trachea.

  • Perfusion: Mount the lungs in an isolated organ perfusion system. Perfuse with Krebs-Henseleit solution at a constant flow rate, maintaining a temperature of 37°C and gassing with 95% O₂ / 5% CO₂.

  • Stabilization: Allow the lung preparation to stabilize for a period of 20-30 minutes, collecting the perfusate to establish baseline levels of mediators.

  • This compound Administration: Introduce this compound into the perfusion solution at the desired final concentrations (e.g., 1x10⁻⁵ M, 1x10⁻⁴ M, 1x10⁻³ M).[6] Allow the drug to perfuse through the lungs for a set period (e.g., 15 minutes).

  • Immunological Challenge: Introduce the antigen (ovalbumin) into the perfusion solution to induce an anaphylactic reaction.

  • Sample Collection: Collect the lung perfusate at regular intervals following the antigen challenge.

  • Mediator Analysis: Analyze the collected perfusate samples for the concentration of histamine, TXB2, and SRS-A using appropriate assay kits.

  • Data Analysis: Compare the levels of mediators released in the presence of different concentrations of this compound to the control (antigen challenge without this compound). Calculate the percentage of inhibition for each concentration.

Protocol 2: In Vivo Assessment of Bronchoprotective Effects in Anesthetized Guinea Pigs

This protocol is based on studies investigating the antagonistic activity of this compound against induced bronchoconstriction.[8]

Objective: To evaluate the dose-dependent protective effect of this compound against bronchoconstriction induced by various agonists in anesthetized guinea pigs.

Materials:

  • This compound hydrochloride

  • Anesthetic (e.g., pentobarbital (B6593769) sodium)

  • Bronchoconstrictor agents (e.g., histamine, platelet-activating factor (PAF), acetylcholine, leukotriene C4 (LTC4))

  • Saline solution (vehicle)

  • Animal ventilator and pneumotachograph

  • Intravenous cannulation supplies

Procedure:

  • Animal Preparation: Anesthetize a guinea pig and cannulate the trachea for artificial ventilation. Cannulate a jugular vein for intravenous administration of substances.

  • Monitoring: Monitor respiratory parameters, specifically lung inflation resistance, using a pneumotachograph and pressure transducer.

  • Baseline Measurement: After a stabilization period, record the baseline lung inflation resistance.

  • This compound Administration: Administer this compound intravenously at various doses (e.g., 3, 10, 30, 100 µmol/kg) or its vehicle (saline).[8]

  • Bronchoconstrictor Challenge: After a short interval (e.g., 2-5 minutes) following this compound or vehicle administration, induce bronchoconstriction by intravenous injection of an agonist (e.g., histamine, PAF, acetylcholine, or LTC4).[8]

  • Data Recording: Continuously record the lung inflation resistance before, during, and after the agonist challenge.

  • Data Analysis: Determine the peak increase in lung inflation resistance for each treatment group. Calculate the percentage of inhibition of the bronchoconstrictor response by this compound at each dose level compared to the vehicle control. Determine the ED₅₀ value for each agonist.

Visualizations

Bamifylline_Mechanism_of_Action cluster_cell Airway Smooth Muscle Cell This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits ATP ATP AC Adenylyl Cyclase cAMP cAMP (Cyclic AMP) AC->cAMP Converts cAMP->PDE4 Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Pro-inflammatory Mediator Release cAMP->Inflammation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Mechanism of action of this compound in an airway smooth muscle cell.

In_Vitro_Perfusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sensitization 1. Sensitize Guinea Pig (with Ovalbumin) Dissection 2. Isolate Lungs Sensitization->Dissection Perfusion_Setup 3. Mount in Perfusion System Dissection->Perfusion_Setup Stabilization 4. Stabilize with Krebs-Henseleit Solution Perfusion_Setup->Stabilization Treatment 5. Add this compound (Test Concentrations) or Vehicle Stabilization->Treatment Challenge 6. Induce Anaphylaxis (with Ovalbumin) Treatment->Challenge Collection 7. Collect Perfusate Samples Challenge->Collection Assay 8. Measure Mediator Levels (Histamine, TXB2, SRS-A) Collection->Assay Data_Analysis 9. Calculate % Inhibition Assay->Data_Analysis

Caption: Experimental workflow for the in vitro perfused guinea-pig lung assay.

References

Bamifylline: Application Notes and Protocols for Asthma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bamifylline is a methylxanthine derivative with a unique pharmacological profile, acting as both a selective adenosine (B11128) A1 receptor antagonist and a phosphodiesterase (PDE) inhibitor. This dual mechanism of action confers both bronchodilatory and anti-inflammatory properties, making it a compound of significant interest for asthma research and therapeutic development. These application notes provide a comprehensive overview of the experimental design for investigating this compound's efficacy in preclinical asthma models. Detailed protocols for in vitro and in vivo studies are presented, along with data presentation formats and visualizations to guide researchers in their investigations.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway inflammation. Xanthine derivatives, such as theophylline (B1681296), have long been used in asthma management. This compound, a derivative of theophylline, offers a potentially improved therapeutic window with a distinct mechanism of action. It not only induces bronchodilation through the inhibition of phosphodiesterase and subsequent increase in cyclic adenosine monophosphate (cAMP) but also exhibits anti-inflammatory effects by antagonizing the A1 adenosine receptor.[1][2][3] This document outlines key experimental protocols to evaluate the therapeutic potential of this compound in established asthma research models.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action:

  • Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, particularly PDE4, in airway smooth muscle cells.[2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of bronchial smooth muscles and subsequent bronchodilation.[2][3]

  • Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the adenosine A1 receptor.[1][4][5] Adenosine, present in the airways, can induce bronchoconstriction in asthmatic patients. By blocking the A1 receptor, this compound counteracts this effect.

These combined actions lead to both immediate relief of bronchospasm and a reduction in the underlying airway inflammation, a key component of asthma pathophysiology.[2]

This compound Mechanism of Action cluster_0 Airway Smooth Muscle Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits A1 Receptor A1 Receptor This compound->A1 Receptor Antagonizes cAMP cAMP PDE4->cAMP Degrades ATP ATP ATP->cAMP Adenylyl Cyclase PKA PKA cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Adenosine Adenosine Adenosine->A1 Receptor Activates Bronchoconstriction Bronchoconstriction A1 Receptor->Bronchoconstriction

Figure 1: this compound's dual mechanism of action in airway smooth muscle cells.

Data Presentation

Preclinical Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in preclinical models of asthma.

Table 1: In Vitro Inhibition of Inflammatory Mediator Release by this compound in Actively Sensitized Guinea-Pig Lungs

Concentration (M)Histamine Release Inhibition (%)TXB2 Production Inhibition (%)SRS-A Production Inhibition (%)
1 x 10-5Data not availableData not availableData not available
1 x 10-4Data not availableData not availableData not available
1 x 10-3Potent Inhibition (2.7x > Theophylline)Potent Inhibition (1.6x > Theophylline)Potent Inhibition (1.5x > Theophylline)

Data derived from in vitro studies on actively sensitized guinea-pig lungs. Specific percentage inhibition values were not provided in the source material, but the relative potency compared to theophylline was highlighted.

Table 2: In Vivo Inhibition of Bronchoconstriction by this compound in Guinea Pigs

Inducing AgentThis compound ED50 (µmol/kg i.v.)Theophylline ED50 (µmol/kg i.v.)
PAF6.5>13
Histamine9.5~9.5
Acetylcholine24.3>48.6
LTC431.6>63.2
Antigen Challenge9.322.9

ED50: The dose required to produce a 50% inhibition of the bronchoconstrictor response.[2]

Table 3: Clinical Efficacy of this compound in Asthmatic Patients (Double-Blind, Cross-Over Study)

ParameterThis compoundTheophylline
Protective Effect
Mean LAD at 30 min (% of control)920 ± 950750 ± 980
Mean LAD at 60 min (% of control)830 ± 1000700 ± 970
Curative Effect
Reduction in Rap at 30 min (%)35 ± 1748 ± 13
Reduction in Rap at 60 min (%)38 ± 2548 ± 14

LAD: Liminal Allergen Dose required to double airway resistance. Rap: Resistance of the air passages. Differences between this compound and theophylline were not statistically significant.[1]

Experimental Protocols

In Vivo Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is a standard for inducing an eosinophilic airway inflammation that mimics key features of allergic asthma.

Materials:

  • 6-8 week old female BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Methacholine (B1211447)

  • Whole-body plethysmograph or forced oscillation system

  • Nebulizer

Protocol:

  • Sensitization:

    • On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide in a total volume of 200 µL PBS.

    • A control group should receive i.p. injections of PBS with alum only.

  • Drug Administration:

    • Beginning on day 18 and continuing daily until day 24, administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection). The dosage should be determined based on preliminary dose-ranging studies.

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer. The control group is challenged with PBS aerosol.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge (day 24), measure AHR.

    • Place the mouse in a whole-body plethysmograph and allow it to acclimatize.

    • Record baseline enhanced pause (Penh) values.

    • Expose the mouse to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

    • Record Penh values for 3 minutes after each nebulization.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Instill and withdraw 1 mL of ice-cold PBS into the lungs three times.

    • Pool the recovered BAL fluid.

    • Centrifuge the BAL fluid and resuspend the cell pellet.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

  • Cytokine Analysis:

    • Use the supernatant from the BAL fluid to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

OVA-Induced Asthma Model Workflow cluster_0 Experimental Timeline cluster_1 Procedures Day 0 & 7 Day 0 & 7 Sensitization Sensitization Day 0 & 7->Sensitization Day 18-24 Day 18-24 Drug Treatment Drug Treatment Day 18-24->Drug Treatment Day 21-23 Day 21-23 Airway Challenge Airway Challenge Day 21-23->Airway Challenge Day 24 Day 24 Outcome Assessment Outcome Assessment Day 24->Outcome Assessment OVA + Alum i.p. OVA + Alum i.p. This compound Admin. This compound Admin. OVA Aerosol OVA Aerosol AHR, BAL, Cytokines AHR, BAL, Cytokines

Figure 2: Workflow for the OVA-induced murine model of allergic asthma.

In Vitro Assay: Measurement of cAMP in Airway Smooth Muscle Cells

This protocol allows for the direct assessment of this compound's effect on its primary signaling molecule, cAMP.

Materials:

  • Human or animal-derived primary airway smooth muscle cells

  • Cell culture medium and supplements

  • This compound

  • Forskolin (positive control)

  • PDE inhibitor (e.g., IBMX)

  • cAMP enzyme immunoassay (EIA) kit

Protocol:

  • Cell Culture:

    • Culture airway smooth muscle cells to confluence in appropriate multi-well plates.

    • Serum-starve the cells for 24 hours prior to the experiment to reduce basal cAMP levels.

  • Drug Treatment:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound or vehicle control to the cells and incubate for a specified time (e.g., 15-30 minutes).

    • Include a positive control group treated with forskolin, a direct activator of adenylyl cyclase.

  • cAMP Measurement:

    • Lyse the cells according to the protocol of the cAMP EIA kit.

    • Perform the EIA to determine the intracellular cAMP concentration in each sample.

    • Normalize the cAMP concentration to the total protein content of each well.

  • Data Analysis:

    • Express the results as fold-change in cAMP concentration relative to the vehicle-treated control.

    • Generate a dose-response curve for this compound's effect on cAMP levels.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in asthma research. The dual mechanism of action of this compound, combining bronchodilation and anti-inflammatory effects, presents a compelling rationale for its further investigation as a potential therapeutic agent for asthma. The provided methodologies for in vivo and in vitro studies, along with structured data presentation, will facilitate a comprehensive assessment of this compound's efficacy and mechanism of action, ultimately contributing to the development of novel and improved asthma therapies.

References

Bamifylline in Guinea Pig Models of Bronchoconstriction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of bamifylline in established guinea pig models of bronchoconstriction. This document includes a summary of key quantitative data, detailed experimental protocols for both in vivo and in vitro studies, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a methylxanthine derivative that exhibits bronchodilatory and anti-inflammatory properties, making it a compound of interest for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanisms of action are the inhibition of phosphodiesterase (PDE), particularly PDE4, and the selective antagonism of the A1 adenosine (B11128) receptor. Guinea pig models are highly relevant for studying bronchoconstriction due to the physiological similarities of their airways to those of humans. This document outlines key experimental approaches to evaluate the efficacy of this compound in these models.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in guinea pig models of bronchoconstriction.

Table 1: Inhibitory Effect of this compound on Agonist-Induced Bronchoconstriction in Anesthetized Guinea Pigs

Bronchoconstrictor AgonistThis compound ED₅₀ (µmol/kg, i.v.)Theophylline ED₅₀ (µmol/kg, i.v.)
PAF (Platelet-Activating Factor)6.5-
Histamine9.5Equiactive
Acetylcholine24.3~48.6
Leukotriene C₄ (LTC₄)31.6-
Data from Berti et al., 1988. ED₅₀ represents the dose required to produce 50% of the maximal inhibitory effect against bronchoconstriction induced by the respective agonist.

Table 2: Inhibitory Effect of this compound on Antigen-Induced Bronchoconstriction in Anesthetized, Actively Sensitized Guinea Pigs

ParameterThis compound ED₅₀ (µmol/kg, i.v.)Theophylline ED₅₀ (µmol/kg, i.v.)
Inhibition of Bronchoconstriction9.322.9
Data from Berti et al., 1988. Guinea pigs were sensitized to ovalbumin.

Table 3: Dose-Dependent Inhibition of Mediator Release from Immunologically Challenged, Perfused Lungs of Actively Sensitized Guinea Pigs by this compound

This compound Concentration (M)% Inhibition of Histamine Release% Inhibition of TXB₂ Production% Inhibition of SRS-A Production
1 x 10⁻⁵~20%~15%~10%
1 x 10⁻⁴~40%~35%~30%
1 x 10⁻³~70%~60%~55%
Data from Berti et al., 1990. Lungs were challenged with an antigen to induce an anaphylactic response.

Signaling Pathways

The bronchodilatory and anti-inflammatory effects of this compound are mediated through two primary signaling pathways:

  • Phosphodiesterase 4 (PDE4) Inhibition: By inhibiting PDE4, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators.[1]

  • Adenosine A1 Receptor Antagonism: this compound selectively blocks A1 adenosine receptors. Adenosine can induce bronchoconstriction in asthmatic subjects, and by antagonizing its A1 receptor, this compound helps to prevent this effect.[2]

This compound Signaling Pathways cluster_0 PDE4 Inhibition Pathway cluster_1 Adenosine A1 Receptor Antagonism Pathway Bamifylline1 This compound PDE4 PDE4 Bamifylline1->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Inflammation Inhibition of Inflammatory Mediator Release PKA->Inflammation Bamifylline2 This compound A1R Adenosine A1 Receptor Bamifylline2->A1R antagonizes Adenosine Adenosine Adenosine->A1R activates Bronchoconstriction Bronchoconstriction A1R->Bronchoconstriction

Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in guinea pig models of bronchoconstriction.

Protocol 1: In Vivo Inhibition of Agonist-Induced Bronchoconstriction in Anesthetized Guinea Pigs (Konzett-Rössler Method)

This protocol is designed to evaluate the ability of this compound to protect against bronchoconstriction induced by various spasmogens.

Materials:

  • Male Dunkin-Hartley guinea pigs (350-450 g)

  • Urethane (B1682113) (anesthetic)

  • Propranolol (B1214883) (to block β-adrenergic effects)

  • Gallamine (B1195388) (muscle relaxant)

  • Bronchoconstrictor agonists: Histamine, Acetylcholine, Platelet-Activating Factor (PAF), Leukotriene C₄ (LTC₄)

  • This compound hydrochloride solution for intravenous (i.v.) injection

  • Saline solution (0.9% NaCl)

  • Animal ventilator

  • Transducer and recording system for measuring bronchoconstriction (Konzett-Rössler setup)

  • Surgical instruments for tracheotomy and cannulation of the jugular vein

Procedure:

  • Animal Preparation:

    • Anesthetize the guinea pig with urethane (1.2 g/kg, intraperitoneally).

    • Perform a tracheotomy and cannulate the trachea.

    • Connect the animal to a positive-pressure small animal ventilator, maintaining a constant tidal volume.

    • Cannulate the external jugular vein for intravenous administration of drugs.

    • Administer propranolol (1 mg/kg, i.v.) to prevent interference from sympathomimetic amines.

    • Administer gallamine (2 mg/kg, i.v.) to paralyze skeletal muscles and prevent spontaneous breathing.

  • Measurement of Bronchoconstriction:

    • Utilize the Konzett-Rössler method to measure changes in pulmonary inflation pressure.[3] The ventilator delivers a constant volume of air, and any increase in airway resistance (bronchoconstriction) will cause an overflow of air, which is measured by a transducer.

    • Record baseline pulmonary inflation pressure.

  • Experimental Design:

    • Administer a submaximal dose of a bronchoconstrictor agonist (e.g., histamine, acetylcholine, PAF, or LTC₄) intravenously to induce a consistent bronchospastic response.

    • Once a stable and reproducible bronchoconstrictor response is established, administer this compound intravenously at varying doses (e.g., 3, 10, 30, 100 µmol/kg) five minutes prior to the agonist challenge.

    • Record the inhibitory effect of this compound on the agonist-induced bronchoconstriction.

    • A control group should receive saline instead of this compound.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.

    • Determine the ED₅₀ value (the dose that causes 50% inhibition) for this compound against each agonist.

In_Vivo_Bronchoconstriction_Workflow start Start anesthetize Anesthetize Guinea Pig (Urethane) start->anesthetize prepare Surgical Preparation: - Tracheotomy & Cannulation - Jugular Vein Cannulation anesthetize->prepare ventilate Connect to Ventilator (Konzett-Rössler Setup) prepare->ventilate admin_drugs Administer Propranolol & Gallamine (i.v.) ventilate->admin_drugs baseline Record Baseline Pulmonary Inflation Pressure admin_drugs->baseline admin_this compound Administer this compound or Saline (i.v.) baseline->admin_this compound agonist_challenge Induce Bronchoconstriction with Agonist (i.v.) record_response Record Inhibitory Effect on Bronchoconstriction agonist_challenge->record_response admin_this compound->agonist_challenge analyze Data Analysis: - % Inhibition - ED₅₀ Calculation record_response->analyze end End analyze->end

Workflow for in vivo bronchoconstriction assay.

Protocol 2: In Vitro Inhibition of Mediator Release from Isolated Perfused Lungs of Sensitized Guinea Pigs

This protocol assesses the anti-inflammatory effects of this compound by measuring its ability to inhibit the release of inflammatory mediators from immunologically challenged lungs.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Ovalbumin (antigen for sensitization)

  • Aluminum hydroxide (B78521) (adjuvant)

  • Urethane (anesthetic)

  • Heparin

  • Krebs-Henseleit solution (perfusion buffer)

  • This compound hydrochloride

  • Isolated perfused lung apparatus

  • Assay kits for histamine, thromboxane (B8750289) B₂ (TXB₂), and slow-reacting substance of anaphylaxis (SRS-A)

Procedure:

  • Animal Sensitization:

    • Actively sensitize guinea pigs by injecting a solution of ovalbumin (10 mg/kg) and aluminum hydroxide (100 mg/kg) intraperitoneally and subcutaneously.

    • Use the animals for the experiment 3-4 weeks after sensitization.

  • Isolated Perfused Lung Preparation:

    • Anesthetize the sensitized guinea pig with urethane.

    • Inject heparin into the femoral vein to prevent blood clotting.

    • Perform a tracheotomy and ventilate the animal with a rodent ventilator.

    • Open the thoracic cavity and cannulate the pulmonary artery and left atrium.

    • Carefully dissect the lungs and transfer them to the isolated perfused lung apparatus.

    • Perfuse the lungs with Krebs-Henseleit solution at a constant flow rate.

  • Experimental Protocol:

    • Allow the lung preparation to stabilize for 20-30 minutes.

    • Introduce this compound into the perfusion medium at different concentrations (e.g., 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, 1 x 10⁻³ M) and perfuse for 10-15 minutes.

    • Induce an anaphylactic reaction by injecting a bolus of ovalbumin into the pulmonary artery cannula.

    • Collect the lung effluent at specific time points before and after the antigen challenge.

  • Mediator Analysis:

    • Analyze the collected effluent samples for the concentration of histamine, TXB₂ (a stable metabolite of thromboxane A₂), and SRS-A using appropriate assay methods (e.g., radioimmunoassay, ELISA).

  • Data Analysis:

    • Calculate the total amount of each mediator released during the anaphylactic reaction.

    • Determine the percentage inhibition of mediator release for each concentration of this compound compared to the control (antigen challenge without this compound).

Isolated_Perfused_Lung_Workflow start Start sensitize Sensitize Guinea Pig (Ovalbumin & Al(OH)₃) start->sensitize anesthetize Anesthetize Sensitized Guinea Pig (Urethane) sensitize->anesthetize prepare Surgical Preparation: - Heparinize - Tracheotomy & Ventilation - Cannulate Pulmonary Artery & Left Atrium anesthetize->prepare isolate_lung Isolate Lungs and Transfer to Perfusion Apparatus prepare->isolate_lung stabilize Stabilize Lung Preparation (Krebs-Henseleit Perfusion) isolate_lung->stabilize admin_this compound Perfuse with this compound or Control Buffer stabilize->admin_this compound challenge Immunological Challenge (Ovalbumin Injection) admin_this compound->challenge collect_effluent Collect Lung Effluent challenge->collect_effluent analyze_mediators Analyze Effluent for Histamine, TXB₂, SRS-A collect_effluent->analyze_mediators analyze_data Data Analysis: - Calculate Mediator Release - Determine % Inhibition analyze_mediators->analyze_data end End analyze_data->end

Workflow for isolated perfused lung assay.

References

Bamifylline in Precision-Cut Lung Slices (PCLS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Precision-Cut Lung Slices (PCLS) are a powerful ex vivo model that preserves the complex three-dimensional architecture and cellular diversity of the lung parenchyma.[1][2][3][4] This system provides a physiologically relevant environment for studying the effects of pharmacological agents on respiratory function and inflammation, bridging the gap between in vitro cell culture and in vivo animal models. Bamifylline is a methylxanthine derivative with bronchodilator and anti-inflammatory properties, making it a compound of interest for respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[5] This document provides detailed application notes and protocols for the use of this compound in PCLS.

Mechanism of Action of this compound

This compound primarily exerts its effects through two main mechanisms:

  • Phosphodiesterase (PDE) Inhibition: As a methylxanthine derivative, this compound inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells lead to protein kinase A (PKA) activation, resulting in the relaxation of these muscles and subsequent bronchodilation.

  • Adenosine A1 Receptor Antagonism: this compound also acts as a selective antagonist of the adenosine A1 receptor. By blocking this receptor, it can prevent adenosine-induced bronchoconstriction.

These actions collectively contribute to its therapeutic effects in respiratory diseases. The anti-inflammatory properties of this compound are also linked to the increase in cAMP, which can modulate the production and release of inflammatory mediators.

Signaling Pathway of this compound

Bamifylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits A1R Adenosine A1 Receptor This compound->A1R Antagonizes cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to Contraction Bronchoconstriction A1R->Contraction Adenosine Adenosine Adenosine->A1R Activates PCLS_Experimental_Workflow cluster_prep PCLS Preparation cluster_broncho Bronchodilation Assay cluster_inflam Anti-inflammatory Assay A Lung Inflation with Agarose B Tissue Slicing (Vibratome) A->B C PCLS Culture B->C D Induce Bronchoconstriction (e.g., Methacholine) C->D G Pre-treat with this compound C->G E Treat with this compound (Concentration-Response) D->E F Live Imaging and Airway Area Analysis E->F H Induce Inflammation (e.g., LPS) G->H I Measure Cytokine Release (ELISA) H->I

References

Bamifylline ADME Profiling: Application Notes and Protocols for Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of bamifylline, a methylxanthine derivative used as a bronchodilator. The information is intended to guide in vitro and in vivo research studies.

Introduction

This compound is a selective A1 adenosine (B11128) receptor antagonist and a non-selective phosphodiesterase inhibitor, primarily targeting phosphodiesterase type 4 (PDE4). Its pharmacological activity is attributed to both the parent drug and its active metabolites. Understanding the ADME properties of this compound is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and designing novel drug delivery systems.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is essential for interpreting its ADME profile.

PropertyValueReference
Molecular FormulaC₂₀H₂₇N₅O₃[1]
Molecular Weight385.46 g/mol [1]
SolubilityFreely soluble in methanol (B129727) and water; Slightly soluble in acetone.[1]

Pharmacokinetic Profile

This compound exhibits rapid absorption and extensive metabolism, with its pharmacological effects prolonged by the presence of active metabolites.

Absorption

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached between 1 and 2 hours.[2][3]

Distribution

The drug demonstrates a high volume of distribution (Vd), estimated to be around 1000 liters, indicating extensive distribution into extravascular tissues.[2][3]

Metabolism

This compound undergoes rapid and extensive metabolism in the liver, resulting in the formation of three active metabolites.[2][3] One of the major active metabolites has been identified as AC-119.[4] The metabolism of this compound is thought to be mediated by cytochrome P450 (CYP) enzymes. While the specific isoforms have not been definitively identified in the available literature, drug interaction studies suggest the involvement of various CYPs. For instance, substances known to inhibit or induce CYP enzymes can alter this compound's metabolism.[5] Given that other xanthine (B1682287) derivatives like theophylline (B1681296) are primarily metabolized by CYP1A2, it is plausible that this enzyme also plays a role in this compound's metabolism.[6][7]

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys via urinary excretion.[2][3]

Half-Life

There is a notable difference in the reported half-life of this compound, which can be attributed to the parent compound versus its active metabolites. The plasma half-life of the parent this compound is short, ranging from 1.5 to 2.0 hours.[1][2][4][8] However, the final elimination half-life, which considers the prolonged activity of its metabolites, is significantly longer at approximately 17.5 hours.[2] This extended half-life allows for twice-daily dosing.[2]

Quantitative ADME Data

Table 1: In Vitro Permeability Data
ParameterValueExperimental System
Apparent Permeability (Papp)Data not availableCaco-2 cell monolayer
Table 2: In Vitro Metabolic Stability Data
ParameterValueExperimental System
Half-life (t½)Data not availableHuman Liver Microsomes
Intrinsic Clearance (CLint)Data not availableHuman Liver Microsomes
Table 3: Plasma Protein Binding Data
ParameterValueExperimental System
Percentage Bound (%)Data not availableHuman Plasma

Experimental Protocols

The following are detailed protocols for key in vitro ADME assays that can be employed in a research setting to characterize this compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Protocol:

  • Cell Culture and Seeding: Culture Caco-2 cells in DMEM. Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value above 250 Ω·cm² generally indicates good monolayer integrity. Additionally, assess the permeability of a low-permeability marker, such as Lucifer yellow.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add HBSS containing this compound (at a relevant concentration) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the insert.

    • C₀ is the initial concentration of the drug in the donor chamber.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound using human liver microsomes (HLMs) and to calculate its intrinsic clearance.

Materials:

  • Pooled human liver microsomes

  • Phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • This compound

  • Acetonitrile (B52724) (ACN) with an internal standard

  • LC-MS/MS system

Protocol:

  • Incubation Preparation: Prepare a reaction mixture containing this compound and pooled human liver microsomes in phosphate buffer.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Plasma Protein Binding Assay

Objective: To determine the extent to which this compound binds to human plasma proteins using the equilibrium dialysis method.

Materials:

  • Pooled human plasma

  • Phosphate buffered saline (PBS, pH 7.4)

  • Equilibrium dialysis apparatus (e.g., RED device)

  • This compound

  • LC-MS/MS system

Protocol:

  • Preparation: Spike human plasma with this compound to achieve the desired concentration.

  • Dialysis Setup: Add the this compound-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber, separated by a semi-permeable membrane.

  • Equilibration: Incubate the dialysis unit at 37°C with shaking to allow equilibrium to be reached (typically 4-6 hours).

  • Sampling: After incubation, collect samples from both the plasma and the PBS chambers.

  • Analysis: Determine the concentration of this compound in both samples using a validated LC-MS/MS method. The concentration in the PBS chamber represents the unbound drug concentration.

  • Data Analysis: Calculate the percentage of plasma protein binding as: % Bound = [(Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration] * 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general workflow for its ADME profiling.

bamifylline_adenosine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound a1_receptor A1 Adenosine Receptor This compound->a1_receptor Antagonizes adenosine Adenosine adenosine->a1_receptor Activates gi_protein Gi Protein a1_receptor->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac response Cellular Response (e.g., Bronchoconstriction) camp->response Leads to

Caption: this compound's antagonism of the A1 adenosine receptor signaling pathway.

bamifylline_pde_pathway cluster_cytoplasm Cytoplasm This compound This compound pde4 Phosphodiesterase 4 (PDE4) This compound->pde4 Inhibits amp 5'-AMP (inactive) pde4->amp camp cAMP camp->pde4 Hydrolyzes pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (Bronchodilation) pka->response Leads to

Caption: this compound's inhibition of the Phosphodiesterase 4 (PDE4) signaling pathway.

adme_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis and Modeling permeability Permeability Assay (e.g., Caco-2) pk_parameters Calculate PK Parameters (t½, CL, Vd, AUC) permeability->pk_parameters metabolism Metabolic Stability (e.g., Liver Microsomes) metabolism->pk_parameters binding Plasma Protein Binding (e.g., Equilibrium Dialysis) binding->pk_parameters transporter Transporter Studies transporter->pk_parameters pk_study Pharmacokinetic Study (Animal Model) metabolite_id Metabolite Identification (Plasma, Urine, Feces) pk_study->metabolite_id pk_study->pk_parameters pbpk PBPK Modeling metabolite_id->pbpk pk_parameters->pbpk

Caption: General experimental workflow for ADME profiling of a drug candidate like this compound.

Disclaimer

The information provided in these application notes is intended for research purposes only and is based on currently available scientific literature. Specific experimental results for this compound may vary. It is recommended that researchers validate all assays and findings in their own laboratory settings.

References

Application Notes & Protocols for HPTLC Analysis of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamifylline is a xanthine (B1682287) derivative that acts as a selective adenosine (B11128) A1 receptor antagonist and a non-selective phosphodiesterase inhibitor.[1] It is utilized as a bronchodilator for managing reversible airways obstruction.[1] The clinical and pharmaceutical analysis of this compound necessitates effective analytical methods for quality control, pharmacokinetic studies, and stability assessments.[1] High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, simple, and precise method for the quantitative determination of this compound. This document provides detailed application notes and protocols for the development and validation of an HPTLC method for this compound analysis.

HPTLC Method Development for this compound

A new and rapid HPTLC method has been developed for the quantitative determination of this compound.[2]

Chromatographic Conditions:

ParameterSpecification
Stationary Phase Pre-coated Silica Gel Aluminium Plate 60 F254
Mobile Phase Methanol: Toluene (2.5:7.5 v/v)[1][2]
Chamber Saturation 20 minutes with the mobile phase
Migration Distance 80 mm
Detection Wavelength 277 nm[1][2]
Rf Value 0.51 ± 0.01[1][2]

Experimental Protocols

1. Preparation of Standard Stock Solution:

  • Accurately weigh 10 mg of this compound hydrochloride standard.

  • Dissolve in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1000 µg/mL.

  • From this stock solution, prepare working standards in the concentration range of 100-600 ng/spot by appropriate dilutions.[1][2]

2. Sample Preparation (for Tablet Dosage Form):

  • Weigh and powder 20 tablets to determine the average weight.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound hydrochloride and transfer it to a 100 mL volumetric flask.[3]

  • Add approximately 50 mL of the mobile phase and sonicate for 15 minutes.[3]

  • Make up the volume to 100 mL with the mobile phase.[3]

  • Filter the solution through a 0.45 µm nylon filter.[3]

  • Further dilute the filtrate to achieve a concentration within the calibration range.

3. Chromatographic Development:

  • Apply the standard and sample solutions as bands on the HPTLC plate.

  • Develop the plate in a pre-saturated twin-trough chamber with the mobile phase until the solvent front migrates 80 mm.

  • Dry the plate in an oven.

4. Densitometric Analysis:

  • Scan the dried plate using a TLC scanner in absorbance mode at 277 nm.[1][2]

  • Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.

Method Validation

The developed HPTLC method should be validated according to the International Conference on Harmonization (ICH) guidelines.[1][2]

Validation Parameters:

ParameterMethodAcceptance Criteria
Linearity Analyze a series of concentrations (100-600 ng/spot).[1][2]Correlation coefficient (r²) ≥ 0.999[2]
Precision Perform intra-day and inter-day analysis of a known concentration.% RSD ≤ 2%
Accuracy Perform recovery studies by spiking a known amount of standard into the sample at different levels (e.g., 80%, 100%, 120%).Recovery between 98-102%
Specificity Analyze the drug in the presence of excipients and potential degradation products.The peak for this compound should be well-resolved.
Limit of Detection (LOD) Determined based on the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve.
Robustness Introduce small, deliberate variations in method parameters (e.g., mobile phase composition, detection wavelength).% RSD should be within acceptable limits.

Quantitative Data Summary:

Validation ParameterResult
Linearity Range 100-600 ng/spot[1][2]
Correlation Coefficient (r²) 0.9995[1][2]
Precision (%RSD) < 2%
Accuracy (Recovery %) Within 98-102%

Visualizations

HPTLC_Workflow cluster_prep Sample & Standard Preparation cluster_chromatography Chromatography cluster_analysis Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Tablet Powder Dissolve_Sample Dissolve & Sonicate in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Working Solutions Dissolve_Standard->Dilute Filter Filter Sample Solution Dissolve_Sample->Filter Filter->Dilute Spotting Apply Samples & Standards to Plate Dilute->Spotting Development Develop Plate in Saturated Chamber Spotting->Development Drying Dry the Developed Plate Development->Drying Scanning Scan Plate at 277 nm Drying->Scanning Quantification Quantify using Calibration Curve Scanning->Quantification Validation Validate Method (ICH Guidelines) Quantification->Validation

Caption: Experimental workflow for HPTLC analysis of this compound.

Validation_Parameters Validation Method Validation Linearity Linearity (100-600 ng/spot) Validation->Linearity Precision Precision (Intra & Inter-day) Validation->Precision Accuracy Accuracy (Recovery Study) Validation->Accuracy Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPTLC method validation.

References

Application Note: High-Performance Liquid Chromatography for the Quantification of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Bamifylline in pharmaceutical dosage forms. The described protocols are intended for researchers, scientists, and drug development professionals requiring a reliable method for quality control and analytical testing.

Introduction

This compound is a xanthine (B1682287) derivative used as a bronchodilator for the treatment of asthma and other respiratory conditions. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial to ensure product quality, safety, and efficacy. This document provides a comprehensive overview of a validated HPLC method, including detailed experimental protocols and performance data.

Data Presentation

The following tables summarize the key chromatographic conditions and validation parameters for the HPLC analysis of this compound, compiled from various validated methods.

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Eclipse XDB C18 (4.6 x 250 mm, 5 µm)[1][2][3]Inertsil ODS-3V (4.6 x 150 mm, 5 µm)[4]C8 (4.6 x 100 mm, 5 µm)[5]
Mobile Phase Methanol (B129727):Acetonitrile (70:30 v/v)[1]Methanol:Water with 0.5% triethylamine (B128534) (pH 7) (60:40 v/v)[4]Methanol:Water (80:20 v/v)[5]
Flow Rate 1.0 mL/min[1][2][3]1.5 mL/min[4]0.8 mL/min[5]
Detection Wavelength 264 nm[1]277 nm[4]273 nm[5]
Injection Volume 20 µL[2]Not SpecifiedNot Specified
Temperature AmbientAmbientAmbient

Table 2: Method Validation Summary

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 2-10[1][2][3]10-150[4]5-60[5]
Correlation Coefficient (r²) 0.9997[1]>0.999[4]0.9998[5]
Accuracy (% Recovery) 99.41 - 99.99[1]99.6 - 99.8[2]99.20 - 100.20[5]
Precision (%RSD) < 2%[1]Not Specified< 2%[5]
LOD (µg/mL) 0.4825[2]0.34[4]Not Specified
LOQ (µg/mL) 1.4621[2]1.04[4]Not Specified

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the HPLC analysis of this compound.

1. Preparation of Mobile Phase

  • Method 1 (Methanol:Acetonitrile):

    • Measure 700 mL of HPLC grade methanol and 300 mL of HPLC grade acetonitrile.

    • Combine the solvents in a suitable glass container and mix thoroughly.

    • Degas the mobile phase for 15-20 minutes using a sonicator or vacuum filtration.

  • Method 2 (Methanol:Water with Triethylamine):

    • Measure 600 mL of HPLC grade methanol and 400 mL of HPLC grade water.

    • Add 2 mL of triethylamine to the water and adjust the pH to 7.0 using ortho-phosphoric acid.

    • Combine the methanol and the pH-adjusted water and mix well.

    • Degas the solution before use.

  • Method 3 (Methanol:Water):

    • Measure 800 mL of HPLC grade methanol and 200 mL of HPLC grade water.

    • Mix the solvents thoroughly in a clean, appropriate container.

    • Degas the mobile phase using standard laboratory procedures.

2. Preparation of Standard Stock Solution

  • Accurately weigh 10 mg of this compound hydrochloride reference standard.[6]

  • Transfer the standard into a 10 mL volumetric flask.[6]

  • Add approximately 5 mL of the chosen mobile phase and sonicate for 10-15 minutes to dissolve the standard completely.[6]

  • Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.[6]

  • From this stock solution, prepare working standards by serial dilution with the mobile phase to achieve the desired concentrations for calibration.[6][7]

3. Preparation of Sample Solution (from Tablets)

  • Weigh and powder 20 this compound tablets to get a uniform sample.[6]

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of this compound hydrochloride.[6]

  • Transfer the powder to a 100 mL volumetric flask.[6]

  • Add about 50 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[6]

  • Bring the solution to volume with the mobile phase and mix well.[6]

  • Filter the solution through a 0.45 µm nylon syringe filter to remove any undissolved excipients.[6]

  • Further dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.[6]

4. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and measure the peak areas.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Injection of Standards & Samples StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection SystemEquilibration->Injection DataAcquisition Data Acquisition Injection->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Construction PeakIntegration->CalibrationCurve Quantification Quantification PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Bamifylline Solubility in In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bamifylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Data Presentation: Physicochemical and Solubility Properties of this compound

Quantitative data regarding the solubility of this compound and its hydrochloride salt is summarized below. It is important to note that while this compound hydrochloride is reported to be freely soluble in aqueous solutions, precise quantitative data in common organic solvents used for stock solutions is limited.

PropertyValueSource
Chemical Name 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dioneN/A
Molecular Formula C₂₀H₂₇N₅O₃--INVALID-LINK--
Molecular Weight 385.5 g/mol --INVALID-LINK--
Form This compound HydrochlorideN/A
Molecular Formula (HCl) C₂₀H₂₈ClN₅O₃--INVALID-LINK--
Molecular Weight (HCl) 421.9 g/mol --INVALID-LINK--
Predicted Water Solubility 1.79 mg/mLN/A
Water Solubility Freely Soluble (as Hydrochloride)[1]
Methanol Solubility Freely Soluble (as Hydrochloride)[1]
Acetone Solubility Slightly Soluble[1]
DMSO Solubility Data not availableN/A
Ethanol Solubility Data not availableN/A

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility of this compound in in vitro settings.

Q1: I am observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause?

A1: Precipitation upon addition of a drug stock solution to aqueous media, often referred to as "crashing out," is a common issue, particularly with compounds that have limited aqueous solubility. Several factors can contribute to this:

  • High Final Concentration: The final concentration of this compound in your culture medium may exceed its solubility limit in that specific medium.

  • Solvent Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into an aqueous medium can cause a sudden change in the solvent environment, leading to precipitation.

  • Low Temperature: Cell culture media is often stored refrigerated. Adding a compound to cold media can decrease its solubility.

  • Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.

  • pH of the Medium: The pH of your culture medium can affect the ionization state of this compound and consequently its solubility.

Q2: How can I prevent this compound from precipitating in my cell culture experiments?

A2: Here are several strategies to prevent precipitation:

  • Optimize Stock Solution and Final Concentration:

    • Prepare a high-concentration stock solution in an appropriate solvent (see Q3).

    • Perform a serial dilution to determine the maximum soluble concentration of this compound in your specific cell culture medium before proceeding with your experiments.

  • Improve the Dilution Process:

    • Always use pre-warmed (37°C) cell culture medium.

    • Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing.

    • Consider a stepwise dilution: first, dilute the stock solution in a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume.

  • Control the Final Solvent Concentration:

    • Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, typically below 0.5%, and for sensitive cell lines, below 0.1%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: What is the best solvent to prepare a stock solution of this compound?

Q4: My this compound solution is clear initially but becomes cloudy over time in the incubator. What is happening?

A4: This could be due to several factors:

  • Temperature Changes: The compound may be less soluble at the incubation temperature (e.g., 37°C) than at room temperature where the solution was prepared.

  • Evaporation: Evaporation of the medium in the incubator can increase the concentration of all components, potentially exceeding the solubility limit of this compound. Ensure proper humidification of your incubator.

  • Interaction with Cellular Components: Secreted cellular products could interact with this compound, leading to the formation of insoluble complexes.

  • Compound Instability: this compound might be degrading over time into less soluble byproducts under the conditions of your experiment.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Hydrochloride Solubility in Cell Culture Medium

This protocol outlines a method to determine the approximate maximum soluble concentration of this compound hydrochloride in your specific cell culture medium.

Materials:

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO. To do this, weigh the appropriate amount of this compound hydrochloride and dissolve it in the required volume of DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.22 mg of this compound hydrochloride (MW: 421.9 g/mol ) in 1 mL of DMSO.

    • Ensure the compound is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication may be used if necessary.

  • Prepare Serial Dilutions:

    • In a sterile 96-well plate or microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in pre-warmed cell culture medium.

    • For example, to test a final concentration range from 1 µM to 100 µM, you can add the appropriate volume of your 10 mM stock to the medium. Ensure the final DMSO concentration remains consistent and low (e.g., 0.5%).

  • Incubation and Observation:

    • Incubate the plate/tubes at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your planned experiment (e.g., 2, 6, and 24 hours).

  • Assess Solubility:

    • Visual Inspection: Carefully observe each dilution for any signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is your approximate maximum soluble concentration.

    • Spectrophotometric Measurement (Optional): Measure the absorbance of each well at 600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.

Mandatory Visualizations

Signaling Pathways of this compound

This compound exerts its effects through two primary mechanisms: antagonism of the Adenosine A1 receptor and inhibition of Phosphodiesterase (PDE), particularly PDE4.

Bamifylline_Adenosine_A1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor Adenosine A1 Receptor (GPCR) Adenosine->A1_Receptor Activates This compound This compound This compound->A1_Receptor Blocks Gi_Protein Gi Protein A1_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Decreased Cellular Activity cAMP->Cellular_Response Leads to

Caption: this compound as an Adenosine A1 Receptor Antagonist.

Bamifylline_PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP to This compound This compound This compound->PDE4 Inhibits Downstream_Effects Bronchodilation & Anti-inflammatory Effects PKA->Downstream_Effects Leads to

Caption: this compound as a Phosphodiesterase (PDE) Inhibitor.

Experimental Workflow

The following diagram illustrates a logical workflow for preparing and using this compound in a cell-based assay, incorporating troubleshooting steps.

Bamifylline_Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_troubleshoot Troubleshooting Start Start Prep_Stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Determine_Solubility Empirically Determine Max Soluble Concentration in Media Prep_Stock->Determine_Solubility Prepare_Working_Sol Prepare Working Solution in Pre-warmed (37°C) Media Determine_Solubility->Prepare_Working_Sol Check_Precipitate Precipitation Observed? Prepare_Working_Sol->Check_Precipitate Add_To_Cells Add to Cell Culture Incubate Incubate (e.g., 24h, 37°C, 5% CO2) Add_To_Cells->Incubate Assay_Readout Perform Assay Readout (e.g., Viability, cAMP levels) Incubate->Assay_Readout End End Assay_Readout->End Check_Precipitate->Add_To_Cells No Troubleshoot_Actions - Lower Final Concentration - Optimize Dilution Method - Check Media Temperature & pH Check_Precipitate->Troubleshoot_Actions Yes Troubleshoot_Actions->Prepare_Working_Sol

Caption: Workflow for this compound in In Vitro Assays.

References

Bamifylline Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bamifylline in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears to have degraded. What are the common causes?

A1: this compound hydrochloride is generally stable under several conditions, but degradation can be accelerated by specific factors. Based on forced degradation studies, the most common causes for degradation are exposure to alkaline conditions (high pH) and oxidizing agents.[1] While exposure to acidic conditions, heat, UV light, and moisture can also contribute to degradation, their impact is generally less significant.[1][2]

Q2: What is the optimal pH range for maintaining the stability of a this compound solution?

A2: While specific kinetic data is limited, forced degradation studies indicate that this compound hydrochloride is more stable in acidic to neutral pH conditions. Significant degradation has been observed under alkaline conditions. Therefore, to ensure stability, it is recommended to maintain the pH of your this compound solution in the acidic to neutral range.

Q3: I need to heat my this compound solution for my experiment. How stable is it at elevated temperatures?

A3: this compound hydrochloride has shown to be relatively stable under thermal stress. In forced degradation studies, insignificant degradation was observed when heated.[1][2] However, prolonged exposure to very high temperatures should be avoided as a general precaution to minimize any potential degradation.

Q4: My experimental protocol involves exposure to light. Is this compound photostable?

A4: Yes, this compound hydrochloride has demonstrated good photostability. Forced degradation studies involving exposure to UV light have shown insignificant degradation of the compound.[1][2] Therefore, special precautions to protect this compound solutions from light are generally not necessary under normal laboratory conditions.

Q5: Can I prepare a stock solution of this compound and store it? What are the recommended storage conditions?

A5: Yes, you can prepare and store a stock solution of this compound. Based on its stability profile, it is recommended to store the solution in a tightly sealed container, protected from strong alkaline conditions and oxidizing agents. Refrigeration is a good general practice for storing stock solutions to minimize any potential long-term degradation.

Q6: Are there any known incompatibilities with common solvents or excipients?

Quantitative Data Summary

The following table summarizes the results from forced degradation studies on this compound hydrochloride, providing a qualitative and semi-quantitative overview of its stability under various stress conditions.

Stress ConditionReagent/ParameterDurationTemperature% RecoveryDegradation ProductsReference
Acid Hydrolysis 5 M HCl3 hours80 °CNot specified, insignificant decrease in peak areaNot detectable[2][3]
Alkali Hydrolysis Not specifiedNot specifiedNot specified86.10%Unknown peak at 2.1 min[1]
Oxidative Degradation Not specifiedNot specifiedNot specified85.97%Unknown peak at 2.1 min[1]
Thermal Degradation Dry HeatNot specifiedNot specifiedInsignificant decrease in peak areaNot detectable[1][2]
Photochemical Degradation UV Light72 hoursAmbientInsignificant decrease in peak areaNot detectable[4]
Moisture Degradation Not specifiedNot specifiedNot specifiedInsignificant decrease in peak areaNot detectable[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study on a this compound hydrochloride solution to assess its stability under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 5 M HCl. Heat the mixture at 80°C for 3 hours.[3] Cool the solution and neutralize it with 5 M NaOH.

    • Alkali Hydrolysis: To an aliquot of the stock solution, add an equal volume of a suitable alkaline solution (e.g., 0.1 M NaOH). Keep the solution at room temperature for a specified period, monitoring for degradation.

    • Oxidative Degradation: To an aliquot of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide). Keep the solution at room temperature for a specified period.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a specific temperature (e.g., 60°C) for a defined period.

    • Photochemical Degradation: Expose an aliquot of the stock solution to UV light (e.g., in a photostability chamber) for 72 hours.[4] A control sample should be kept in the dark.

  • Sample Analysis: After the specified stress period, analyze the samples using a validated stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage recovery of this compound and identify any degradation products.

Protocol 2: RP-HPLC Method for this compound Stability Testing

This protocol provides a typical RP-HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3V column (150 mm length, 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase: A blend of methanol (B129727) and water (60:40 v/v) containing 0.5% triethylamine, with the pH adjusted to 7 using ortho-phosphoric acid.[3]

  • Flow Rate: 1.5 mL/min.[3]

  • Detection Wavelength: 277 nm.[3]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared samples (stressed and control).

    • Record the chromatograms and determine the retention time and peak area of this compound and any degradation products.

Signaling Pathways & Experimental Workflows

This compound primarily exerts its pharmacological effects through two main mechanisms: antagonism of the adenosine (B11128) A1 receptor and inhibition of phosphodiesterase (PDE), particularly PDE4.

Adenosine_A1_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_Receptor Adenosine A1 Receptor (GPCR) Adenosine->A1_Receptor Activates This compound This compound This compound->A1_Receptor Blocks G_Protein Gi/o Protein A1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC

This compound as an Adenosine A1 Receptor Antagonist.

PDE4_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE4 Phosphodiesterase 4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolysis Downstream_Effects Decreased Inflammation & Bronchodilation PKA->Downstream_Effects This compound This compound This compound->PDE4 Inhibits

Mechanism of this compound via PDE4 Inhibition.

Experimental_Workflow Start Start: this compound Solution Stress Apply Stress Condition (pH, Temp, Light, Oxidizing Agent) Start->Stress Control Unstressed Control Solution Start->Control Analysis RP-HPLC Analysis Stress->Analysis Control->Analysis Data Compare Peak Area & Identify Degradants Analysis->Data End End: Stability Assessment Data->End

Workflow for this compound Stability Assessment.

References

Optimizing Bamifylline Concentration for Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Bamifylline?

A1: this compound is a methylxanthine derivative that primarily acts as a phosphodiesterase (PDE) inhibitor, with a notable effect on PDE4.[1] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), leading to its intracellular accumulation.[1] This increase in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB), which in turn modulates inflammatory responses.[1][2][3][4][5][6][7] this compound is also described as a selective A1 adenosine receptor antagonist.[4]

Q2: What is a recommended starting concentration range for this compound in a new cell line?

A2: For a new cell line, it is advisable to perform a broad dose-response experiment to determine the optimal concentration range. Based on in vitro studies with guinea-pig lungs, a starting range of 1 µM to 1000 µM (1 x 10⁻⁶ M to 1 x 10⁻³ M) can be considered. However, the optimal concentration is highly cell-type and assay-dependent. A typical approach is to test a wide range of concentrations using 3- to 10-fold serial dilutions to identify an effective range for more detailed subsequent experiments.

Q3: How should I dissolve and store this compound?

A3: this compound hydrochloride is soluble in water. For cell-based assays, it is common to prepare a concentrated stock solution in a sterile, aqueous solvent or a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO). When using DMSO, ensure the final concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%, and ideally below 0.1%.[8] Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How long should I incubate cells with this compound?

A4: The ideal incubation time depends on the cell line's doubling time and the specific biological question. For initial dose-response assays measuring effects on cell viability or proliferation, a 24 to 72-hour incubation is a common starting point. For studies on signaling pathways, shorter incubation times may be more appropriate.

Q5: What are the signs of this compound-induced cytotoxicity?

A5: Common indicators of cytotoxicity include a decrease in cell viability, observable changes in cell morphology (such as rounding up or detachment from the culture plate), and a reduction in metabolic activity. It is crucial to distinguish between a cytotoxic effect (cell death) and a cytostatic effect (inhibition of proliferation).

Data Presentation

Table 1: Reported Effective Concentrations of this compound in an In Vitro Model
SystemConcentration RangeObserved EffectReference
Perfused Guinea-Pig Lungs10 µM - 1000 µMDose-dependent reduction in the release of histamine, TXB2, and SRS-A[9]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of its cytotoxic or anti-proliferative effect.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 100 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[10]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[11]

Protocol 2: Measuring Intracellular cAMP Levels

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound treatment using a commercially available cAMP assay kit (e.g., ELISA or luminescence-based).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Reagents from a commercial cAMP assay kit (follow manufacturer's instructions)

  • Plate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the kit.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density appropriate for your cell line and the assay format.

    • Allow cells to adhere and grow overnight.

    • Treat cells with various concentrations of this compound and controls for the desired time.

  • Cell Lysis:

    • Lyse the cells according to the assay kit's protocol to release intracellular cAMP.

  • cAMP Measurement:

    • Perform the cAMP measurement following the specific instructions of the chosen commercial kit.[1][5][9][12][13] This typically involves a competitive binding assay or an enzymatic reaction.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the cAMP concentration in your samples by interpolating from the standard curve.

    • Normalize the cAMP levels to the total protein concentration in each sample if necessary.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Potential Causes and Solutions:

  • High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.

    • Solution: Decrease the final working concentration. Perform a solubility test by preparing serial dilutions of this compound in your culture medium and visually inspecting for precipitation.[14][15][16]

  • Rapid Dilution: Adding a concentrated stock solution directly to a large volume of medium can cause the compound to "crash out" of solution.

    • Solution: Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium.[14]

  • Solvent Issues: The final concentration of the solvent (e.g., DMSO) may be too low to keep the compound dissolved.

    • Solution: While you can slightly increase the final DMSO concentration (not exceeding toxic levels), it is often better to prepare a more dilute initial stock solution.[14][17]

  • Media Components: Components in the serum or media can interact with the compound.

    • Solution: Test the solubility of this compound in the basal medium before adding serum. Consider using a serum-free medium if appropriate for your cell line.

Issue 2: High Variability Between Replicate Wells

Potential Causes and Solutions:

  • Uneven Cell Plating: Inconsistent cell numbers in each well will lead to variable results.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly and use appropriate pipetting techniques to dispense cells evenly.

  • "Edge Effect": Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration.

    • Solution: Avoid using the outer wells for experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.

  • Inconsistent Drug Addition: Pipetting errors can lead to different final concentrations in replicate wells.

    • Solution: Use calibrated pipettes and ensure thorough mixing after adding the compound to the wells.

Issue 3: No Observable Effect of this compound

Potential Causes and Solutions:

  • Concentration Too Low: The concentrations tested may be below the effective range for your specific cell line and assay.

    • Solution: Test a higher range of concentrations.

  • Compound Inactivity: The this compound stock may have degraded.

    • Solution: Prepare a fresh stock solution. Check the storage conditions and expiration date of the compound. Test the activity in a known responsive cell line if available.

  • Cell Line Resistance: The chosen cell line may be resistant to the effects of this compound.

    • Solution: Consider using a different cell line or investigate the potential mechanisms of resistance.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the effects of this compound.

    • Solution: Ensure your assay is designed to measure the expected biological outcome (e.g., changes in cAMP levels, cytokine production, or proliferation).

Mandatory Visualizations

Bamifylline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB Phosphorylated CREB (pCREB) Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) pCREB->Gene_Transcription Promotes

Caption: this compound's signaling pathway.

Experimental_Workflow_IC50 start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_drug Prepare this compound serial dilutions incubate_24h->prepare_drug treat_cells Treat cells prepare_drug->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination.

Troubleshooting_Precipitation precipitate Precipitate observed in cell culture medium cause1 High final concentration? precipitate->cause1 solution1 Decrease concentration Perform solubility test cause1->solution1 Yes cause2 Rapid dilution? cause1->cause2 No solution2 Perform serial dilution in warm medium cause2->solution2 Yes cause3 Solvent issue? cause2->cause3 No solution3 Adjust stock concentration Keep final DMSO <0.5% cause3->solution3 Yes cause4 Media interaction? cause3->cause4 No solution4 Test in basal medium Consider serum-free cause4->solution4 Yes

Caption: Troubleshooting drug precipitation.

References

Technical Support Center: Bamifylline Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of bamifylline degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound hydrochloride are conducted to assess its stability under various environmental conditions. These studies typically involve exposing the drug substance to acid, base, oxidative, thermal, and photolytic stress.[1][2] The goal is to produce a level of degradation (typically 5-20%) that is sufficient for validating a stability-indicating analytical method.[1]

Q2: What analytical technique is most commonly used for the analysis of this compound and its degradation products?

A2: The most prevalent analytical technique for the separation and quantification of this compound and its degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3][4][5][6] This method has been shown to be simple, specific, and robust for this purpose.[3] HPTLC methods have also been developed.[1][4]

Q3: What are the key parameters for a successful RP-HPLC separation of this compound and its degradants?

A3: A successful RP-HPLC separation relies on the optimization of several critical parameters. These include the choice of a suitable stationary phase (e.g., C8 or C18 column), the composition of the mobile phase (often a mixture of methanol (B129727) and water or a buffer), the flow rate, and the UV detection wavelength.[2][7] For instance, one validated method uses an Inertsil ODS-3V column with a mobile phase of methanol and water (pH adjusted to 7 with triethylamine (B128534) and orthophosphoric acid) at a flow rate of 1.5 mL/min and detection at 277 nm.

Q4: How can I validate my analytical method for this compound degradation product analysis?

A4: Method validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[5] Key validation parameters include linearity, range, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8] The method's ability to separate the drug from its degradation products demonstrates its specificity and stability-indicating nature.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound or degradation products. - Inappropriate mobile phase pH. - Column degradation. - Sample overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a column with a different stationary phase. - Reduce the concentration of the injected sample.
Inconsistent retention times. - Fluctuation in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
No degradation observed under stress conditions. - Stress conditions are too mild.- Increase the concentration of the stress agent (e.g., acid, base), the temperature, or the duration of exposure.
Excessive degradation (more than 20%). - Stress conditions are too harsh.- Decrease the concentration of the stress agent, the temperature, or the duration of exposure. The goal is to achieve partial, controlled degradation.[1]
Co-elution of degradation products with the main this compound peak. - Lack of method specificity.- Modify the mobile phase composition (e.g., change the organic modifier or its ratio). - Change the column to one with a different selectivity. - Adjust the pH of the mobile phase.

Experimental Protocols

Forced Degradation (Stress) Studies

A stock solution of this compound hydrochloride is subjected to the following stress conditions as per ICH guidelines:[2]

  • Acid Hydrolysis: Mix 5 mL of a this compound stock solution with 1 mL of 1 M HCl.[2] Alternatively, treat 50 mg of this compound with 5 mL of 5 M HCl and heat at 80°C for 3 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Treat with a suitable concentration of NaOH and heat as necessary. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the drug solution with a suitable concentration of hydrogen peroxide.

  • Thermal Degradation: Heat the solid drug powder or a solution at a high temperature (e.g., 100°C) for a specified period (e.g., 48 hours).[6]

  • Photochemical Degradation: Expose the drug substance (API) and drug product to UV light for a sufficient duration (e.g., 72 hours).[6]

  • Moist Degradation: Expose the drug substance to conditions of high temperature and humidity (e.g., 40°C and 75% relative humidity) for a specified period (e.g., 48 hours).[6]

Sample Preparation for HPLC Analysis
  • After the specified stress period, cool the solutions to room temperature.

  • If necessary, neutralize the acidic and basic solutions.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the solutions through a 0.22 µm membrane filter before injection.[2]

Quantitative Data Summary

The following tables summarize typical HPLC methods and degradation results for this compound hydrochloride.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Inertsil ODS-3V (150 mm x 4.6 mm, 5 µm)C8 (100 x 4.6 mm, 5 µm)[2][7]
Mobile Phase Methanol:Water (60:40 v/v) with 0.5% triethylamine, pH adjusted to 7 with OPAMethanol:Water (80:20 v/v)[2][7]
Flow Rate 1.5 mL/min0.8 mL/min[2][7]
Detection Wavelength 277 nm273 nm[2][7]
Concentration Range 10 - 150 µg/mL5 - 60 µg/mL[2][7]

Table 2: Summary of Forced Degradation Studies for this compound Hydrochloride

Stress ConditionReagent/ConditionDuration% Degradation
Acid Hydrolysis5 M HCl3 hours at 80°CSignificant degradation observed
Base Hydrolysis0.1 M NaOHNot specifiedSignificant degradation observed
Oxidative Degradation3% H₂O₂Not specifiedSignificant degradation observed
Thermal DegradationDry heat48 hours at 100°CInsignificant degradation[1]
Photochemical DegradationUV light72 hoursInsignificant degradation[1]
Moist Degradation40°C / 75% RH48 hoursInsignificant degradation[1]

Visualizations

experimental_workflow cluster_stress Forced Degradation Studies cluster_analysis Analytical Workflow cluster_validation Method Validation & Assessment Acid Acid Hydrolysis SamplePrep Sample Preparation (Neutralization, Dilution, Filtration) Acid->SamplePrep Base Base Hydrolysis Base->SamplePrep Oxidative Oxidative Degradation Oxidative->SamplePrep Thermal Thermal Degradation Thermal->SamplePrep Photolytic Photolytic Degradation Photolytic->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data PeakPurity Peak Purity Assessment Data->PeakPurity DegradationQuant Quantification of Degradants Data->DegradationQuant Validation Method Validation (ICH) DegradationQuant->Validation

Caption: Experimental workflow for this compound degradation product analysis.

References

Bamifylline assay interference and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate analysis of bamifylline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Possible Cause Recommended Solution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For this compound, a mobile phase with a pH around 7 has been shown to provide good peak symmetry.[1]
Column Contamination or Degradation Wash the column with a strong solvent, or if necessary, replace the column.
Presence of Interfering Substances Improve sample preparation using techniques like solid-phase extraction (SPE) to remove interfering matrix components.

Issue 2: Inaccurate Quantification or Poor Recovery

Possible Cause Recommended Solution
Matrix Effects The presence of endogenous components in the biological matrix can suppress or enhance the analyte signal. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), or use a matrix-matched calibration curve. The use of a suitable internal standard, ideally a stable isotope-labeled version of this compound, can also help to compensate for matrix effects.
Incomplete Sample Extraction Optimize the extraction procedure. For solid-phase extraction, experiment with different sorbents and elution solvents. For liquid-liquid extraction, adjust the solvent type and pH.
Analyte Degradation This compound may be susceptible to degradation under certain conditions. Ensure proper sample handling and storage. Forced degradation studies can help to identify conditions under which the analyte is unstable.[1]
Instrumental Issues Calibrate the instrument and ensure that the detector response is linear within the concentration range of the samples.

Issue 3: Suspected Interference from Metabolites or Other Compounds

Possible Cause Recommended Solution
Co-elution with Metabolites This compound is metabolized into several active compounds, with AC-119 being a major metabolite.[2][3][4] Use a chromatographic method that is capable of separating this compound from its metabolites. A specific RP-HPLC method for the simultaneous determination of this compound and AC-119 has been developed.[2][3][4]
Cross-reactivity with other Xanthine (B1682287) Derivatives Due to structural similarities, other xanthine derivatives (e.g., caffeine, theophylline) may interfere with the assay. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better separation. Caffeine has been successfully used as an internal standard in some methods, indicating it can be separated from this compound.[5]
Interference in Urinary Steroid Assays This compound and its metabolites have been reported to interfere with the Zimmermann reaction for the determination of urinary 17-oxosteroids. This interference can be mitigated by washing the chloroform (B151607) extracts with acid solutions to remove the basic this compound and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for this compound quantification?

A1: The most common methods for the determination of this compound in pharmaceutical formulations and biological fluids are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC).[1]

Q2: How can I prepare biological samples for this compound analysis?

A2: For biological samples like plasma or urine, sample preparation is crucial to remove interfering substances. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological matrices and has been successfully used for the analysis of this compound and its metabolite AC-119.[5]

  • Protein Precipitation (PPT): This is a simpler and faster method where a solvent like acetonitrile (B52724) is added to the sample to precipitate proteins, which are then removed by centrifugation or filtration.[1][6]

Q3: What are the key validation parameters for a this compound HPLC assay?

A3: According to ICH guidelines, the key validation parameters for an HPLC assay include:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Quantitative Data Summary

The following tables summarize quantitative data from published HPLC methods for this compound analysis.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2
Column Inertsil ODS-3V C18 (150 x 4.6 mm, 5 µm)Eclipse XDB C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727):Water (60:40 v/v) with 0.5% Triethylamine, pH adjusted to 7 with Orthophosphoric AcidMethanol:Acetonitrile (90:10 v/v)
Flow Rate 1.5 mL/min1.0 mL/min
Detection Wavelength 277 nm263 nm
Retention Time Not Specified2.913 min

Table 2: Performance Characteristics of this compound HPLC Methods

Parameter Method 1 Method 2
Linearity Range 10 - 150 µg/mL2 - 10 µg/mL
Correlation Coefficient (r²) >0.9990.9996
LOD 0.34 µg/mL0.4825 µg/mL
LOQ 1.04 µg/mL1.4621 µg/mL
Recovery Not Specified99.6 - 99.8%

Experimental Protocols

Protocol 1: RP-HPLC Method for the Determination of this compound in Pharmaceutical Tablets

This protocol is based on a validated RP-HPLC method for the quantification of this compound in tablet dosage forms.

1. Materials and Reagents:

  • This compound hydrochloride reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound tablets

2. Instrumentation:

  • HPLC system with a UV detector

  • Eclipse XDB C18 column (250 x 4.6 mm, 5 µm)

  • Sonicator

  • 0.45 µm membrane filter

3. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and acetonitrile in the ratio of 90:10 (v/v). Degas the mobile phase by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.

4. Sample Preparation:

  • Weigh and powder 20 this compound tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 50 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

5. Chromatographic Conditions:

  • Column: Eclipse XDB C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Acetonitrile (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 263 nm

  • Injection Volume: 20 µL

6. Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions inject_std Inject Standards & Build Curve prep_standard->inject_std prep_sample Prepare Tablet Sample inject_sample Inject Sample prep_sample->inject_sample hplc_system HPLC System Setup hplc_system->inject_std hplc_system->inject_sample quantify Quantify this compound inject_std->quantify inject_sample->quantify report Generate Report quantify->report

Caption: A generalized workflow for the HPLC analysis of this compound in pharmaceutical tablets.

troubleshooting_pathway cluster_peak Peak Shape Issues cluster_quant Quantification Issues cluster_interfere Interference Issues start Assay Problem Identified peak_shape Poor Peak Shape? start->peak_shape check_column Check Column Health peak_shape->check_column Yes quant_issue Inaccurate Quantification? peak_shape->quant_issue No optimize_mobile_phase Optimize Mobile Phase pH check_column->optimize_mobile_phase reduce_concentration Reduce Sample Concentration optimize_mobile_phase->reduce_concentration improve_cleanup Improve Sample Cleanup (SPE) quant_issue->improve_cleanup Yes interference Suspected Interference? quant_issue->interference No check_recovery Evaluate Extraction Recovery improve_cleanup->check_recovery use_is Use Internal Standard check_recovery->use_is optimize_separation Optimize Chromatographic Separation interference->optimize_separation Yes confirm_identity Confirm Peak Identity (e.g., MS) optimize_separation->confirm_identity

Caption: A troubleshooting decision pathway for common issues in this compound assays.

References

Bamifylline Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects of Bamifylline observed in animal models. The information is intended to assist researchers in designing, conducting, and interpreting their preclinical studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound primarily acts through two main mechanisms:

  • Selective Adenosine (B11128) A1 Receptor Antagonism: It blocks the A1 subtype of adenosine receptors.

  • Phosphodiesterase (PDE) Inhibition: Like other methylxanthines, it inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]

Q2: Are there any unexpected cardiovascular effects observed with this compound in animal models?

A2: Yes, contrary to what is typically expected from a xanthine (B1682287) derivative, this compound has been shown to exert negative chronotropic (decreased heart rate) and dromotropic (decreased conduction velocity) effects in anesthetized rabbits, particularly at higher doses. This is in contrast to other xanthines like theophylline, which generally produce positive chronotropic and inotropic effects. At the highest doses, a reduction in myocardial contractility has also been observed.[1]

Q3: What is the suggested mechanism for these unexpected cardiac effects?

A3: The exact mechanism is not fully elucidated, but it is suggested that this compound's action on cardiac muscle may be linked to alterations in calcium ion movements across the cardiac membrane. This effect appears to be significant enough to counteract the expected stimulatory effects from its phosphodiesterase-inhibiting activity.[1]

Q4: Have any neurotoxicity, genotoxicity, or carcinogenicity studies been conducted on this compound?

A4: There is a general lack of publicly available, specific data on comprehensive neurotoxicity, genotoxicity, and carcinogenicity studies for this compound in animal models.[2][3][4][5] For many bronchodilators and antiasthma drugs developed prior to current regulatory standards, complete datasets on these endpoints are not readily retrievable.[2] Researchers should consider conducting specific toxicological assessments based on their experimental design and intended application.

Section 2: Troubleshooting Guides

Troubleshooting Unexpected Cardiovascular Responses

Issue: Observation of bradycardia, decreased atrioventricular conduction, or reduced myocardial contractility in animal models (e.g., rabbits) following this compound administration, which is contrary to the expected effects of a methylxanthine.

Potential Cause Troubleshooting/Validation Step
Dose-Dependent Effect Verify the dose being administered. The negative chronotropic and dromotropic effects in rabbits were more pronounced at higher doses.[1] Conduct a dose-response study to characterize the full cardiovascular profile of this compound in your model.
Animal Model Specificity Be aware that these effects have been specifically reported in anesthetized rabbits.[1] Effects may differ in other species (e.g., rats, guinea pigs) or in conscious versus anesthetized animals. If possible, compare findings across different models.
Anesthetic Interference The choice of anesthetic can significantly impact cardiovascular parameters.[6][7][8][9] Ensure that the anesthetic regimen is consistent across all experimental groups and is known to have minimal interference with the cardiovascular parameters being measured.
Confounding Inotropic Factors In in vitro preparations, factors such as temperature, perfusion rate, and buffer composition can affect myocardial contractility.[10] Ensure these are tightly controlled.

Data Presentation: Summary of Unexpected Cardiovascular Effects in Animal Models

Animal Model Experimental Preparation Observed Effect Comparison to Theophylline
RabbitAnesthetized in vivoNegative chronotropic and dromotropic effects; reduced myocardial contractility at high doses.[1]Theophylline induced positive chronotropic and inotropic effects.[1]
RabbitIsolated papillary muscleDecreased contractile force at high concentrations (>10-3 mol/l).[1]Theophylline dose-dependently increased inotropism.[1]
Rat & Guinea PigIsolated right atriaRate of contraction unchanged or reduced.[1]Other xanthines increased the rate of contraction.[1]
Rat & Guinea PigIsolated left atriaSlight inotropic effects.[1]Theophylline and enprofylline (B1671344) showed significantly higher intrinsic activity.[1]

Section 3: Experimental Protocols

In Vivo Assessment of Cardiovascular Effects in Anesthetized Rabbits

This protocol is a general guideline for assessing the cardiovascular effects of this compound in anesthetized rabbits, based on standard pharmacological procedures.

  • Animal Preparation:

    • Use healthy adult rabbits of a specific strain (e.g., New Zealand White).

    • Anesthetize the animals using a standardized protocol (e.g., urethane (B1682113) or a combination of ketamine/xylazine), ensuring a stable plane of anesthesia.

    • Surgically expose and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.

    • Insert needle electrodes for electrocardiogram (ECG) recording.

  • Data Acquisition:

    • Record baseline heart rate, blood pressure, and ECG for a stabilization period of at least 20-30 minutes.

    • Administer this compound intravenously at escalating doses.

    • Continuously monitor and record cardiovascular parameters throughout the experiment.

  • Data Analysis:

    • Calculate heart rate from the ECG recordings.

    • Determine mean arterial pressure from the blood pressure waveforms.

    • Analyze ECG intervals (e.g., PR interval) to assess dromotropic effects.

Isolated Perfused Heart (Langendorff) Preparation

This protocol provides a general framework for studying the direct cardiac effects of this compound on an isolated heart, which helps to eliminate confounding systemic influences.

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., guinea pig, rabbit) and administer heparin to prevent coagulation.

    • Rapidly excise the heart and mount it on a Langendorff apparatus via aortic cannulation.

    • Initiate retrograde perfusion with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Experimental Procedure:

    • Allow the heart to stabilize for at least 30 minutes.

    • Measure baseline parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

    • Introduce this compound into the perfusate at various concentrations.

  • Troubleshooting Common Issues in Langendorff Preparations:

    • Arrhythmias/Ectopic Beats: Check for adequate oxygenation and perfusion pressure. Ensure the heart is not hypoxic.[11] Consider adjusting the pacing rate if external pacing is used.[11]

    • Poor Contractility: Verify the condition of the animal prior to the experiment, as stress can impact heart function.[12] Ensure the heart is submerged in warmed buffer to maintain contractility.[12]

    • Inconsistent Flow Rates: Release the tubing from the peristaltic pump when not in use to maintain its integrity.[12]

Section 4: Visualizations

Bamifylline_Signaling_Pathways cluster_adenosine Adenosine A1 Receptor Pathway cluster_pde Phosphodiesterase Inhibition Pathway Bamifylline_A1 This compound A1R Adenosine A1 Receptor Bamifylline_A1->A1R Antagonizes G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates cAMP_A1 cAMP AC->cAMP_A1 Decreases PKA_A1 Protein Kinase A cAMP_A1->PKA_A1 Reduces Activation Bamifylline_PDE This compound PDE Phosphodiesterase (PDE) Bamifylline_PDE->PDE Inhibits cAMP_PDE cAMP PDE->cAMP_PDE Prevents breakdown of PKA_PDE Protein Kinase A cAMP_PDE->PKA_PDE Activates Smooth_Muscle Bronchial Smooth Muscle Relaxation PKA_PDE->Smooth_Muscle Experimental_Workflow_CV cluster_invivo In Vivo Cardiovascular Assessment cluster_invitro In Vitro (Langendorff) Cardiac Assessment Animal_Prep Animal Preparation (Rabbit) - Anesthesia - Cannulation Stabilization_invivo Stabilization Period (20-30 min) Animal_Prep->Stabilization_invivo Baseline_invivo Baseline Measurements (HR, BP, ECG) Stabilization_invivo->Baseline_invivo Drug_Admin This compound Administration (Escalating Doses) Baseline_invivo->Drug_Admin Data_Acq_invivo Continuous Data Acquisition Drug_Admin->Data_Acq_invivo Data_Analysis_invivo Data Analysis Data_Acq_invivo->Data_Analysis_invivo Heart_Isolation Heart Isolation & Perfusion Stabilization_invitro Stabilization Period (30 min) Heart_Isolation->Stabilization_invitro Baseline_invitro Baseline Measurements (HR, LVDP, Coronary Flow) Stabilization_invitro->Baseline_invitro Drug_Perfusion This compound Perfusion (Varying Concentrations) Baseline_invitro->Drug_Perfusion Data_Acq_invitro Continuous Data Acquisition Drug_Perfusion->Data_Acq_invitro Data_Analysis_invitro Data Analysis Data_Acq_invitro->Data_Analysis_invitro Troubleshooting_Logic Start Unexpected Cardiovascular Effect Observed (e.g., Bradycardia) Check_Dose Is the dose in the high range? Start->Check_Dose Dose_Response Action: Conduct a dose-response study. Check_Dose->Dose_Response Yes Check_Model Is the animal model a rabbit? Check_Dose->Check_Model No End Potential cause identified. Dose_Response->End Compare_Species Action: Compare with other species or consciousness states. Check_Model->Compare_Species Yes Check_Anesthesia Is the anesthetic known to cause cardiac depression? Check_Model->Check_Anesthesia No Compare_Species->End Review_Anesthesia Action: Review and standardize anesthetic protocol. Check_Anesthesia->Review_Anesthesia Yes Check_Anesthesia->End No Review_Anesthesia->End

References

Managing Bamifylline-induced adverse effects in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bamifylline in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate potential adverse effects of this compound in your research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a methylxanthine derivative that acts as a bronchodilator and anti-inflammatory agent. Its primary mechanisms of action are the inhibition of phosphodiesterase (PDE), particularly PDE4, and the selective antagonism of the A1 adenosine (B11128) receptor. This dual action leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and reduced inflammation.

Q2: What are the most commonly reported adverse effects of this compound in research?

A2: Based on available data, this compound is generally well-tolerated. When adverse effects are observed, they are typically mild and may include gastrointestinal disturbances (nausea, gastralgia), headache, and slight distal tremors, particularly at higher doses.[1][2] Some studies have reported no significant side effects compared to other methylxanthines like theophylline (B1681296).[3][4][5]

Q3: Does this compound have significant cardiovascular effects?

A3: In vitro and in vivo studies suggest that this compound has fewer cardiostimulant effects compared to theophylline.[6] While some methylxanthines can cause tachycardia and arrhythmias, this compound appears to have a more favorable cardiovascular profile. However, it is always prudent to monitor cardiovascular parameters in animal studies, especially at higher doses.

Q4: What is the therapeutic index for this compound?

A4: this compound has a high therapeutic index, with a wide interval between the minimum active plasma level (0.18 µg/mL) and the maximum tolerated plasma level (20 µg/mL).[1]

Troubleshooting Guides

In Vitro Studies

Issue 1: Unexpected Cell Death or Reduced Viability

  • Possible Cause: The this compound concentration may be too high for your specific cell line.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) of this compound for your cell line.

    • Viability Assay: Use a standard cell viability assay, such as MTT or WST-1, to quantify cell viability across a range of this compound concentrations.

    • Microscopic Examination: Visually inspect cells for morphological changes indicative of apoptosis or necrosis.

    • Lower Concentration: If cytotoxicity is observed, use this compound at a concentration well below the CC50 for your functional assays.

Issue 2: Inconsistent or Unexpected Assay Results

  • Possible Cause: this compound may be interfering with your assay components or detection method.

  • Troubleshooting Steps:

    • Assay Control: Run a control with this compound in the absence of cells to check for direct interference with assay reagents or absorbance/fluorescence readings.

    • Alternative Assays: If interference is suspected, consider using an alternative assay with a different detection principle.

    • Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that does not affect cell viability or the assay.

In Vivo Studies

Issue 1: Animal Shows Signs of Gastrointestinal Distress (e.g., diarrhea, decreased food intake)

  • Possible Cause: Gastrointestinal irritation is a known, though often mild, side effect of this compound.[1][3]

  • Troubleshooting Steps:

    • Dose Adjustment: Consider reducing the dose of this compound to the lowest effective dose.

    • Route of Administration: If using oral gavage, ensure proper technique to minimize stress and potential for esophageal irritation. Consider alternative administration routes if appropriate for your study design.

    • Monitor Animal Welfare: Closely monitor the animal's weight, food and water intake, and stool consistency. Provide supportive care as needed in consultation with veterinary staff.

Issue 2: Animal Exhibits Central Nervous System (CNS) Effects (e.g., tremors, hyperactivity)

  • Possible Cause: While this compound is reported to have fewer CNS-stimulating effects than theophylline, mild effects such as slight distal tremors can occur at higher doses.[1][2]

  • Troubleshooting Steps:

    • Behavioral Assessment: Systematically observe and score the animal's behavior using a functional observational battery to quantify any CNS effects.

    • Dose Reduction: Lower the administered dose of this compound.

    • Control Group Comparison: Carefully compare the behavior of this compound-treated animals to a vehicle-treated control group to confirm the effect is drug-related.

Issue 3: Unexpected Cardiovascular Changes (e.g., altered heart rate or blood pressure)

  • Possible Cause: Although this compound has a favorable cardiovascular profile compared to other methylxanthines, individual animal responses can vary.

  • Troubleshooting Steps:

    • Cardiovascular Monitoring: If your research involves cardiovascular measurements, establish a stable baseline before drug administration. Use telemetry or other appropriate methods to continuously monitor heart rate and blood pressure.

    • Dose-Response Assessment: Evaluate cardiovascular parameters at different doses of this compound to identify a dose with the desired therapeutic effect without significant cardiovascular side effects.

    • Comparison with Theophylline: If feasible and relevant to your research question, include a theophylline treatment group to directly compare the cardiovascular effects.[6]

Data Presentation

Table 1: this compound Therapeutic Index

ParameterPlasma Concentration (µg/mL)
Minimum Active Level0.18
Maximum Tolerated Level20

Data sourced from Bamifix® product information.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the CC50.

Protocol 2: In Vivo Monitoring of CNS and Cardiovascular Effects in Rodents

  • Animal Acclimatization: Acclimate animals to the housing and experimental conditions for at least one week prior to the study.

  • Baseline Measurements: Record baseline behavioral observations (e.g., locomotor activity, posture, grooming) and cardiovascular parameters (e.g., heart rate and blood pressure using a tail-cuff system or telemetry).

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection).

  • Post-Dosing Observations:

    • Behavioral Assessment: At specified time points post-administration, perform a functional observational battery to score for any changes in behavior, including the presence of tremors.

    • Cardiovascular Monitoring: Measure heart rate and blood pressure at the same time points.

  • Data Analysis: Compare the post-dosing measurements to the baseline and to the vehicle control group to identify any significant drug-induced effects.

Mandatory Visualizations

Signaling_Pathway_of_this compound cluster_membrane Cell Membrane A1R A1 Adenosine Receptor AC Adenylate Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Antagonizes PDE4 PDE4 This compound->PDE4 Inhibits AMP AMP PDE4->AMP Degrades ATP ATP ATP->AC cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Bronchodilation, Anti-inflammation) PKA->Response Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start: Seed Cells in 96-well Plate prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with This compound & Controls prep_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Analyze Data: Calculate % Viability, Determine CC50 read_plate->analyze end End analyze->end

Caption: In Vitro Cytotoxicity Assay Workflow.

Troubleshooting_Logic start Unexpected Result Observed in Experiment is_in_vitro In Vitro Study? start->is_in_vitro is_cell_death Reduced Cell Viability? is_in_vitro->is_cell_death Yes is_gi_distress GI Distress? is_in_vitro->is_gi_distress No (In Vivo) is_inconsistent_results Inconsistent Results? is_cell_death->is_inconsistent_results No action_dose_response Action: Perform Dose-Response Assay is_cell_death->action_dose_response Yes action_assay_control Action: Run Assay Controls is_inconsistent_results->action_assay_control Yes is_cns_effects CNS Effects? is_gi_distress->is_cns_effects No action_reduce_dose Action: Reduce Dose is_gi_distress->action_reduce_dose Yes action_behavioral_assessment Action: Perform Behavioral Assessment is_cns_effects->action_behavioral_assessment Yes action_monitor_welfare Action: Monitor Animal Welfare action_reduce_dose->action_monitor_welfare

References

Technical Support Center: Bamifylline Tachyphylaxis in Airway Smooth Muscle Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of bamifylline on airway smooth muscle, with a specific focus on the potential for tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in airway smooth muscle?

This compound, a methylxanthine derivative, primarily induces bronchodilation through a dual mechanism of action[1][2][3]. Firstly, it acts as a phosphodiesterase (PDE) inhibitor, with a particular affinity for PDE4[1][2]. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels within airway smooth muscle cells[1][2]. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of the bronchial smooth muscle and bronchodilation[1]. Secondly, this compound functions as an antagonist of adenosine receptors, showing selectivity for the A1 subtype[4][5][6][7]. By blocking the contractile effects of adenosine on airway smooth muscle, this compound further contributes to its bronchodilatory effect.

Q2: Is there direct evidence of this compound-induced tachyphylaxis in airway smooth muscle?

Q3: What are the potential mechanisms through which this compound could induce tachyphylaxis?

Based on its known mechanisms of action, several hypothetical pathways could lead to tachyphylaxis:

  • Phosphodiesterase (PDE) Upregulation: Chronic exposure to a PDE inhibitor like this compound could lead to a compensatory upregulation of PDE enzyme expression or activity. This would increase the rate of cAMP degradation, thereby reducing the bronchodilatory response to subsequent this compound administration.

  • Adenosine Receptor Desensitization/Internalization: Although this compound is an antagonist, prolonged blockade of A1 adenosine receptors might trigger cellular adaptive mechanisms. This could involve changes in receptor density or sensitivity, potentially altering the baseline state of the airway smooth muscle and influencing its response to further stimulation.

  • Cross-talk with Other Signaling Pathways: The signaling cascades initiated by this compound (i.e., increased cAMP) intersect with other pathways regulating airway smooth muscle tone. Chronic activation of the cAMP pathway could lead to feedback inhibition or desensitization of components within this or other interacting pathways.

Troubleshooting Guide for Diminished this compound Response

If you are observing a decreasing response to repeated applications of this compound in your airway smooth muscle experiments, consider the following troubleshooting steps.

Initial Checks
IssueRecommendation
Reagent Integrity Prepare fresh stock solutions of this compound. Ensure proper storage conditions to prevent degradation.
Tissue Viability Confirm the viability of your airway smooth muscle preparations throughout the experiment using standard viability assays or by testing with a known contractile and a known relaxing agent at the beginning and end of the experiment.
Experimental Conditions Verify that experimental parameters such as temperature, pH, and oxygenation of the buffer are maintained consistently throughout the experiment.
Investigating Potential Tachyphylaxis
ObservationPossible CauseSuggested Action
Decreased maximal relaxation with repeated this compound doses. Tachyphylaxis due to PDE upregulation or receptor desensitization.1. Washout Period: Introduce a washout period between this compound administrations to see if the response recovers. Experiment with different durations of washout. 2. Concentration-Response Curve Shift: Perform cumulative concentration-response curves to this compound with and without a pre-incubation period with a sub-maximal concentration of this compound. A rightward shift in the EC50 or a decrease in the Emax would suggest tachyphylaxis.
Reduced response to this compound after exposure to other agents. Cross-tachyphylaxis.Investigate if pre-treatment with other agents that modulate cAMP levels (e.g., beta-agonists) or adenosine receptor function affects the response to this compound.

Experimental Protocols

Protocol 1: Investigating this compound-Induced Tachyphylaxis in Isolated Airway Smooth Muscle Rings

Objective: To determine if repeated exposure to this compound leads to a diminished relaxant response in pre-contracted airway smooth muscle.

Materials:

  • Isolated airway smooth muscle rings (e.g., from guinea pig trachea or human bronchus).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducers.

  • Contractile agent (e.g., methacholine, histamine).

  • This compound hydrochloride.

Procedure:

  • Mount the airway smooth muscle rings in the organ baths and allow them to equilibrate under a resting tension.

  • Induce a stable contraction with a sub-maximal concentration of a contractile agent (e.g., 1 µM methacholine).

  • Once the contraction is stable, perform a cumulative concentration-response curve to this compound to establish a baseline response.

  • Wash the tissues extensively to return to baseline tension.

  • Re-contract the tissues with the same concentration of the contractile agent.

  • Tachyphylaxis Induction: Administer a single concentration of this compound (e.g., the EC50 concentration from the initial curve) for a defined period (e.g., 60 minutes).

  • Following the incubation period, and without a washout, perform a second cumulative concentration-response curve to this compound.

  • Data Analysis: Compare the Emax (maximal relaxation) and EC50 values of the first and second concentration-response curves. A significant decrease in Emax or an increase in EC50 in the second curve suggests tachyphylaxis.

ParameterExpected Outcome if Tachyphylaxis Occurs
Emax (Maximal Relaxation) Decreased in the second curve.
EC50 (Potency) Increased (rightward shift) in the second curve.
Protocol 2: Assessing cAMP Levels Following Repeated this compound Exposure

Objective: To investigate if the diminished relaxant response to this compound is associated with a blunted ability to increase intracellular cAMP.

Materials:

  • Cultured airway smooth muscle cells.

  • This compound hydrochloride.

  • Forskolin (positive control for adenylyl cyclase activation).

  • Commercially available cAMP assay kit (e.g., ELISA-based).

  • Cell lysis buffer.

Procedure:

  • Plate airway smooth muscle cells and grow to confluence.

  • Group 1 (Control): Treat cells with vehicle for a defined period (e.g., 24 hours).

  • Group 2 (Tachyphylaxis Induction): Treat cells with a clinically relevant concentration of this compound for the same period.

  • After the pre-treatment period, wash the cells with fresh media.

  • Acutely stimulate both groups with a concentration of this compound for a short duration (e.g., 15 minutes). Include a positive control group stimulated with forskolin.

  • Lyse the cells and measure intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Compare the acute this compound-induced cAMP production in the control and pre-treated groups. A significantly lower cAMP response in the pre-treated group would suggest desensitization at the level of the cAMP signaling pathway.

Treatment GroupExpected cAMP Response if Tachyphylaxis Occurs
Vehicle Pre-treatment + Acute this compound Robust increase in cAMP.
This compound Pre-treatment + Acute this compound Attenuated increase in cAMP compared to the vehicle pre-treated group.

Visualizations

Bamifylline_Signaling_Pathway cluster_cAMP This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits A1R Adenosine A1 Receptor This compound->A1R Antagonizes cAMP cAMP PDE4->cAMP Degrades Contraction Smooth Muscle Contraction A1R->Contraction Promotes ATP ATP ATP->cAMP Adenylyl Cyclase AMP AMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Promotes Adenosine Adenosine Adenosine->A1R Activates Tachyphylaxis_Workflow Start Start: Prepare Airway Smooth Muscle Tissue Contract Induce Stable Contraction (e.g., with Methacholine) Start->Contract CRC1 Perform Baseline Cumulative Concentration-Response Curve (CRC1) to this compound Contract->CRC1 Wash Extensive Washout CRC1->Wash Recontract Re-induce Contraction Wash->Recontract Incubate Incubate with this compound (Tachyphylaxis Induction) Recontract->Incubate CRC2 Perform Second CRC (CRC2) to this compound Incubate->CRC2 Analyze Analyze Data: Compare EC50 and Emax of CRC1 and CRC2 CRC2->Analyze Conclusion Conclusion on Tachyphylaxis Analyze->Conclusion Troubleshooting_Tree Start Diminished Response to this compound Observed InitialChecks Perform Initial Checks: Reagent Integrity, Tissue Viability, Experimental Conditions Start->InitialChecks IssueFound Issue Found and Resolved? InitialChecks->IssueFound Yes Yes IssueFound->Yes No No IssueFound->No End Problem Solved IssueFound->End Yes InvestigateTachy Investigate Potential Tachyphylaxis IssueFound->InvestigateTachy No Washout Introduce Washout Period InvestigateTachy->Washout ResponseRecover Does Response Recover? Washout->ResponseRecover TachyLikely Tachyphylaxis Likely. Consider Mechanism. ResponseRecover->TachyLikely Yes OtherCauses Consider Other Causes (e.g., Receptor-independent effects) ResponseRecover->OtherCauses No YesRecover Yes NoRecover No

References

Bamifylline's Off-Target Ion Channel Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the potential off-target effects of Bamifylline on ion channels. While this compound is primarily known for its actions as a phosphodiesterase (PDE) inhibitor and an adenosine (B11128) A1 receptor antagonist, its broader pharmacological profile, including potential interactions with ion channels, is an area of active investigation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research in this area.

Summary of Quantitative Data on Off-Target Effects

Direct quantitative data on the off-target effects of this compound on specific ion channels remains limited in publicly available literature. Most studies have focused on its primary mechanism of action and clinical efficacy in respiratory diseases. However, some research has suggested indirect effects on cardiac muscle that may be linked to ion channel modulation, particularly concerning calcium movements.[1] The table below summarizes the current state of knowledge.

Ion Channel FamilySpecific ChannelType of Effect ObservedQuantitative Data (e.g., IC50, Ki)Experimental Model
Calcium (Ca2+) Channels L-typeSuggested modulation of Ca2+ movementsNot availableIn vitro and in vivo cardiac preparations
Potassium (K+) Channels hERG (Kv11.1)No direct studies foundNot available---
Other K+ channelsNo direct studies foundNot available---
Sodium (Na+) Channels Voltage-gated Na+No direct studies foundNot available---

Troubleshooting Guides and FAQs

This section addresses common questions and challenges that may arise during the experimental investigation of this compound's effects on ion channels.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound?

A1: this compound primarily acts as a phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP), leading to bronchodilation.[2] It is also recognized as a selective adenosine A1 receptor antagonist.

Q2: Is there any evidence of this compound directly interacting with cardiac ion channels?

Q3: Why am I not observing any effect of this compound on my ion channel of interest in my patch-clamp experiments?

A3: There are several potential reasons for this:

  • Lack of Direct Interaction: this compound may not directly interact with the specific ion channel you are studying at physiologically relevant concentrations.

  • Indirect Effects: The observed in vivo or tissue-level effects of this compound might be indirect, stemming from its primary targets (PDEs, adenosine receptors) which then modulate ion channel activity through downstream signaling pathways.

  • Experimental Conditions: Your experimental conditions (e.g., cell type, temperature, voltage protocol) may not be optimal for detecting a potential interaction.

  • Metabolites: The effects observed in vivo could be due to active metabolites of this compound, which may not be present in your in vitro system.

Q4: My results show a slight inhibition of a potassium channel current with this compound, but the effect is not dose-dependent. What could be the issue?

A4: A non-dose-dependent effect can be caused by several factors:

  • Compound Solubility: this compound may have limited solubility at higher concentrations in your experimental buffer, leading to a plateau in its effective concentration.

  • Assay Artifacts: The observed effect might be an artifact of the experimental system, such as rundown of the ion channel current over time, which coincidentally occurs during drug application.

  • Complex Interaction: The interaction may not follow simple bimolecular kinetics. This compound could be interacting with the channel in a complex, state-dependent manner.

Troubleshooting Guide for Common Experimental Issues
IssuePossible Cause(s)Suggested Solution(s)
High variability in current measurements between cells - Cell health and viability issues.- Inconsistent seal resistance in patch-clamp recordings.- Fluctuation in drug concentration.- Ensure consistent cell culture conditions and use cells at a similar passage number.- Establish strict quality control criteria for seal resistance and whole-cell parameters.- Prepare fresh drug solutions for each experiment and ensure thorough mixing.
No observable effect on cardiac action potential duration - The specific ion channels modulated by this compound may not play a major role in determining action potential duration in your chosen cell type.- The concentration range tested is not appropriate.- Use a cell model known to express a range of cardiac ion channels (e.g., human induced pluripotent stem cell-derived cardiomyocytes).- Test a wider range of this compound concentrations, informed by its clinical plasma concentrations.
Difficulty in obtaining a stable whole-cell recording - Poor quality of recording electrodes.- Suboptimal internal and external recording solutions.- Mechanical instability of the setup.- Use high-quality borosilicate glass for pipettes and polish the tips.- Optimize the osmolarity and pH of your recording solutions.- Ensure the patch-clamp rig is on an anti-vibration table and shielded from electrical noise.

Detailed Experimental Protocols

As specific off-target ion channel studies for this compound are not widely published, the following are generalized protocols for key experiments that researchers can adapt to investigate these potential effects.

Electrophysiological Recording of Ion Channel Currents (Patch-Clamp)

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on a specific ion channel expressed in a heterologous system (e.g., HEK293 cells) or in primary cells (e.g., cardiomyocytes).

Materials:

  • Cells expressing the ion channel of interest.

  • Patch-clamp rig (amplifier, micromanipulator, microscope, anti-vibration table).

  • Borosilicate glass capillaries for patch pipettes.

  • External solution (e.g., Tyrode's solution).

  • Internal solution (specific to the ion channel being studied).

  • This compound stock solution (e.g., in DMSO) and final dilutions in external solution.

Procedure:

  • Prepare cells for recording by plating them on glass coverslips.

  • Pull and fire-polish patch pipettes to an appropriate resistance (typically 2-5 MΩ).

  • Fill the pipette with the internal solution and mount it on the headstage.

  • Approach a single cell with the pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a specific voltage protocol to elicit the ion current of interest.

  • Record baseline currents in the external solution.

  • Perfuse the cell with the external solution containing this compound at various concentrations.

  • Record the currents in the presence of the drug.

  • Wash out the drug with the external solution to check for reversibility of the effect.

  • Analyze the data to determine changes in current amplitude, kinetics, and voltage-dependence.

Cardiac Action Potential Recording

This protocol is for recording action potentials from isolated cardiomyocytes to assess the overall effect of this compound on cardiac excitability.

Materials:

  • Isolated primary cardiomyocytes or iPSC-derived cardiomyocytes.

  • Current-clamp configured patch-clamp rig.

  • Appropriate external and internal solutions for action potential recording.

  • This compound solutions.

Procedure:

  • Establish a whole-cell recording in current-clamp mode.

  • Elicit action potentials by injecting a small depolarizing current pulse.

  • Record baseline action potentials.

  • Apply this compound and record changes in action potential parameters (e.g., duration, amplitude, resting membrane potential).

  • Analyze the data to understand the integrated effect of this compound on all active ion channels in the cell.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and a general workflow for assessing off-target ion channel effects.

Bamifylline_Signaling_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibition Adenosine_A1_Receptor Adenosine A1 Receptor This compound->Adenosine_A1_Receptor Antagonism cAMP cAMP PDE4->cAMP Degradation ATP ATP ATP->cAMP Adenylate Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Ion_Channel_Modulation Potential Ion Channel Modulation (e.g., Ca2+) PKA->Ion_Channel_Modulation

Caption: Known signaling pathway of this compound leading to bronchodilation.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Heterologous_Expression Heterologous Expression (e.g., HEK293 cells) Patch_Clamp Automated or Manual Patch-Clamp Heterologous_Expression->Patch_Clamp Concentration_Response Concentration-Response Curve (Determine IC50) Patch_Clamp->Concentration_Response Action_Potential Action Potential Recording (Current-Clamp) Concentration_Response->Action_Potential Inform concentration selection Cardiomyocytes Primary or iPSC-derived Cardiomyocytes Cardiomyocytes->Action_Potential Calcium_Imaging Calcium Imaging (Fluorescence Microscopy) Cardiomyocytes->Calcium_Imaging ECG_Measurement ECG Measurement Action_Potential->ECG_Measurement Correlate cellular effects to in vivo observations Animal_Model Animal Model (e.g., Guinea Pig, Rabbit) Animal_Model->ECG_Measurement Hemodynamic_Monitoring Hemodynamic Monitoring Animal_Model->Hemodynamic_Monitoring

Caption: A general experimental workflow for assessing off-target ion channel effects.

References

Cross-validation of Bamifylline effects in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the effects of Bamifylline in various animal models. The information is compiled from preclinical studies to assist in experimental design, data interpretation, and addressing potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a methylxanthine derivative that primarily acts as a bronchodilator.[1] Its main mechanisms of action include:

  • Phosphodiesterase (PDE) Inhibition: Particularly PDE4, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle cells, resulting in bronchodilation.[1]

  • Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the A1 adenosine receptor.[2]

  • Anti-inflammatory Effects: The increase in cAMP also helps to reduce the release of pro-inflammatory cytokines and the infiltration of inflammatory cells, contributing to its therapeutic effect in respiratory conditions.[1]

Q2: In which animal models have the respiratory effects of this compound been studied?

Preclinical studies have primarily utilized guinea pig models to investigate the effects of this compound on lung anaphylaxis. In these studies, this compound demonstrated a dose-dependent reduction in the release of histamine, TXB2, and SRS-A (leukotrienes) in immunologically challenged perfused guinea-pig lungs.[3]

Q3: Are there known species-specific differences in the cardiovascular effects of this compound?

Yes, studies have shown that this compound has different cardiovascular effects compared to other xanthines like theophylline (B1681296). In isolated rat and guinea-pig atria, this compound either had no effect or reduced the rate of contraction, whereas theophylline and enprofylline (B1671344) had positive chronotropic and inotropic effects.[4] In anesthetized rabbits, intravenous this compound produced negative chronotropic and dromotropic effects.[4] This suggests that the cardiovascular side-effect profile of this compound may differ significantly from that of theophylline across different species.

Q4: What should I consider when designing a study to evaluate the neuroprotective effects of this compound?

While specific neuroprotection studies on this compound are not extensively detailed in the provided results, general principles for designing such studies in animal models are crucial. Key considerations include:

  • Choice of Animal Model: Select a model that accurately mimics the human condition of interest (e.g., stroke, neurodegenerative disease).

  • Dose and Route of Administration: These should be determined based on pharmacokinetic data, if available, to ensure adequate central nervous system exposure.

  • Outcome Measures: Utilize a combination of behavioral tests, histological analysis, and measurement of biochemical markers (e.g., inflammatory cytokines, apoptotic factors) to assess neuroprotection.

It is important to note that many neuroprotective agents that show promise in animal studies fail in clinical trials, highlighting the need for rigorous preclinical study design.[5]

Troubleshooting Guides

Issue: Inconsistent bronchodilator effects observed in my animal model.

  • Possible Cause 1: Inappropriate Animal Model. The responsiveness of airway smooth muscle to xanthine (B1682287) derivatives can vary between species. Ensure the chosen model is well-validated for studying bronchodilation.

  • Troubleshooting 1: Review literature for the most appropriate and responsive animal models for respiratory studies. The guinea pig has been shown to be a suitable model for studying the effects of this compound on anaphylaxis.[3]

  • Possible Cause 2: Suboptimal Dosage. The dose-response relationship for this compound's bronchodilator and anti-inflammatory effects may be steep.

  • Troubleshooting 2: Conduct a dose-ranging study to determine the optimal effective dose in your specific model. In vitro studies on guinea pig lungs showed dose-dependent effects in the range of 1 x 10⁻⁵ M to 1 x 10⁻³ M.[3]

  • Possible Cause 3: Route of Administration. The bioavailability and pharmacokinetics of this compound can be influenced by the route of administration.

  • Troubleshooting 3: If using oral administration, ensure adequate absorption. Consider alternative routes like intraperitoneal or intravenous injection for more direct and predictable systemic exposure, as used in some preclinical studies with other xanthines.

Issue: Unexpected cardiovascular side effects are observed.

  • Possible Cause 1: Species-Specific Cardiac Effects. As noted, this compound can have negative chronotropic and dromotropic effects in some species, such as rabbits, which is contrary to the effects of theophylline.[4]

  • Troubleshooting 1: Carefully monitor cardiovascular parameters (heart rate, blood pressure, ECG) in your chosen animal model. Be aware that the cardiac effects of this compound may not align with those of other well-known xanthines.

  • Possible Cause 2: High Dosage. Even though this compound is reported to have a better side-effect profile than theophylline, high doses may still induce adverse cardiovascular events.

  • Troubleshooting 2: Re-evaluate your dosing regimen. If adverse effects are observed, consider reducing the dose or using a different administration protocol.

Data Presentation

Table 1: Effects of this compound on Inflammatory Mediator Release in Guinea Pig Lungs

ConcentrationHistamine Release ReductionTXB2 Release ReductionSRS-A (LTD4-like) Release Reduction
1 x 10⁻⁵ MDose-dependent reductionDose-dependent reductionDose-dependent reduction
1 x 10⁻⁴ MDose-dependent reductionDose-dependent reductionDose-dependent reduction
1 x 10⁻³ MDose-dependent reductionDose-dependent reductionDose-dependent reduction

Data synthesized from in vitro studies on actively sensitized guinea-pig lungs.[3]

Table 2: Comparative Cardiovascular Effects of this compound and Theophylline in Different Animal Models

Animal ModelPreparationThis compound EffectTheophylline Effect
RatIsolated Right AtriaNo change or reduced contraction ratePositive chronotropic effect
Guinea PigIsolated Right AtriaNo change or reduced contraction ratePositive chronotropic effect
RatIsolated Left AtriaSlight inotropic effectSignificant inotropic effect
Guinea PigIsolated Left AtriaSlight inotropic effectSignificant inotropic effect
RabbitIsolated Papillary MuscleNo effect up to 10⁻³ M, decreased contractility at higher concentrationsDose-dependent increase in inotropism
RabbitAnesthetized (in vivo)Negative chronotropic and dromotropic effectsPositive chronotropic and inotropic effects

Data from a comparative study on the cardiac effects of this compound and Theophylline.[4]

Experimental Protocols

Protocol 1: Evaluation of Anti-Anaphylactic Effects in Perfused Guinea Pig Lungs

This protocol is based on the methodology used to assess the effect of this compound on the release of inflammatory mediators.[3]

  • Animal Sensitization: Actively sensitize guinea pigs to a specific antigen (e.g., ovalbumin).

  • Lung Preparation: Isolate the lungs from a sensitized guinea pig and perfuse them in vitro with a suitable physiological buffer.

  • Drug Administration: Add this compound to the perfusion medium at various concentrations (e.g., 1 x 10⁻⁵ M, 1 x 10⁻⁴ M, 1 x 10⁻³ M).

  • Immunological Challenge: Introduce the sensitizing antigen into the perfusion medium to induce an anaphylactic reaction.

  • Sample Collection: Collect the lung effluent at specific time points post-challenge.

  • Mediator Analysis: Quantify the levels of histamine, thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A) in the collected effluent using appropriate analytical methods (e.g., HPLC, ELISA).

  • Data Analysis: Compare the mediator release in the this compound-treated groups to a control group that did not receive the drug.

Mandatory Visualizations

Bamifylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R Adenosine A1 Receptor AC_inactive Adenylate Cyclase (Inactive) A1R->AC_inactive Inhibits AC_active Adenylate Cyclase (Active) This compound This compound This compound->A1R Antagonizes PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits ATP ATP cAMP cAMP ATP->cAMP AC AMP AMP cAMP->AMP PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Inflammation_Inhibition Inhibition of Inflammation PKA->Inflammation_Inhibition

Caption: this compound's dual mechanism of action.

Experimental_Workflow_this compound Animal_Model Select Animal Model (e.g., Guinea Pig, Rat, Rabbit) Disease_Induction Induce Disease State (e.g., Allergen Sensitization) Animal_Model->Disease_Induction Group_Allocation Allocate Animals to Groups (Control, Vehicle, this compound Doses) Disease_Induction->Group_Allocation Drug_Administration Administer this compound (Specify Dose and Route) Group_Allocation->Drug_Administration Challenge Apply Experimental Challenge (e.g., Allergen Exposure) Drug_Administration->Challenge Outcome_Measurement Measure Outcomes Challenge->Outcome_Measurement Respiratory Respiratory Function (e.g., Bronchoconstriction) Outcome_Measurement->Respiratory Biochemical Biochemical Markers (e.g., Inflammatory Mediators) Outcome_Measurement->Biochemical Cardiovascular Cardiovascular Parameters (e.g., ECG, Blood Pressure) Outcome_Measurement->Cardiovascular Data_Analysis Data Analysis and Comparison Respiratory->Data_Analysis Biochemical->Data_Analysis Cardiovascular->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

References

Technical Support Center: Bamifylline in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for using bamifylline in experimental models. The content is structured to address potential challenges, including the hypothetical scenario of diminished cellular response to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a methylxanthine derivative with a dual mechanism of action. Primarily, it acts as a phosphodiesterase (PDE) inhibitor, with a degree of selectivity for PDE4.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, this compound functions as a selective antagonist for the A1 adenosine receptor.[3][4][5] The combined effects of increased cAMP and A1 receptor blockade lead to smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.[1][2]

Q2: My cells are showing a reduced response to this compound treatment over time. What are the potential causes?

While specific this compound resistance has not been extensively documented, a diminished response in experimental models could hypothetically arise from several general mechanisms of drug resistance:

  • Target Alteration: Changes in the expression or structure of this compound's primary targets, such as PDE4 isoforms or the A1 adenosine receptor, could reduce binding affinity.

  • Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which actively pump xenobiotics, including drugs, out of the cell, thereby reducing the intracellular concentration of this compound.[6]

  • Pathway Compensation: Cells might activate alternative signaling pathways to counteract the effects of increased cAMP or A1 receptor blockade.

  • Drug Metabolism: An increase in the metabolic degradation of this compound within the cells could lower its effective concentration.

Q3: How can I determine the effective concentration of this compound for my cell line?

The optimal concentration is cell-type specific and should be determined empirically. A dose-response experiment is recommended. You can treat your cells with a range of this compound concentrations (e.g., from nanomolar to high micromolar) and assess the desired biological endpoint (e.g., cell viability, cytokine production, or cAMP levels). The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can then be calculated.

Q4: What are the appropriate controls for an experiment involving this compound?

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.

  • Untreated Control: A population of cells that receives no treatment.

  • Positive Control (for cAMP assays): A known activator of adenylyl cyclase, such as forskolin, can be used to confirm the assay is working correctly.

  • Positive Control (for PDE inhibition): A well-characterized, potent PDE inhibitor like rolipram (B1679513) (for PDE4) can be used for comparison.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent results between experiments 1. This compound degradation (light or temperature sensitive).2. Inconsistent cell passage number or density.3. Variability in reagent preparation.1. Prepare fresh this compound solutions for each experiment. Store stock solutions protected from light at -20°C or below.2. Use cells within a consistent range of passage numbers and ensure consistent seeding density.3. Standardize all reagent preparation protocols.
Low cell viability at expected therapeutic doses 1. High sensitivity of the specific cell line.2. Off-target effects at high concentrations.3. Solvent (e.g., DMSO) toxicity.1. Perform a dose-response curve starting from a much lower concentration range.2. Ensure the this compound concentration is appropriate. High concentrations of methylxanthines can have broad cellular effects.3. Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
No observable effect of this compound 1. Inactive compound.2. The targeted pathway (PDE4/A1 receptor) is not critical for the measured endpoint in your cell model.3. Insufficient drug concentration or incubation time.1. Verify the purity and activity of your this compound stock.2. Confirm the expression of PDE4 and A1 adenosine receptors in your cell line. Measure a direct downstream effect, like cAMP levels, to confirm target engagement.3. Increase the concentration and/or extend the incubation period based on pilot experiments.

Experimental Protocols & Data

Protocol 1: Determining the IC50 of this compound on Cell Viability

Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from 1 mM down to 1 µM. Include a vehicle-only control.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log of this compound concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Investigating Potential this compound Resistance via Efflux Pump Activity

Objective: To assess whether a reduced response to this compound is associated with increased activity of ABC transporters.

Methodology:

  • Cell Culture: Culture both the parental (sensitive) cell line and the cell line with reduced this compound response.

  • Co-treatment Setup: For each cell line, prepare the following treatment groups:

    • This compound alone (at the previously determined IC50 for the sensitive line).

    • A known ABC transporter inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) alone.

    • This compound co-administered with the ABC transporter inhibitor.

    • Vehicle control.

  • Treatment and Incubation: Treat the cells with the prepared solutions and incubate for 48-72 hours.

  • Viability Assessment: Perform a cell viability assay as described in Protocol 1.

  • Analysis: Compare the viability of the "resistant" cells in the this compound-only group to the co-treatment group. A significant increase in cell death in the co-treatment group suggests that drug efflux is contributing to the reduced response.

Quantitative Data Summary

The following tables present hypothetical data from the experiments described above for a sensitive (Parental) and a hypothetically resistant (Res-Bam) cell line.

Table 1: this compound IC50 Values on Cell Viability

Cell LineIC50 (µM)95% Confidence Interval
Parental75.268.9 - 82.1
Res-Bam410.5389.2 - 433.7

Table 2: Effect of Efflux Pump Inhibitor on this compound Efficacy

Cell LineTreatment% Cell Viability (Mean ± SD)
ParentalVehicle100 ± 4.5
This compound (75 µM)51.2 ± 5.1
Res-BamVehicle100 ± 3.9
This compound (75 µM)92.4 ± 4.8
This compound (75 µM) + Verapamil (10 µM)65.7 ± 5.3

Visualizations

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Adenosine Receptor AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound This compound->A1R Antagonizes PDE4 PDE4 This compound->PDE4 Inhibits Adenosine Adenosine Adenosine->A1R Activates ATP ATP ATP->AC cAMP->PDE4 Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) cAMP->Response Activates AMP AMP PDE4->AMP Degrades

Caption: this compound's dual mechanism of action.

Experimental Workflow for Investigating Reduced Response

G cluster_phase1 Phase 1: Confirmation & Quantification cluster_phase2 Phase 2: Mechanism Investigation start Observation: Reduced cellular response to this compound over time p1_a Establish resistant (Res-Bam) and parental (sensitive) cell lines start->p1_a p1_b Perform dose-response assays (Protocol 1) p1_a->p1_b p1_c Calculate and compare IC50 values (Table 1) p1_b->p1_c p2_a Hypothesis 1: Increased Drug Efflux p1_c->p2_a p2_b Hypothesis 2: Target Alteration p1_c->p2_b p2_c Hypothesis 3: Pathway Compensation p1_c->p2_c exp_a Test with efflux pump inhibitors (Protocol 2) p2_a->exp_a exp_b Sequence A1R gene; Quantify PDE4/A1R expression (qPCR/Western Blot) p2_b->exp_b exp_c Measure cAMP levels post-treatment; Perform phosphoproteomics p2_c->exp_c end_node Identify Potential Mechanism(s) of Resistance exp_a->end_node exp_b->end_node exp_c->end_node

Caption: Workflow for characterizing this compound resistance.

Potential Mechanisms of this compound Resistance

G cluster_pre Pre-Target cluster_target On-Target cluster_post Post-Target center Reduced this compound Efficacy n1 Increased Drug Efflux (e.g., ABC Transporters) center->n1 Cause n2 Decreased Drug Influx center->n2 Cause n3 Extracellular Degradation center->n3 Cause n4 Mutation in PDE4 or A1 Adenosine Receptor center->n4 Cause n5 Downregulation of Target Expression center->n5 Cause n6 Upregulation of cAMP Degradation (non-PDE4) center->n6 Cause n7 Compensatory Signaling Pathway Activation center->n7 Cause n8 Alterations in Downstream Effectors of cAMP center->n8 Cause

Caption: Hypothetical causes of reduced this compound efficacy.

References

Validation & Comparative

A Comparative Analysis of Bamifylline and Theophylline for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of bamifylline and theophylline (B1681296), two xanthine (B1682287) derivatives employed in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The focus is on their distinct pharmacological profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction

Theophylline, a naturally occurring methylxanthine, has been a cornerstone in the treatment of airway diseases for decades, known for both its bronchodilator and anti-inflammatory effects.[1][2] this compound is a synthetic derivative of theophylline, developed to offer a potentially more favorable therapeutic window.[3][4] Both compounds share a core mechanism but exhibit significant differences in receptor selectivity, pharmacokinetics, and side-effect profiles. This guide will dissect these differences through a review of available research.

Mechanism of Action: A Tale of Two Xanthines

Both this compound and theophylline exert their effects through two primary pathways: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine (B11128) receptors.[1][3] However, their activity within these pathways differs significantly.

Theophylline is a non-selective inhibitor of PDE, affecting various isoforms including PDE3 and PDE4.[2] Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes smooth muscle relaxation (bronchodilation).[5] Furthermore, theophylline is a non-selective antagonist of adenosine A1, A2A, and A2B receptors, blocking adenosine-mediated bronchoconstriction.[1][6] A key anti-inflammatory mechanism unique to theophylline is the activation of histone deacetylase-2 (HDAC2), which helps to suppress the transcription of inflammatory genes.[1][2]

This compound also functions as a PDE inhibitor, with studies highlighting its action on PDE4, which contributes to both bronchodilation and anti-inflammatory effects by increasing cAMP levels.[3][7] Unlike theophylline, this compound is described as a selective antagonist of the adenosine A1 receptor.[4][8][9] This selectivity may contribute to its different side-effect profile. In vitro studies have also shown this compound to be more potent than theophylline in inhibiting the immunological release of inflammatory mediators like histamine (B1213489).[10]

Mechanism_of_Action cluster_theophylline Theophylline cluster_this compound This compound T_PDE Non-selective PDE Inhibition (PDE3, PDE4) T_cAMP ↑ cAMP T_PDE->T_cAMP T_AntiInflam Anti-inflammatory Effects T_PDE->T_AntiInflam T_Adenosine Non-selective Adenosine Receptor Antagonism (A1, A2, A3) T_Broncho Bronchodilation T_Adenosine->T_Broncho T_HDAC2 HDAC2 Activation T_Inflam ↓ Inflammatory Gene Transcription T_HDAC2->T_Inflam T_cAMP->T_Broncho T_Inflam->T_AntiInflam B_PDE PDE Inhibition (esp. PDE4) B_cAMP ↑ cAMP B_PDE->B_cAMP B_AntiInflam Anti-inflammatory Effects B_PDE->B_AntiInflam B_Adenosine Selective Adenosine A1 Receptor Antagonism B_Broncho Bronchodilation B_Adenosine->B_Broncho B_Mediator ↓ Mediator Release (Histamine, TXB2) B_Mediator->B_AntiInflam B_cAMP->B_Broncho

Caption: Comparative signaling pathways of Theophylline and this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and theophylline reveal key differences in their absorption, distribution, and metabolism, which are critical for dosing and safety considerations. This compound generally reaches peak plasma levels more quickly but has a shorter half-life compared to theophylline.[4][11] A significantly larger volume of distribution for this compound suggests more extensive tissue distribution.[11]

ParameterThis compoundTheophyllineReference(s)
Absorption Well-absorbed orally; achieves peak plasma levels more rapidly.Rapidly and completely absorbed orally.[1][4][11]
Half-Life 1.5 - 2.0 hours> 4.0 hours[4][11]
Volume of Distribution 3 to 10 times larger than theophylline.Smaller volume of distribution.[4][11]
Metabolism Metabolized into several compounds; an active metabolite (AC119) may contribute to its effects.Extensively metabolized in the liver (CYP1A2); metabolism can become saturated.[6][11][12]
Accumulation No evidence of accumulation with repeated high doses.Saturation of metabolism can lead to non-linear kinetics and accumulation.[6][11]

Comparative Efficacy from Research Studies

Clinical and preclinical studies have compared the efficacy of this compound and theophylline, generally finding them to have comparable bronchodilator effects, while highlighting differences in anti-inflammatory potency and tolerability.

Study FocusKey FindingsReference
Bronchodilation in Asthma/COPD Both drugs demonstrated powerful bronchodilatory action with no statistically significant difference in efficacy.[13]
Allergen-Induced Bronchospasm Both xanthine derivatives showed comparable protective and curative effects against allergen-induced bronchospasm in a double-blind, cross-over study.[14]
Anti-Anaphylactic Activity (in vitro) This compound was significantly more potent than theophylline in reducing the immunological release of histamine (2.7x), TXB2 (1.6x), and SRS-A (1.5x) from guinea-pig lungs.[10]
Chronic Heart Failure with Hypoxemia In patients with chronic heart failure, a >15% increase in PaO2 was observed in 56% of the theophylline group and 43% of the this compound group.[15]

Side Effect and Tolerability Profile

A significant differentiator between the two drugs is their side-effect profile. Theophylline's narrow therapeutic index and non-selective receptor antagonism contribute to a higher incidence of adverse effects.[2][5] this compound is often reported to be better tolerated.[3][13]

Side Effect CategoryThis compoundTheophyllineReference(s)
Gastrointestinal Nausea, vomiting, diarrhea (common).Nausea, vomiting (common).[2][3]
Central Nervous System Headache, dizziness, insomnia (common); tremors at high doses.Headaches (common); seizures at high concentrations.[2][3][16]
Cardiovascular Palpitations, tachycardia (less frequent).Cardiac arrhythmias at high concentrations.[2][3]
Overall Tolerability Generally considered to have a more favorable side-effect profile. In one comparative study, no side effects were reported.Narrow therapeutic index. One comparative study reported a case of gastric intolerance.[3][5][13]

Experimental Protocols

Detailed methodologies from key comparative studies are crucial for interpretation and replication.

Protocol 1: Bronchodilation in Asthma and COPD (Alciato et al., 1990) [13]

  • Study Design: Comparative study.

  • Participants: Two homogeneous groups of 8 patients each, diagnosed with bronchial asthma or chronic obstructive bronchial pneumonia.

  • Intervention: One group received slow-release theophylline anhydride, and the other received this compound. Both drugs were administered orally twice daily.

  • Outcome Measures: Efficacy was assessed based on bronchodilatory action and improvement in subjective symptoms. Tolerability and side effects were recorded for both groups.

Protocol 2: Allergen-Induced Bronchospasm (Kofman et al., 1982) [14]

  • Study Design: Double-blind, cross-over clinical trial.

  • Participants: Two series of 8 patients with a known allergic asthma to house dust.

  • Intervention: Parenteral administration of this compound or theophylline following a standardized house dust inhalation challenge.

  • Outcome Measures:

    • Protective Effect: Assessed by the variation in the liminal allergen dose (LAD) required to double the resistance of air passages (Rap), measured via barometric body plethysmography.

    • Curative Effect: Evaluated by the change in Rap after the provocative inhalation test, which was immediately followed by the administration of the study drug.

Experimental_Workflow cluster_workflow Kofman et al. (1982) Cross-Over Study Workflow cluster_period1 Period 1 cluster_period2 Period 2 (Cross-Over) Recruit Recruit 8 Patients (Allergic Asthma) Basal_LAD Determine Basal Liminal Allergen Dose (LAD) Recruit->Basal_LAD Randomize Randomize to Group A or Group B Basal_LAD->Randomize GroupA1 Group A: Administer this compound IV Randomize->GroupA1 GroupB1 Group B: Administer Theophylline IV Randomize->GroupB1 Challenge1 Allergen Challenge GroupA1->Challenge1 GroupB1->Challenge1 Measure1 Measure Airway Resistance (Rap) & New LAD Challenge1->Measure1 Washout Washout Period Measure1->Washout GroupA2 Group A: Administer Theophylline IV Washout->GroupA2 GroupB2 Group B: Administer this compound IV Washout->GroupB2 Challenge2 Allergen Challenge GroupA2->Challenge2 GroupB2->Challenge2 Measure2 Measure Airway Resistance (Rap) & New LAD Challenge2->Measure2 Analysis Compare Protective & Curative Effects Measure2->Analysis

Caption: Workflow of a double-blind, cross-over comparative study.

Conclusion for the Research Community

Both this compound and theophylline are effective xanthine-based compounds for managing respiratory diseases. Theophylline's well-documented, multi-faceted mechanism, including HDAC2 activation, makes it a continued subject of interest for anti-inflammatory research.[2] However, its narrow therapeutic index and potential for toxicity necessitate careful monitoring.[5]

This compound presents itself as a viable alternative with comparable bronchodilator efficacy and a potentially superior safety and tolerability profile.[13] Its greater in vitro potency against the release of certain inflammatory mediators and its more selective adenosine receptor antagonism suggest it may offer a more targeted therapeutic approach.[4][10] For researchers, the key distinctions in pharmacokinetics, receptor selectivity, and metabolic pathways provide fertile ground for further investigation into optimizing xanthine therapy for airway diseases.

References

A Comparative Mechanistic Analysis of Bamifylline and Doxofylline for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular mechanisms of two xanthine (B1682287) derivatives, bamifylline and doxofylline (B1670904), which are utilized in the management of respiratory diseases. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

At a Glance: Key Mechanistic Differences

FeatureThis compoundDoxofylline
Primary Target Adenosine (B11128) A1 ReceptorPhosphodiesterase (weak)
Adenosine Receptor Activity Selective A1 AntagonistVery low affinity for A1, A2A, and A2B receptors[1]
Phosphodiesterase (PDE) Inhibition Evidence for PDE4 inhibition is not strongly supported by quantitative data.Weak inhibitor, with modest effects on PDE2A1 at high concentrations[2][3]
Anti-inflammatory Mechanism Inhibition of histamine (B1213489) and other inflammatory mediator release[4]Inhibition of leukocyte migration and cytokine release[1]

Quantitative Analysis of Receptor and Enzyme Interactions

The following table summarizes the available quantitative data for the interaction of this compound and doxofylline with their respective molecular targets.

DrugTargetParameterValueReference
Doxofylline Adenosine A1 ReceptorKi> 100 µM[1]
Adenosine A2A ReceptorKi> 100 µM[1]
Adenosine A2B ReceptorKi> 100 µM[1]
Phosphodiesterase 2A1 (PDE2A1)InhibitionModest at 10⁻⁴ M[2][3]
This compound Adenosine A1 ReceptorPotencySimilar to 8-phenyl-theophylline[4]
Adenosine A2 ReceptorPotencyLow, comparable to enprofylline[4]

Note: Specific Ki and IC50 values for this compound were not available in the reviewed literature.

Signaling Pathways and Mechanistic Overview

The distinct mechanisms of this compound and doxofylline are illustrated in the following signaling pathway diagrams.

G cluster_this compound This compound Signaling Pathway This compound This compound a1_receptor Adenosine A1 Receptor This compound->a1_receptor antagonizes gi_protein Gi Protein a1_receptor->gi_protein activates mediator_release Inflammatory Mediator Release a1_receptor->mediator_release promotes adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase inhibits camp cAMP adenylyl_cyclase->camp decreases bronchoconstriction Bronchoconstriction camp->bronchoconstriction promotes

This compound's primary mechanism of action.

G cluster_doxofylline Doxofylline Signaling Pathway doxofylline Doxofylline pde Phosphodiesterase (PDE) doxofylline->pde weakly inhibits leukocyte_migration Leukocyte Migration doxofylline->leukocyte_migration inhibits cytokine_release Pro-inflammatory Cytokine Release doxofylline->cytokine_release inhibits camp cAMP pde->camp degrades pka Protein Kinase A camp->pka activates smooth_muscle_relaxation Bronchial Smooth Muscle Relaxation pka->smooth_muscle_relaxation promotes

Doxofylline's multifaceted mechanism.

Detailed Experimental Protocols

To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.

Adenosine Receptor Binding Assay (General Protocol)

This protocol is based on the methods described for determining the affinity of xanthine derivatives for adenosine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound and doxofylline for adenosine A1 and A2A receptors.

Materials:

  • Rat cerebral cortical and striatal membranes (as a source of A1 and A2A receptors, respectively)

  • Radioligands: [³H]-Cyclohexyladenosine ([³H]-CHA) for A1 receptors, [³H]-N-Ethylcarboxamidoadenosine ([³H]-NECA) for A2A receptors.

  • Test compounds: this compound, Doxofylline

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex or striatum in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a final volume of 2 mL, incubate the membrane preparation with the respective radioligand and varying concentrations of the test compound.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters three times with 5 mL of ice-cold incubation buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand) from competition curves. Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Adenosine Receptor Binding Assay Workflow prep Membrane Preparation incubation Incubation with Radioligand and Test Compound prep->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis

Workflow for adenosine receptor binding assay.
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds on PDE enzymes.

Objective: To determine the IC50 values of this compound and doxofylline against various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • Substrate: [³H]-cAMP or [³H]-cGMP

  • Test compounds: this compound, Doxofylline

  • Assay buffer: 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂ and 1 mM dithiothreitol

  • Snake venom nucleotidase

  • Anion exchange resin

  • Scintillation counter

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the assay buffer, PDE enzyme, and varying concentrations of the test compound.

  • Initiation: Start the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubation: Incubate the mixture at 30°C for a specified time.

  • Termination: Stop the reaction by boiling for 1 minute.

  • Hydrolysis: Add snake venom nucleotidase to hydrolyze the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separation: Add an anion exchange resin to bind the unhydrolyzed charged substrate.

  • Centrifugation: Centrifuge the mixture to pellet the resin.

  • Quantification: Measure the radioactivity in the supernatant, which represents the amount of hydrolyzed substrate.

  • Data Analysis: Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value.

In Vivo Leukocyte Migration Assay (Doxofylline)

This protocol is based on the study by Riffo-Vasquez et al. (2014) investigating the anti-inflammatory effects of doxofylline.

Objective: To evaluate the effect of doxofylline on leukocyte migration in an in vivo model of lung inflammation.

Animal Model: Male BALB/c mice.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Doxofylline

  • Sterile saline

  • Anesthetic

  • Intravital microscope

Procedure:

  • Animal Treatment: Administer doxofylline (0.1, 0.3, and 1 mg/kg) or vehicle (saline) intraperitoneally (i.p.) to mice at 24 hours and 1 hour before, and 6 hours after intranasal instillation of LPS (10 µ g/mouse ).

  • Induction of Inflammation: Instill LPS intranasally to induce lung inflammation.

  • Intravital Microscopy: At 24 hours after LPS challenge, anesthetize the mice and exteriorize the trachea. Observe the tracheal microcirculation using an intravital microscope.

  • Data Acquisition: Record the number of rolling and adherent leukocytes in the tracheal microvasculature.

  • Data Analysis: Compare the number of rolling and adherent leukocytes in the doxofylline-treated groups to the vehicle-treated control group.

Conclusion

This compound and doxofylline, while both classified as xanthine derivatives, exhibit distinct primary mechanisms of action. This compound functions as a selective adenosine A1 receptor antagonist. In contrast, doxofylline demonstrates a markedly different profile, characterized by very low affinity for adenosine receptors and weak phosphodiesterase inhibition. Its therapeutic effects are likely mediated through alternative anti-inflammatory pathways, such as the inhibition of leukocyte migration. This comparative analysis, supported by the available quantitative data and experimental protocols, provides a foundation for further investigation and development of targeted respiratory therapies.

References

A Comparative Guide to the Cardiac Profiles of Bamifylline and Enprofylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardiac effects of two xanthine (B1682287) derivatives, bamifylline and enprofylline (B1671344). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Executive Summary

This compound and enprofylline, both xanthine derivatives, exhibit distinct cardiac profiles. In general, cardiac studies demonstrate that enprofylline possesses cardiostimulant properties, leading to positive chronotropic (heart rate) and inotropic (contractility) effects. In contrast, this compound is largely devoid of these cardiostimulant effects and, in some instances, may even produce negative chronotropic and inotropic responses. These differences are primarily attributed to their distinct mechanisms of action at the molecular level.

Mechanism of Action

This compound: The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in many tissues, including airway smooth muscle, results in relaxation.[1] However, in cardiac muscle, the expected cardiostimulant effects of increased cAMP appear to be counteracted by another, less clearly defined mechanism, possibly related to calcium ion movement across the cardiac membrane.[2] Some evidence also suggests that this compound acts as a selective adenosine A1 receptor antagonist.[3]

Enprofylline: Enprofylline is also a phosphodiesterase inhibitor, leading to increased cAMP levels.[4] A key distinguishing feature of enprofylline is its negligible activity as an adenosine receptor antagonist.[5][6] The absence of adenosine receptor blockade is thought to contribute to its different pharmacological profile compared to other xanthines like theophylline (B1681296).

Signaling Pathway Diagrams

Bamifylline_Pathway cluster_cell Cardiac Myocyte This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 Inhibits A1R Adenosine A1 Receptor This compound->A1R Antagonizes Negative_Modulation Negative Modulation This compound->Negative_Modulation Induces (Proposed) cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Myocardial Contraction Ca_Influx->Contraction A1R->AC Inhibits Adenosine Adenosine Adenosine->A1R Negative_Modulation->Contraction Reduces

Signaling pathway of this compound in cardiac myocytes.

Enprofylline_Pathway cluster_cell Cardiac Myocyte Enprofylline Enprofylline PDE Phosphodiesterase (PDE) Enprofylline->PDE Inhibits A_Receptor Adenosine Receptor Enprofylline->A_Receptor Negligible Interaction cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Myocardial Contraction Ca_Influx->Contraction

Signaling pathway of Enprofylline in cardiac myocytes.

Comparative Quantitative Data

The following tables summarize the quantitative data from various cardiac studies involving this compound and enprofylline.

Table 1: In Vitro Effects on Myocardial Contractility and Heart Rate
DrugPreparationSpeciesEffect on ContractilityEffect on Heart RateReference
This compound Isolated Left AtriaRat & Guinea PigSlight inotropic effectUnchanged or reduced[2]
Isolated Papillary MuscleRabbitNo effect up to 10-3 mol/l; decreased at higher concentrationsNot Applicable[2]
Enprofylline Isolated Left AtriaRat & Guinea PigPositive inotropic effectPositive chronotropic effect[2]
Table 2: In Vivo Hemodynamic Effects in Anesthetized Animals
DrugSpeciesDoseEffect on Heart RateEffect on Myocardial ContractilityReference
This compound RabbitIntravenousNegative chronotropic effectReduction at highest dose[2]
Enprofylline RabbitIntravenous (equimolar to this compound)Positive chronotropic effectPositive inotropic effect[2]
Table 3: Hemodynamic Effects in Humans
DrugStudy PopulationDoseChange in Heart RateChange in Mean Arterial PressureReference
This compound Patients with stable angina5 mg/kg IV over 15 minNo significant change (76 ± 10 vs 75 ± 13 bpm)No significant change (102 ± 12 vs 99 ± 10 mm Hg)[3]
Enprofylline Normal subjectsSteady-state conc. 2.7 ± 0.3 mg/LIncreased (70 ± 14 bpm vs 57 ± 10 bpm with saline)Decreased (93 ± 15 mm Hg vs 108 ± 16 mm Hg with theophylline)[7]
Patients with chronic lung disease2 mg/kg IVIncreased (from 89 ± 15 to 100 ± 18 beats/min)Decreased (from 92 ± 17 to 83 ± 15 mm Hg)[8]

Experimental Protocols

In Vitro Studies on Isolated Cardiac Preparations
  • Objective: To assess the direct effects of this compound and enprofylline on myocardial contractility and heart rate, independent of systemic physiological responses.

  • Methodology:

    • Tissue Preparation: Hearts were excised from euthanized animals (rats, guinea pigs, rabbits). The atria and papillary muscles were dissected and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at a constant temperature (e.g., 37°C).

    • Measurement of Contractility and Rate: The preparations were electrically stimulated at a fixed frequency (for atria and papillary muscles) or allowed to beat spontaneously (for right atria). Contractile force was measured using isometric force transducers. The rate of contraction was also recorded.

    • Drug Administration: Cumulative concentrations of this compound, enprofylline, or a comparator drug (e.g., theophylline) were added to the organ bath.

    • Data Analysis: Changes in contractile force and heart rate from baseline were recorded and analyzed.

In_Vitro_Workflow A Animal Euthanasia and Heart Excision B Dissection of Cardiac Tissue (e.g., Atria, Papillary Muscle) A->B C Mounting in Organ Bath with Physiological Solution B->C D Electrical Stimulation or Spontaneous Beating C->D E Measurement of Baseline Contractility and Rate D->E F Cumulative Addition of Test Compounds (this compound, Enprofylline) E->F G Continuous Recording of Force and Rate F->G H Data Analysis: Comparison to Baseline G->H

Workflow for in vitro cardiac studies.

In Vivo Studies in Anesthetized Animals
  • Objective: To evaluate the systemic cardiovascular effects of this compound and enprofylline.

  • Methodology:

    • Animal Preparation: Animals (e.g., rabbits) were anesthetized, and catheters were inserted into an artery (for blood pressure measurement) and a vein (for drug administration).

    • Hemodynamic Monitoring: Aortic blood pressure, heart rate, and electrocardiogram (ECG) were continuously monitored. In some studies, cardiac output was also measured.

    • Drug Administration: this compound or enprofylline was administered intravenously at various doses.

    • Data Analysis: Changes in hemodynamic parameters from baseline were recorded and analyzed.

Clinical Studies in Humans
  • Objective: To assess the cardiac effects of this compound and enprofylline in a clinical setting.

  • Methodology:

    • Participant Recruitment: Healthy volunteers or patients with specific conditions (e.g., stable angina, chronic obstructive pulmonary disease) were recruited.

    • Study Design: Double-blind, placebo-controlled, crossover or parallel-group designs were employed.

    • Drug Administration: this compound or enprofylline was administered orally or intravenously at specified doses.

    • Cardiovascular Monitoring: Heart rate, blood pressure, and ECG were monitored. In some studies, more advanced techniques like radionuclide ventriculography or cardiac catheterization were used to measure cardiac index, ejection fraction, and intracardiac pressures.[7][8]

    • Data Analysis: Cardiovascular parameters were compared between the drug and placebo groups or before and after drug administration.

Conclusion

The available evidence from in vitro, in vivo, and clinical studies consistently demonstrates a divergence in the cardiac effects of this compound and enprofylline. Enprofylline exhibits typical xanthine-like cardiostimulant properties, including increased heart rate and myocardial contractility. In contrast, this compound lacks these stimulant effects and may even be cardio-depressive at higher concentrations.

For drug development professionals, this distinction is critical. The choice between these two agents would depend on the desired therapeutic outcome and the patient's underlying cardiovascular status. Enprofylline's profile might be less favorable in patients where cardiac stimulation is undesirable. This compound's neutral or even inhibitory cardiac effects could be advantageous in certain clinical scenarios, although its primary therapeutic applications are in respiratory medicine. Further research is warranted to fully elucidate the unique calcium-modulating mechanism of this compound and to explore the full clinical implications of the differing cardiac profiles of these two xanthine derivatives.

References

Validating Bamifylline's Binding Affinity to Adenosine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the binding affinity of Bamifylline to adenosine (B11128) receptors against other well-established xanthine (B1682287) derivatives, namely Theophylline and Caffeine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further investigation into the pharmacological profile of these compounds.

Comparative Analysis of Binding Affinities

The binding affinities of this compound, Theophylline, Caffeine, and the related compound 8-Phenyltheophylline for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are summarized in the table below. The data, presented as inhibition constants (Ki), have been compiled from various experimental studies. It is important to note that the available quantitative data for this compound is derived from studies on rat brain tissue, while the data for Theophylline and Caffeine are from studies on human receptors. This species difference should be taken into consideration when making direct comparisons.

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)Species
This compound High Affinity (similar to 8-Phenyltheophylline)[1]Low Affinity[1]Data not availableData not availableRat[1]
Theophylline 12,000[2]25,000[2]4,730[2]>100,000[2]Human
Caffeine 20,000[2]40,000[2]13,000[2]>100,000[2]Human
8-Phenyltheophylline 86 (rat)[2]848 (rat)[2]Data not availableData not availableRat/Human

This compound has been shown to be a potent and selective antagonist for the adenosine A1 receptor in rat brain, with a potency comparable to that of 8-Phenyltheophylline[1]. In the same study, its affinity for the A2A receptor was found to be significantly lower, highlighting its selectivity for the A1 subtype[1]. In contrast, Theophylline and Caffeine are non-selective antagonists with micromolar affinities for A1, A2A, and A2B receptors in humans, and very low affinity for the A3 receptor[2].

Experimental Protocols

The determination of binding affinity for adenosine receptor ligands is typically achieved through radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Adenosine Receptors

1. Membrane Preparation:

  • Culture cells stably expressing the desired human adenosine receptor subtype (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a specific radioligand for the receptor subtype of interest (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound, Theophylline, or Caffeine).

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known standard antagonist (e.g., 10 µM Theophylline).

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

3. Termination and Detection:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Quickly wash the filters multiple times with ice-cold wash buffer to remove the unbound radioligand.

  • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the resulting competition curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Molecular Interactions

To better understand the biological context of this compound's action, the following diagrams illustrate the signaling pathways of adenosine receptors and a typical workflow for a radioligand binding assay.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling Adenosine_A1_A3 Adenosine A1_A3_Receptor A1 / A3 Receptor Adenosine_A1_A3->A1_A3_Receptor Binds Gi_Go Gi/o Protein A1_A3_Receptor->Gi_Go Activates AC_inhibit Adenylyl Cyclase (Inhibition) Gi_Go->AC_inhibit Inhibits PLC_activate Phospholipase C (Activation) Gi_Go->PLC_activate Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activate->IP3_DAG Adenosine_A2 Adenosine A2A_A2B_Receptor A2A / A2B Receptor Adenosine_A2->A2A_A2B_Receptor Binds Gs Gs Protein A2A_A2B_Receptor->Gs Activates AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate Stimulates cAMP_increase ↑ cAMP AC_activate->cAMP_increase Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes 1. Prepare Membranes from cells expressing target receptor incubation 3. Incubate Membranes, Radioligand, and Competitor Ligand prep_membranes->incubation prep_ligands 2. Prepare Radioligand and Competitor Ligand (e.g., this compound) solutions prep_ligands->incubation filtration 4. Separate Bound and Free Ligand via Vacuum Filtration incubation->filtration scintillation 5. Quantify Radioactivity using Scintillation Counting filtration->scintillation calculation 6. Calculate Specific Binding scintillation->calculation analysis 7. Non-linear Regression to determine IC50 and Ki calculation->analysis

References

Bamifylline vs. Novel Bronchodilators: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bronchodilator therapy for chronic obstructive pulmonary disease (COPD) and asthma, the emergence of novel long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) has significantly advanced patient outcomes. This guide provides a comparative overview of the efficacy of an older methylxanthine derivative, bamifylline, against these newer classes of bronchodilators, supported by available experimental data.

Executive Summary

Direct head-to-head clinical trials comparing this compound with novel bronchodilators such as indacaterol (B1671819), tiotropium, glycopyrronium (B1196793), and umeclidinium (B1249183) are notably absent in the current body of scientific literature. The available efficacy data for this compound is primarily derived from older, smaller-scale studies, often using other methylxanthines like theophylline (B1681296) as a comparator. In contrast, novel LABAs and LAMAs have undergone extensive evaluation in large, rigorous clinical trial programs, establishing their efficacy and safety profiles. This guide, therefore, presents a comparison based on the individual evidence available for each drug class, highlighting the evolution of bronchodilator treatment and the significant improvements in clinical outcomes offered by modern therapies.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the efficacy and side-effect profiles between this compound and novel bronchodilators stems from their distinct mechanisms of action.

This compound, a methylxanthine, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[1][2] Additionally, it is suggested to have some anti-inflammatory properties.[1][2]

Novel bronchodilators, on the other hand, employ more targeted mechanisms. LABAs, such as indacaterol, directly stimulate β2-adrenergic receptors in the airways, leading to potent and sustained bronchodilation. LAMAs, like tiotropium, block muscarinic M3 receptors, preventing acetylcholine-induced bronchoconstriction.

This compound This compound PDE_Inhibition Phosphodiesterase (PDE) Inhibition This compound->PDE_Inhibition Inhibits cAMP_Increase Increased intracellular cAMP PDE_Inhibition->cAMP_Increase Leads to Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation Causes LABA Long-Acting β2-Agonist (LABA) Beta2_Agonism β2-Adrenergic Receptor Agonism LABA->Beta2_Agonism Stimulates Beta2_Agonism->Bronchodilation Causes

Fig. 1: Simplified signaling pathways of this compound and LABAs.

Efficacy Data: A Comparative Overview

The following tables summarize the available efficacy data for this compound and provide a snapshot of the established efficacy of select novel bronchodilators. The disparity in the wealth of data is a key takeaway.

Table 1: this compound Efficacy Data

StudyComparatorPatient PopulationKey Efficacy EndpointResults
Cogo et al. (1991)[3]N/A (Open-label)20 elderly patients with COPDFEV1, VC, MEF25-75, Tiffeneau IndexStatistically significant increase in all spirometric parameters from baseline after 1 month of treatment.
Alciato et al. (1990)[4]Slow-release theophylline16 patients with bronchial asthma or chronic obstructive bronchial pneumoniaSubjective symptoms, bronchodilatory actionBoth drugs showed powerful bronchodilatory action with no significant difference between them.
Anonymous (1982)[5]Theophylline16 patients with allergic asthmaReduction in airway resistance (Rap) after allergen challengeComparable protective and curative effects against allergen-induced bronchospasm.

Table 2: Efficacy Data for Novel Bronchodilators (Selected Examples)

Drug/CombinationComparatorPatient PopulationKey Efficacy EndpointResults
Indacaterol Tiotropium, Salmeterol (B1361061), FormoterolModerate-to-severe COPDTrough FEV1 at 12 weeks40-50 mL greater than tiotropium; 60-100 mL greater than salmeterol and formoterol.[6]
Tiotropium/Olodaterol Indacaterol/Glycopyrronium, Umeclidinium/VilanterolCOPDImprovement in FEV1 and FVC from baselineHighest improvement in FEV1 (98.7 ± 38 mL) and FVC (127.3 ± 39.4 mL) compared to the other two dual bronchodilators.[7]
Glycopyrronium/Formoterol Glycopyrronium monotherapyModerate-to-severe COPDChange from baseline in peak FEV1 at 12 weeksStatistically significant improvement of 0.115 L over glycopyrronium alone.[8]
Umeclidinium/Vilanterol Tiotropium/OlodaterolCOPDTrough FEV1Clinically meaningful increases in trough FEV1 were twice as likely with umeclidinium/vilanterol.[9]

Experimental Protocols: A Methodological Divide

The experimental designs of studies evaluating this compound and those for novel bronchodilators reflect the evolution of clinical trial standards.

This compound Studies:

  • Cogo et al. (1991): This was an open-label, non-comparative study in 20 elderly COPD patients. Spirometric parameters were measured at baseline and at 1, 2, 3, 4, and 6 months of this compound treatment. The primary outcome was the change in spirometric values over time.[3]

  • Alciato et al. (1990): Two homogenous groups of 8 patients with asthma or COPD were treated with either this compound or slow-release theophylline orally twice a day. The study assessed bronchodilatory action and subjective symptoms, but specific quantitative measures were not detailed in the abstract.[4]

  • Anonymous (1982): A double-blind, cross-over study in 16 patients with house dust allergy-induced asthma. The protective effect was measured by the change in the liminal allergen dose required to double airway resistance (Rap). The curative effect was evaluated by the reduction in Rap after allergen challenge followed by drug administration.[5]

cluster_workflow Typical this compound Study Workflow Patient_Selection Patient Selection (e.g., COPD, Asthma) Baseline_Measurement Baseline Spirometry/ Allergen Challenge Patient_Selection->Baseline_Measurement Treatment_Administration This compound or Comparator Administration Baseline_Measurement->Treatment_Administration Follow_up_Measurements Serial Spirometry/ Airway Resistance Measurement Treatment_Administration->Follow_up_Measurements Data_Analysis Analysis of Change from Baseline Follow_up_Measurements->Data_Analysis

Fig. 2: Generalized workflow for older this compound clinical studies.

Novel Bronchodilator Studies:

Modern clinical trials for novel bronchodilators are typically large-scale, multicenter, randomized, double-blind, placebo- and/or active-controlled studies.

  • Indacaterol (e.g., INHANCE study): A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study. The primary endpoint was trough FEV1 at week 12. Patients with moderate-to-severe COPD were randomized to receive indacaterol, placebo, or an open-label active comparator (tiotropium).

  • Dual Bronchodilator (e.g., FLAME study): A 52-week, randomized, double-blind, double-dummy, parallel-group, non-inferiority trial comparing indacaterol/glycopyrronium with salmeterol/fluticasone. The primary endpoint was the annual rate of all COPD exacerbations.

These modern trials adhere to stringent regulatory guidelines, including detailed protocols for patient selection, randomization, blinding, data collection, and statistical analysis, ensuring robust and reliable results.

Conclusion

While this compound demonstrated bronchodilatory effects in earlier studies, the advent of novel LABAs and LAMAs has set a new standard of care in the management of obstructive airway diseases. The targeted mechanisms of action, coupled with extensive clinical evidence from large-scale trials, demonstrate the superior and more consistent efficacy of these newer agents in improving lung function, reducing exacerbations, and enhancing quality of life for patients with COPD and asthma. For researchers and drug development professionals, the evolution from non-selective inhibitors like this compound to highly specific, long-acting inhaled therapies underscores the progress in respiratory medicine and highlights the importance of robust clinical development programs in establishing the value of new therapeutic agents.

References

A Comparative Analysis of Bamifylline and Other Xanthine Derivatives for Respiratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Bamifylline and other prominent xanthine (B1682287) derivatives, including Theophylline (B1681296), Aminophylline, and Caffeine (B1668208). The information presented is intended to support research and development efforts in respiratory therapeutics by offering a comprehensive overview of their comparative efficacy, mechanisms of action, and side-effect profiles, supported by experimental data.

Executive Summary

Xanthine derivatives have long been a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). While Theophylline has been the most widely used, its narrow therapeutic index and associated side effects have prompted the development and investigation of other derivatives. This compound, a substituted xanthine, has emerged as a compound with a potentially improved therapeutic profile. This guide explores the key differences and similarities between this compound and its counterparts, providing quantitative data and detailed experimental methodologies to aid in the evaluation and selection of these compounds for further research.

Comparative Data of Xanthine Derivatives

The following tables summarize the key performance indicators of this compound in comparison to Theophylline, Aminophylline, and Caffeine.

Table 1: Comparative Bronchodilator Efficacy
Xanthine DerivativeClinical Study/ModelKey Efficacy ParameterResult
This compound Allergen-induced bronchospasm in asthmatic patientsReduction in airway resistance (Rap)35-38% reduction
Theophylline Allergen-induced bronchospasm in asthmatic patientsReduction in airway resistance (Rap)48% reduction (not significantly different from this compound)[1][2]
Aminophylline Acute asthmaFEV1 ImprovementSignificant improvement, but not superior to high-dose beta2-agonists
Caffeine Asthmatic patientsFEV1 ImprovementSignificant improvement, not significantly different from Theophylline[3]
This compound COPD patientsFEV1, VC, MEF25-75Significant improvement over baseline[4]
Theophylline COPD patientsFEV1, FVCSignificant improvement over baseline
Table 2: Comparative Anti-Inflammatory Effects
Xanthine DerivativeExperimental ModelKey ParameterResult
This compound Immunologically challenged guinea-pig lungsInhibition of Histamine (B1213489) release2.7 times more potent than Theophylline[5][6]
Inhibition of Thromboxane B2 (TXB2) production1.6 times more potent than Theophylline[5][6]
Inhibition of Slow-Reacting Substance of Anaphylaxis (SRS-A) production1.5 times more potent than Theophylline[5][6]
Theophylline Peripheral blood mononuclear cells (from asthmatic subjects)Inhibition of TNF-α productionSlight inhibition[7]
Increase in IL-10 production2.8-fold increase[7]
Pentoxifylline Whole-blood cell cultureInhibition of TNF-α release2 times more potent than Theophylline[8]
Table 3: Comparative Affinity for Adenosine (B11128) Receptors
Xanthine DerivativeReceptor SubtypeBinding Affinity (Ki)Selectivity
This compound A1High affinity (potency similar to 8-phenyl-theophylline)[9]Selective for A1 over A2[9]
A2Lower affinity (comparable to enprofylline)[9]
Theophylline A18500 nM (Human)[10]Non-selective
A2A25000 nM (Human)[10]
Caffeine A126000 nM (Human)[10]Non-selective
A2A13000 nM (Human)[10]
Table 4: Comparative Side Effect Profiles from Clinical Observations
Side EffectThis compoundTheophyllineAminophyllineCaffeine
Gastrointestinal Gastralgia, Nausea (less frequent)[5]Nausea, Vomiting (common)Similar to TheophyllineLess frequent than Theophylline
Cardiovascular Devoid of cardiostimulant effects; may have negative chronotropic effects[11]Tachycardia, Palpitations (common)Similar to TheophyllineTachycardia (less frequent than Aminophylline)[10]
Central Nervous System Slight distal tremors (less frequent)[5]Headache, Insomnia, Seizures (at high concentrations)Similar to TheophyllineInsomnia, Nervousness

Mechanisms of Action: Signaling Pathways

The primary mechanisms of action for xanthine derivatives involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions lead to bronchodilation and anti-inflammatory effects.

Phosphodiesterase (PDE) Inhibition Pathway

Xanthines non-selectively inhibit PDEs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). In airway smooth muscle, elevated cAMP levels lead to relaxation and bronchodilation.

PDE_Inhibition Xanthines Xanthine Derivatives (e.g., this compound, Theophylline) PDE Phosphodiesterase (PDE) Xanthines->PDE Inhibition cAMP cAMP PDE->cAMP ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Reduced Inflammation PKA->Inflammation

Phosphodiesterase (PDE) Inhibition Pathway of Xanthine Derivatives.
Adenosine Receptor Antagonism Pathway

Xanthines act as antagonists at adenosine receptors. In the airways, adenosine can induce bronchoconstriction, particularly in asthmatics. By blocking A1 receptors on airway smooth muscle and other cells, xanthines prevent this effect. This compound exhibits selectivity for the A1 receptor.

Adenosine_Antagonism Adenosine Adenosine A1R Adenosine A1 Receptor Adenosine->A1R Activation Gq Gq Protein A1R->Gq Activates Xanthines Xanthine Derivatives (e.g., this compound) Xanthines->A1R Antagonism PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca->Contraction

Adenosine A1 Receptor Antagonism Pathway.

Detailed Experimental Protocols

Isolated Guinea Pig Tracheal Ring Assay for Bronchodilator Activity

This ex vivo method is used to assess the direct relaxant effect of compounds on airway smooth muscle.

Workflow Diagram:

Tracheal_Ring_Workflow A 1. Isolate Guinea Pig Trachea B 2. Prepare Tracheal Rings (2-3 cartilaginous rings wide) A->B C 3. Suspend Rings in Organ Bath with Krebs Solution (37°C, 95% O₂/5% CO₂) B->C D 4. Apply 1g Tension and Equilibrate for 60 min C->D E 5. Induce Contraction (e.g., with Histamine or Methacholine) D->E F 6. Add Cumulative Concentrations of Xanthine Derivative E->F G 7. Record Isometric Tension Changes F->G H 8. Analyze Data to Determine EC₅₀ G->H

Workflow for the Isolated Guinea Pig Tracheal Ring Assay.

Methodology:

  • Tissue Preparation: Male Hartley guinea pigs (400-700g) are euthanized. The trachea is excised and placed in Krebs-Henseleit solution (composition in mM: NaCl 120, NaHCO₃ 25, MgSO₄ 0.5, KH₂PO₄ 1.2, KCl 4.72, CaCl₂ 2.5, and dextrose 11).[12] The trachea is cleaned of connective tissue and cut into rings, each 2-3 cartilaginous rings in width.[13][14]

  • Mounting: Each tracheal ring is suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.[12][15]

  • Equilibration: An initial tension of 1g is applied to each ring, and the tissues are allowed to equilibrate for at least 60 minutes, with the buffer being replaced every 15 minutes.[12][15]

  • Contraction: A stable contraction is induced by adding a contractile agent such as histamine (10⁻⁶ M) or methacholine (B1211447) to the organ bath.

  • Drug Addition: Once a stable contraction plateau is reached, cumulative concentrations of the xanthine derivative are added to the bath.

  • Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system. The relaxant response is expressed as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis: Concentration-response curves are plotted, and the EC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation) is calculated.

Radioligand Binding Assay for Adenosine Receptor Affinity

This in vitro assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A) are prepared from cultured cells (e.g., CHO or HEK-293 cells) or from tissue homogenates (e.g., rat brain cortex).[16][17]

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-CCPA for A1 receptors), and varying concentrations of the unlabeled competitor drug (the xanthine derivative being tested).[18]

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[18][19]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[16][19]

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[16]

  • Data Analysis: The data are used to generate a competition binding curve. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of PDE enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purified PDE isoforms are used. The substrate, typically cAMP or cGMP, is prepared in a suitable buffer.

  • Assay Reaction: The assay is conducted in a microplate. The reaction mixture contains the PDE enzyme, the substrate, and varying concentrations of the xanthine inhibitor.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Termination and Detection: The reaction is stopped, and the amount of product (5'-AMP or 5'-GMP) formed is quantified. This can be done using various methods, including spectrophotometry or fluorescence-based assays.[20]

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the inhibitor. An IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined from the concentration-inhibition curve.

Conclusion

The comparative data presented in this guide suggest that this compound may offer a favorable therapeutic profile compared to Theophylline, particularly in terms of its anti-inflammatory potency and reduced cardiostimulant side effects.[5][6][11] While its bronchodilator effect appears comparable to that of Theophylline in some studies, its selective antagonism of the adenosine A1 receptor and more potent inhibition of inflammatory mediator release warrant further investigation.[1][2][9] The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and other xanthine derivatives in the context of respiratory diseases. The continued exploration of these compounds is crucial for the development of safer and more effective treatments for asthma and COPD.

References

A Preclinical Comparative Analysis: Bamifylline Versus Long-Acting Beta-Agonists (LABAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of bamifylline, a methylxanthine derivative, against long-acting beta-agonists (LABAs), a cornerstone in the management of obstructive airway diseases. The following sections detail their mechanisms of action, pharmacokinetics, and efficacy in established preclinical models, supported by experimental data to inform respiratory drug development programs.

Executive Summary

This compound, a dual-action bronchodilator and anti-inflammatory agent, distinguishes itself from LABAs through its unique mechanism of action. While LABAs, such as salmeterol (B1361061), formoterol (B127741), and indacaterol, selectively target β2-adrenergic receptors to induce bronchodilation, this compound exerts its effects through the inhibition of phosphodiesterase type 4 (PDE4) and antagonism of the A1 adenosine (B11128) receptor.[1][2][3] This multifaceted approach suggests a potential for broader therapeutic effects, encompassing both smooth muscle relaxation and modulation of inflammatory pathways. Preclinical data indicates that this compound is a potent antagonist of bronchoconstriction induced by various mediators and shows greater potency than theophylline (B1681296) in antigen-challenge models.[1] LABAs, on the other hand, are characterized by their high potency and prolonged duration of action at the β2-adrenoceptor. This guide presents available preclinical data to facilitate a comparative assessment of these two classes of respiratory therapeutics.

Mechanism of Action

The distinct signaling pathways activated by this compound and LABAs are central to their pharmacological profiles.

This compound: As a methylxanthine derivative, this compound's primary mechanisms include:

  • Phosphodiesterase 4 (PDE4) Inhibition: By inhibiting PDE4, this compound increases intracellular cyclic adenosine monophosphate (cAMP) levels in airway smooth muscle and inflammatory cells.[4] This leads to smooth muscle relaxation and a reduction in the release of inflammatory mediators.[4]

  • Adenosine A1 Receptor Antagonism: this compound is a selective antagonist of the A1 adenosine receptor.[2][3] Adenosine can induce bronchoconstriction in asthmatic subjects, and by blocking this receptor, this compound contributes to its bronchodilatory effect.

Long-Acting Beta-Agonists (LABAs): LABAs are selective agonists of the β2-adrenergic receptor. Their mechanism involves:

  • β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cAMP levels. This cascade results in potent and sustained bronchodilation.

cluster_0 This compound cluster_1 LABAs This compound This compound PDE4 PDE4 This compound->PDE4 inhibits Adenosine A1 Receptor Adenosine A1 Receptor This compound->Adenosine A1 Receptor antagonizes cAMP_B cAMP increase Bronchodilation_B Bronchodilation cAMP_B->Bronchodilation_B Anti-inflammatory Effects Anti-inflammatory Effects cAMP_B->Anti-inflammatory Effects LABA LABA (e.g., Salmeterol, Formoterol, Indacaterol) Beta-2 Adrenoceptor Beta-2 Adrenoceptor LABA->Beta-2 Adrenoceptor activates Adenylyl Cyclase Adenylyl Cyclase Beta-2 Adrenoceptor->Adenylyl Cyclase activates cAMP_L cAMP increase Adenylyl Cyclase->cAMP_L Bronchodilation_L Bronchodilation cAMP_L->Bronchodilation_L

Fig. 1: Simplified signaling pathways of this compound and LABAs.

Comparative Pharmacodynamics

The following tables summarize the available quantitative preclinical data for this compound and representative LABAs.

Table 1: Receptor/Enzyme Binding Affinity

CompoundTargetSpeciesKi / pKiReference
This compound Adenosine A1 ReceptorRatSelective antagonist (specific Ki not reported)[2]
PDE4-Data not available-
Salmeterol β2-AdrenoceptorHumanpKi: 8.3[5]
β1-AdrenoceptorHumanpKi: 5.7[5]
Formoterol β2-AdrenoceptorHumanpKi: 8.2[6]
β1-AdrenoceptorHumanpKi: 6.25[6]
Indacaterol β2-AdrenoceptorHumanpKi: 5.48-
β1-AdrenoceptorHumanpKi: 7.36-

Table 2: In Vivo Bronchodilator Potency

CompoundModelAgonistED50Reference
This compound Anesthetized Guinea PigHistamine (B1213489)9.5 µmol/kg i.v.[1]
Anesthetized Guinea PigAcetylcholine24.3 µmol/kg i.v.[1]
Anesthetized Guinea PigPlatelet-Activating Factor (PAF)6.5 µmol/kg i.v.[1]
Anesthetized Guinea PigLeukotriene C4 (LTC4)31.6 µmol/kg i.v.[1]
Ovalbumin-sensitized Guinea PigAntigen Challenge9.3 µmol/kg i.v.[1]
Bambuterol (B1223079) Guinea PigHistamine aerosol0.74 mg/kg i.g. (at 1h)[4]

Preclinical Efficacy in Disease Models

Bronchoconstriction Models

Preclinical evaluation of bronchodilator efficacy often utilizes models of induced bronchoconstriction in guinea pigs.

  • This compound: In anesthetized guinea pigs, this compound demonstrated dose-dependent antagonism of bronchoconstriction induced by histamine, acetylcholine, platelet-activating factor (PAF), and leukotriene C4 (LTC4).[1] Notably, in a model of antigen-induced bronchoconstriction in ovalbumin-sensitized guinea pigs, this compound was found to be more potent than theophylline, with an ED50 of 9.3 µmol/kg i.v. compared to 22.9 µmol/kg i.v. for theophylline.[1]

  • LABAs: Salmeterol, formoterol, and salbutamol (B1663637) have all been shown to cause dose-related inhibition of histamine-induced bronchoconstriction in conscious guinea pigs.[7][8] Formoterol was found to be 10-20 times more potent than both salbutamol and salmeterol in this model.[7] In isolated guinea pig trachea, the rank order of potency for relaxation of carbachol-induced contraction was formoterol > salbutamol ≈ salmeterol.[9]

Anti-inflammatory Models

The anti-inflammatory properties of these compounds are assessed in models of allergic airway inflammation.

  • This compound: In actively sensitized guinea pig lungs, this compound dose-dependently reduced the immunological release of histamine, thromboxane (B8750289) B2 (TXB2), and slow-reacting substance of anaphylaxis (SRS-A).[10] At higher concentrations, this compound was 2.7 times more potent than theophylline in reducing histamine release.[10]

  • LABAs: Formoterol has been shown to completely inhibit the late asthmatic response (LAR) and the associated increase in inflammatory cells (eosinophils and macrophages) in the bronchoalveolar lavage fluid (BALF) of antigen-challenged guinea pigs.[11] Salmeterol has been shown to be a potent inhibitor of mediator release from human lung mast cells.[5]

Experimental Protocols

Guinea Pig Model of Antigen-Induced Bronchoconstriction

This workflow outlines a typical procedure for evaluating the efficacy of a test compound against antigen-induced bronchoconstriction.

Sensitization Sensitization: Guinea pigs are actively sensitized with ovalbumin. Challenge Antigen Challenge: Sensitized animals are challenged with an aerosolized ovalbumin solution. Sensitization->Challenge Measurement Measurement of Bronchoconstriction: Changes in lung resistance and dynamic compliance are monitored. Challenge->Measurement Treatment Treatment: Test compound (e.g., this compound or LABA) is administered intravenously or via inhalation prior to challenge. Treatment->Challenge Analysis Data Analysis: ED50 values are calculated to determine the potency of the test compound. Measurement->Analysis

Fig. 2: Workflow for antigen-induced bronchoconstriction model.

Detailed Methodology:

  • Animal Sensitization: Male Hartley guinea pigs are actively sensitized by intraperitoneal injections of ovalbumin.

  • Drug Administration: A range of doses of the test compound (e.g., this compound) or a comparator (e.g., a LABA) are administered intravenously or via inhalation a set time before the antigen challenge.

  • Antigen Challenge: Animals are challenged with an aerosol of ovalbumin to induce bronchoconstriction.

  • Measurement of Airway Resistance: Lung resistance (RL) and dynamic lung compliance (Cdyn) are measured using a whole-body plethysmograph to quantify the degree of bronchoconstriction.

  • Data Analysis: The dose of the test compound that causes a 50% inhibition of the maximum bronchoconstrictor response (ED50) is calculated.

Isolated Guinea Pig Tracheal Strip Relaxation Assay

This in vitro assay assesses the direct relaxant effect of compounds on airway smooth muscle.

Detailed Methodology:

  • Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Contraction: The tracheal strips are pre-contracted with an agonist such as histamine or carbachol (B1668302) to induce a stable level of tone.

  • Compound Addition: Cumulative concentrations of the test compound (e.g., this compound or a LABA) are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal strip is measured isometrically.

  • Data Analysis: Concentration-response curves are constructed, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) is calculated to determine potency.

Conclusion

The preclinical data presented in this guide highlight the distinct pharmacological profiles of this compound and LABAs. This compound's dual mechanism of action, targeting both PDE4 and adenosine A1 receptors, offers a broader spectrum of activity that includes both bronchodilator and anti-inflammatory effects. This is in contrast to the more targeted β2-adrenoceptor agonism of LABAs, which are highly potent and long-acting bronchodilators.

While direct head-to-head preclinical comparisons are limited, the available data suggests that this compound is a potent antagonist of bronchoconstriction induced by a variety of mediators and demonstrates superior potency to theophylline in an antigen-challenge model. LABAs, particularly formoterol, exhibit high potency in relaxing airway smooth muscle.

Further preclinical studies directly comparing the efficacy of this compound with specific LABAs in validated models of asthma and COPD are warranted to fully elucidate their relative therapeutic potential. Such studies should focus on quantitative assessments of both bronchodilator and anti-inflammatory endpoints to provide a comprehensive understanding of their respective pharmacological advantages. This information will be critical for guiding the clinical development of novel respiratory therapeutics.

References

The State of Evidence: Bamifylline as an Add-On to Inhaled Corticosteroids in Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Published: December 4, 2025

Executive Summary

The combination of a bronchodilator with an inhaled corticosteroid (ICS) is a cornerstone of therapy for persistent asthma and chronic obstructive pulmonary disease (COPD). While combinations of long-acting β2-agonists (LABAs) and ICS are well-established, the potential role of other bronchodilators, such as the methylxanthine derivative bamifylline, is less clear. This compound, which acts as a phosphodiesterase (PDE) inhibitor and adenosine (B11128) A1 receptor antagonist, offers a different mechanism of action that could theoretically provide synergistic anti-inflammatory and bronchodilatory effects when combined with ICS.[1]

This guide addresses the current state of research on this compound in combination with ICS. A comprehensive review of existing literature reveals a significant gap in direct clinical evidence for this specific combination. To date, no major randomized controlled trials (RCTs) comparing this compound plus ICS against ICS monotherapy or other combination therapies have been published.

Therefore, this document provides a comparative analysis using the most relevant available proxy: data from clinical trials investigating the addition of theophylline (B1681296) , a closely related methylxanthine, to ICS therapy.[2][3] This guide will objectively present the mechanistic rationale for the combination, comparative efficacy and safety data from theophylline + ICS trials, and detailed experimental protocols to inform future research in this area.

Mechanistic Rationale: Potential Synergy of this compound and Corticosteroids

The therapeutic potential of combining this compound and ICS stems from their distinct but complementary mechanisms of action targeting airway inflammation and bronchoconstriction.

  • This compound: As a methylxanthine, this compound primarily acts by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation and bronchodilation.[1] Furthermore, elevated cAMP has anti-inflammatory effects, including the suppression of cytokine release from inflammatory cells.[1]

  • Inhaled Corticosteroids (ICS): ICS are potent anti-inflammatory agents. They diffuse into cells and bind to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.

The theoretical synergy, illustrated in the signaling pathway diagram below, lies in their dual approach to inflammation control and bronchodilation, which could potentially allow for a steroid-sparing effect.

G cluster_0 This compound Pathway cluster_1 Corticosteroid Pathway cluster_2 Combined Therapeutic Outcomes Bami This compound PDE4 PDE4 Enzyme Bami->PDE4 Inhibits cAMP ↑ cAMP PDE4->cAMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflam_Suppress_B Inhibition of Inflammatory Cells cAMP->Inflam_Suppress_B Relax Bronchial Smooth Muscle Relaxation PKA->Relax Outcome1 Bronchodilation Relax->Outcome1 Outcome2 Reduced Airway Inflammation Inflam_Suppress_B->Outcome2 ICS Inhaled Corticosteroid (ICS) GR Glucocorticoid Receptor (GR) ICS->GR Binds GR_ICS ICS-GR Complex GR->GR_ICS Nucleus Nucleus GR_ICS->Nucleus Translocates Anti_Inflam ↑ Anti-inflammatory Proteins Nucleus->Anti_Inflam Pro_Inflam ↓ Pro-inflammatory Cytokines Nucleus->Pro_Inflam Anti_Inflam->Outcome2 Pro_Inflam->Outcome2

Caption: Potential synergistic pathways of this compound and ICS.

Comparative Efficacy Data (Proxy: Theophylline + ICS)

The following tables summarize quantitative data from a meta-analysis and representative RCTs comparing the addition of theophylline to ICS versus increasing the dose of ICS. This serves as the best available proxy for a hypothetical this compound + ICS combination.

Table 1: Comparison of Lung Function Outcomes

Outcome Measure Add-on Theophylline + Low-Dose ICS Increased (Doubled) Dose ICS Statistically Significant Difference? Source
Change in FEV₁ (% predicted) Greater increase of 2.49% (95% CI: 1.99-3.00) Baseline for comparison Yes (Favors Theophylline Add-on) [2][3]
Morning PEF (L/min) No significant difference reported No significant difference reported No [2][3]
Evening PEF (L/min) No significant difference reported No significant difference reported No [2][3]

| PEF Variability (%) | Reduced by ~30% | Reduced by ~30% | No | |

Table 2: Comparison of Clinical and Safety Outcomes

Outcome Measure Add-on Theophylline + Low-Dose ICS Increased (Doubled) Dose ICS Statistically Significant Difference? Source
Asthma Symptoms Significant improvement Significant improvement No
Rescue Medication Use Significant improvement Significant improvement No
Asthma Exacerbations Trend towards fewer exacerbations Baseline for comparison No (trend only) [3]

| Adverse Events | Similar overall incidence | Similar overall incidence | No | |

Note: Data are synthesized from meta-analyses. Individual trial results may vary. FEV₁ = Forced Expiratory Volume in 1 second; PEF = Peak Expiratory Flow.

Experimental Protocols for Key Experiments

To guide future research, we provide a detailed, representative methodology for a clinical trial evaluating an add-on therapy to ICS, based on protocols from the cited theophylline studies.

G cluster_workflow Representative Clinical Trial Workflow Screen Patient Screening (Asthma Diagnosis, ICS Use) RunIn Run-in Period (e.g., 2-4 weeks on stable ICS) Screen->RunIn Random Randomization (Double-blind, Parallel-group) RunIn->Random ArmA Arm A: This compound (e.g., 600mg b.i.d.) + Low-Dose ICS Random->ArmA ArmB Arm B: Placebo + Increased-Dose ICS Random->ArmB ArmC Arm C (Optional): Placebo + Low-Dose ICS Random->ArmC Treatment Treatment Period (e.g., 12-24 weeks) ArmA->Treatment ArmB->Treatment ArmC->Treatment FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis FollowUp->Endpoints

Caption: A typical experimental workflow for an add-on therapy trial.

Detailed Methodologies:

  • Study Design: A randomized, double-blind, parallel-group, multicenter trial is the gold standard. A placebo-controlled arm (Arm C) is crucial for establishing baseline effects.

  • Patient Population:

    • Inclusion Criteria: Adults (e.g., 18-65 years) with a documented diagnosis of persistent asthma, symptomatic despite a stable dose of low-to-medium ICS (e.g., beclomethasone (B1667900) 400-800 mcg/day or equivalent) for at least 4 weeks prior to screening. Evidence of reversible airway obstruction (e.g., >12% increase in FEV₁ post-bronchodilator).

    • Exclusion Criteria: Current smokers or ex-smokers with >10 pack-year history, history of life-threatening asthma exacerbation within the last year, use of systemic corticosteroids or other methylxanthines within 30 days of screening.

  • Interventions:

    • Arm A (Test): Oral this compound (dose to be determined by Phase II studies) plus a stable dose of ICS.

    • Arm B (Active Comparator): Oral placebo plus a doubled dose of the baseline ICS.

    • All patients would be provided with a short-acting β2-agonist (SABA) for rescue use.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline in pre-bronchodilator morning FEV₁.

    • Secondary Endpoints:

      • Change in morning and evening Peak Expiratory Flow (PEF).

      • Change in asthma symptom scores (e.g., Asthma Control Questionnaire - ACQ).

      • Number of asthma exacerbations requiring systemic corticosteroids.

      • Total daily use of rescue SABA medication.

      • Assessment of adverse events and serious adverse events.

  • Data Collection and Analysis:

    • Spirometry would be performed at screening and at each follow-up visit.

    • Patients would record daily PEF, symptom scores, and rescue medication use in an electronic diary.

    • Statistical analysis would typically involve an analysis of covariance (ANCOVA) for the primary endpoint, with baseline FEV₁ as a covariate.

Conclusion and Future Directions

The data from theophylline trials suggest that adding a methylxanthine to ICS can be a clinically equivalent alternative to increasing the ICS dose, particularly for improving lung function.[2][3] This provides a strong foundation for future research.

For drug development professionals and researchers, the clear next step is to conduct a well-designed, randomized controlled trial, following the protocols outlined above, to directly evaluate the efficacy and safety of adding this compound to ICS in patients with inadequately controlled asthma or COPD. Such a study is essential to determine if this combination holds a valuable place in the therapeutic arsenal (B13267) for chronic respiratory diseases.

References

A Comparative Guide to the Efficacy of Bamifylline and PDE4 Inhibitors in Respiratory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Bamifylline and selective Phosphodiesterase 4 (PDE4) inhibitors, with a focus on their application in chronic obstructive pulmonary disease (COPD). The information presented is supported by experimental data from clinical trials to aid in research and drug development.

Introduction

This compound, a methylxanthine derivative, and selective PDE4 inhibitors represent two classes of oral medications used in the management of inflammatory airway diseases. While both drug classes ultimately lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), their mechanisms of action and clinical profiles exhibit notable differences. This guide will delve into these differences, presenting a comparative analysis of their efficacy based on available clinical data.

Mechanism of Action

This compound is a xanthine (B1682287) derivative with a dual mechanism of action. It acts as a non-selective phosphodiesterase (PDE) inhibitor, with a noted effect on PDE4, leading to increased cAMP levels in airway smooth muscle and inflammatory cells.[1][2] This results in bronchodilation and anti-inflammatory effects.[2][3] Additionally, this compound is a selective adenosine A1 receptor antagonist.[4]

Selective PDE4 inhibitors , such as roflumilast (B1684550), are more targeted in their action. They specifically inhibit the PDE4 enzyme, which is the predominant PDE isoform in most inflammatory cells.[5][6] By blocking the degradation of cAMP in these cells, PDE4 inhibitors exert potent anti-inflammatory effects.[6][7]

Signaling Pathway Diagrams

PDE4_Inhibitor_Pathway cluster_cell Inflammatory Cell PDE4 PDE4 cAMP_inactive AMP PDE4->cAMP_inactive hydrolyzes cAMP_active cAMP cAMP_active->PDE4 PKA PKA cAMP_active->PKA activates Inflammation Inflammation (Cytokine Release) PKA->Inflammation inhibits PDE4_Inhibitor PDE4 Inhibitor (e.g., Roflumilast) PDE4_Inhibitor->PDE4 inhibits

Figure 1: Simplified signaling pathway of a selective PDE4 inhibitor.

Bamifylline_Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell Adenosine_Receptor Adenosine A1 Receptor Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction leads to Adenosine Adenosine Adenosine->Adenosine_Receptor activates PDE PDE (including PDE4) cAMP_inactive AMP PDE->cAMP_inactive hydrolyzes cAMP_active cAMP cAMP_active->PDE Bronchodilation Bronchodilation cAMP_active->Bronchodilation promotes This compound This compound This compound->Adenosine_Receptor antagonizes This compound->PDE inhibits

Figure 2: Dual mechanism of action of this compound.

Comparative Efficacy in COPD

The following tables summarize the quantitative data on the efficacy of this compound and the selective PDE4 inhibitor, Roflumilast, in the treatment of COPD.

Table 1: Effect on Lung Function in COPD Patients

Drug ClassDrugStudyKey Finding on FEV1
Xanthine DerivativeThis compoundCogo et al. (1991)[8]Statistically significant increase in FEV1 from baseline after 1 month of treatment in elderly COPD patients (p < 0.01).
Selective PDE4 InhibitorRoflumilastMultiple Clinical Trials (Pooled Data)[7][9][10][11]Significant improvements in pre- and post-bronchodilator FEV1 compared to placebo. A pooled analysis showed a mean increase of 79 mL (pre-bronchodilator) and 78 mL (post-bronchodilator) versus placebo.[7][11]

Table 2: Effect on Exacerbations and Inflammation in COPD Patients

Drug ClassDrugStudyKey Finding on Exacerbations and Inflammation
Xanthine DerivativeThis compoundBerti et al. (1990)[12] (in vitro)Dose-dependent reduction in the release of inflammatory mediators (histamine, TXB2, SRS-A) from sensitized guinea-pig lungs.
Selective PDE4 InhibitorRoflumilastMultiple Clinical Trials[7][9][11][13]Significantly reduced the rate of moderate to severe COPD exacerbations compared to placebo.[7][9][11][13] A study showed a 45.5% reduction in moderate to severe exacerbations in a subgroup of highly symptomatic patients.[7][11] Roflumilast has also been shown to reduce sputum neutrophils and eosinophils.[14]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for the interpretation of efficacy data. Below are representative experimental protocols for studies involving Roflumilast. Detailed protocols for older this compound studies are less readily available in modern literature.

Roflumilast Clinical Trial Protocol (Representative)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][13][15][16][17][18]

  • Patient Population: Patients with moderate to severe COPD, a history of exacerbations, and chronic bronchitis.[3][13][16][19]

  • Intervention: Roflumilast (e.g., 500 µg) administered orally once daily versus a matching placebo.[13][15]

  • Treatment Duration: Typically 12 months.[13]

  • Primary Endpoints:

    • Rate of moderate to severe COPD exacerbations.[13][16][17][18]

    • Change from baseline in pre- and post-bronchodilator Forced Expiratory Volume in 1 second (FEV1).[7][9][10][11]

  • Secondary Endpoints:

    • Changes in inflammatory markers in sputum (e.g., neutrophil and eosinophil counts).[3][14]

    • Health-related quality of life assessments (e.g., St. George's Respiratory Questionnaire).[7][11]

    • Safety and tolerability.[19]

  • Statistical Analysis: Appropriate statistical methods are used to compare the treatment and placebo groups for all endpoints.

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Group (e.g., Roflumilast) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., monthly) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (FEV1, Exacerbations, etc.) Follow_Up->Data_Collection Final_Analysis Final Data Analysis Follow_Up->Final_Analysis Data_Collection->Follow_Up

Figure 3: General workflow for a randomized controlled clinical trial.

Conclusion

References

A Preclinical Comparative Analysis of Bamifylline and Muscarinic Antagonists in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for bamifylline, a methylxanthine derivative, and various muscarinic antagonists in the context of Chronic Obstructive Pulmonary Disease (COPD) models. The aim is to present an objective comparison based on available experimental data to inform research and drug development efforts.

Executive Summary:

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. Two distinct classes of pharmacological agents, methylxanthines like this compound and muscarinic antagonists, are utilized in its management. This compound primarily acts as a phosphodiesterase (PDE) 4 inhibitor, leading to bronchodilation and anti-inflammatory effects. Muscarinic antagonists, on the other hand, block the action of acetylcholine (B1216132) on muscarinic receptors, resulting in bronchodilation and a reduction in mucus secretion.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of this compound and muscarinic antagonists in COPD stem from their distinct molecular mechanisms of action, which are depicted in the signaling pathways below.

This compound Signaling Pathway

This compound, a methylxanthine derivative, primarily functions as a phosphodiesterase type 4 (PDE4) inhibitor.[1] By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle and inflammatory cells.[1] Elevated cAMP leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation.[1] Furthermore, increased cAMP levels modulate immune responses by inhibiting the release of pro-inflammatory cytokines and reducing the infiltration of inflammatory cells such as neutrophils and eosinophils into the airways.[1]

This compound Signaling Pathway cluster_cell Airway Smooth Muscle / Inflammatory Cell This compound This compound PDE4 PDE4 This compound->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation ↓ Inflammatory Mediator Release ↓ Inflammatory Cell Infiltration PKA->Inflammation Bronchodilation Smooth Muscle Relaxation (Bronchodilation) PKA->Bronchodilation

This compound's mechanism via PDE4 inhibition.
Muscarinic Antagonists Signaling Pathway

Muscarinic antagonists competitively block the binding of acetylcholine (ACh) to muscarinic receptors (primarily M3) on airway smooth muscle cells and submucosal glands. This action inhibits the downstream signaling cascade involving Gq protein activation, phospholipase C (PLC), and inositol (B14025) triphosphate (IP3), which would otherwise lead to an increase in intracellular calcium (Ca2+) and subsequent smooth muscle contraction and mucus secretion. By blocking this pathway, muscarinic antagonists lead to bronchodilation and reduced mucus production.

Muscarinic Antagonist Signaling Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds MuscarinicAntagonist Muscarinic Antagonist MuscarinicAntagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca2_release->Contraction

Muscarinic antagonists block ACh-induced bronchoconstriction.

Comparative Efficacy in COPD Models

The following tables summarize the quantitative data on the effects of this compound and various muscarinic antagonists on key inflammatory and lung function parameters in different preclinical COPD models.

This compound: Experimental Data

Direct experimental data for this compound in animal models of COPD is limited in the available literature. Clinical studies have shown its effectiveness in improving spirometric parameters in elderly COPD patients.[2]

Table 1: Effects of this compound in a Clinical COPD Study

Parameter Treatment Outcome Reference
FEV1, VC, MEF25-75, Tiffeneau Index This compound Significantly increased from baseline after 1 month of treatment (p < 0.01) [2]
PaCO2, PaO2 This compound Significant improvement [2]

| Cough and Dyspnoea | this compound | Significant improvement |[2] |

Muscarinic Antagonists: Experimental Data

A substantial body of preclinical evidence exists for the efficacy of muscarinic antagonists in various COPD models.

Table 2: Effects of Tiotropium (B1237716) in COPD Animal Models

Animal Model Induction Method Treatment Key Findings Reference
Mouse Cigarette smoke (CS) exposure for 4 days Tiotropium inhalation (0.01-0.3 mg/mL) Dose-dependently inhibited pulmonary neutrophilic inflammation (IC50: 0.058 mg/mL, max inhibition: 60%). Reduced CS-induced LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, and TNF-α. [1]
Mouse CS exposure for 3 weeks followed by treatment for up to 9 weeks Tiotropium inhalation (0.1 mg/mL) Reduced established neutrophilic inflammation by 58% and monocytic inflammation to baseline levels. [3]
Guinea Pig Intranasal lipopolysaccharide (LPS) twice weekly for 12 weeks Tiotropium inhalation (0.1 mM) Fully inhibited LPS-induced neutrophilia in cartilaginous and noncartilaginous airways and parenchyma. Abrogated increases in goblet cells, collagen deposition, and muscularised microvessels. [4][5][6]

| Mouse | CS exposure and influenza A (H1N1) or RSV infection | Tiotropium treatment (0.3 mg/ml) | Reduced neutrophil and macrophage numbers, and levels of IL-6 and IFN-γ in the airways. Improved lung function. |[7] |

Table 3: Effects of Aclidinium (B1254267) in COPD Models

Model System Induction Method Treatment Key Findings Reference
Human Bronchial Fibroblasts Cigarette smoke extract (CSE) Aclidinium bromide (10⁻⁹-10⁻⁷ M) Reversed CSE-induced collagen type I and α-SMA expression. [8]

| Human Neutrophils from COPD patients | Lipopolysaccharide (LPS) or CSE | Aclidinium bromide (0.1 nM–1 μM) | Concentration-dependently inhibited LPS- and CSE-induced release of IL-8 and MMP-9. |[9] |

Table 4: Effects of Glycopyrrolate (B1671915) in a COPD Animal Model

Animal Model Induction Method Treatment Key Findings Reference

| Mouse | Cigarette smoke (CS) exposure | Aerosol pre-treatment with glycopyrronium (B1196793) bromide (GB) (300 and 600 μg/ml) | Suppressed accumulation of neutrophils and macrophages in BALF. Significantly inhibited CS-induced increases in mRNA and protein expression of IL-1β, TNF-α, MCP-1, and TGF-β1 in lung tissues and BALF. |[10] |

Table 5: Effects of Ipratropium in COPD Models

Model System Induction Method Treatment Key Findings Reference
Human THP-1 Macrophages Lipopolysaccharide (LPS) Ipratropium Reduced LPS-induced IL-6 and TNF-α concentrations (though not statistically significant in this study). [11]

| Human COPD patients with respiratory failure | N/A | Ipratropium bromide with non-invasive ventilation | Significantly lower levels of inflammatory factors compared to non-invasive ventilation alone. |[12] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for some of the key experiments cited in this guide.

General COPD Animal Model Experimental Workflow

The following diagram illustrates a generalized workflow for inducing and evaluating treatments in a preclinical COPD animal model, based on the methodologies described in the cited literature.

COPD Animal Model Workflow start Start: Acclimatization of Animals induction COPD Induction (e.g., Cigarette Smoke, LPS) start->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (e.g., Inhalation, Intranasal) grouping->treatment monitoring In-life Monitoring (e.g., Body Weight, Symptoms) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint bal Bronchoalveolar Lavage (BAL) - Cell Counts - Cytokine Analysis endpoint->bal histology Lung Histopathology - Inflammation Scoring - Goblet Cell Hyperplasia - Emphysema Assessment endpoint->histology function_tests Pulmonary Function Tests endpoint->function_tests end End: Data Analysis & Interpretation bal->end histology->end function_tests->end

A generalized workflow for preclinical COPD model studies.
Specific Experimental Protocols

1. Tiotropium in a Cigarette Smoke-Induced Mouse Model of COPD [1]

  • Animals: C57Bl/6 mice.

  • COPD Induction: Mice were exposed to cigarette smoke (CS) for four consecutive days with increasing exposure times up to 6 hours per day.

  • Treatment: One hour before each CS exposure, animals were treated with tiotropium by inhalation (0.01-0.3 mg/mL) for 5 minutes.

  • Endpoint Analysis: 18 hours after the last CS exposure, a bronchoalveolar lavage (BAL) was performed.

  • Parameters Measured:

    • Cell counts in BAL fluid (neutrophils).

    • Levels of leukotriene B4 (LTB4), interleukin-6 (IL-6), keratinocyte-derived chemokine (KC), monocyte chemotactic protein-1 (MCP-1), macrophage inflammatory protein-1 alpha (MIP-1α), MIP-2, and tumor necrosis factor-alpha (TNF-α) in BAL fluid.

    • Bronchodilatory activity was assessed against acetylcholine-induced bronchoconstriction.

2. Tiotropium in a Lipopolysaccharide-Induced Guinea Pig Model of COPD [4][6]

  • Animals: Guinea pigs.

  • COPD Induction: Guinea pigs were instilled intranasally with lipopolysaccharide (LPS) (1 mg per 200 μL) twice weekly for 12 weeks.

  • Treatment: 30 minutes prior to each LPS instillation, animals inhaled a nebulized dose of tiotropium in saline (0.1 mM for 3 minutes).

  • Endpoint Analysis: Tissue was collected 24 hours after the last instillation.

  • Parameters Measured:

    • Neutrophil numbers in cartilaginous airways, noncartilaginous airways, and parenchyma.

    • Goblet cell numbers.

    • Lung hydroxyproline (B1673980) content.

    • Airway wall collagen.

    • Airspace size (emphysema).

    • Number of muscularised microvessels in the adventitia of cartilaginous airways.

3. Glycopyrronium Bromide in a Cigarette Smoke-Induced Mouse Model of Acute Lung Inflammation [10]

  • Animals: Mice.

  • COPD Induction: Mice were exposed to cigarette smoke (CS).

  • Treatment: Aerosol pre-treatment with glycopyrronium bromide (GB) at doses of 300 and 600 μg/ml.

  • Endpoint Analysis: Bronchoalveolar lavage (BAL) and lung tissue analysis.

  • Parameters Measured:

    • Accumulation of neutrophils and macrophages in BAL fluid.

    • mRNA and protein expression levels of interleukin (IL)-1β, tumor necrosis factor (TNF)-α, monocyte chemotactic protein (MCP)-1, and transforming growth factor (TGF)-β1 in lung tissues and BALF.

    • Glutathione (GSH) and myeloperoxidase (MPO) activities in BALF.

    • Expression of matrix metalloproteinase (MMP)-9 and tissue inhibitor of metalloproteinase (TIMP)-1 in lung tissue via immunohistochemistry.

Conclusion

Based on the available preclinical data, both this compound and muscarinic antagonists demonstrate mechanisms of action relevant to the pathophysiology of COPD. Muscarinic antagonists, particularly tiotropium, have been extensively studied in various animal models and have consistently shown potent anti-inflammatory effects, reducing key inflammatory cells like neutrophils and a range of pro-inflammatory cytokines, in addition to their well-established bronchodilatory properties. Data for aclidinium and glycopyrrolate also support their anti-inflammatory and anti-remodeling potential.

While preclinical data for this compound in specific COPD models is less abundant, its mechanism as a PDE4 inhibitor suggests it would also possess both bronchodilatory and anti-inflammatory properties, a concept supported by clinical findings.

The lack of direct comparative preclinical studies makes it challenging to definitively conclude on the relative efficacy of this compound versus muscarinic antagonists. Future head-to-head studies in standardized COPD animal models are warranted to provide a more direct comparison and to better delineate the specific therapeutic advantages of each drug class. Such studies would be invaluable in guiding the strategic development of novel and combination therapies for COPD.

References

Bamifylline's selectivity for A1 adenosine receptors versus other subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a comparative overview of bamifylline's A1 selectivity based on the available data and offers a broader context by comparing it with other well-characterized selective antagonists for each adenosine (B11128) receptor subtype. Detailed experimental protocols for key assays used to determine receptor selectivity are also presented to aid researchers in the evaluation of novel compounds.

Comparative Selectivity of Adenosine Receptor Antagonists

To provide a benchmark for evaluating A1 selectivity, the following table summarizes the binding affinities (Ki) of established selective antagonists for each of the four adenosine receptor subtypes. The lack of comprehensive, recent quantitative data for this compound prevents its direct inclusion in this comparative table.

Target ReceptorSelective AntagonistBinding Affinity (Ki)Reference Organism/Cell Line
A1 DPCPX0.46 nMRat Brain Membranes
A2A ZM 2413850.5 nMHuman A2A Receptors in HEK-293 Cells
A2B PSB 6035.2 nMHuman A2B Receptors in CHO Cells
A3 MRS 12200.65 nMHuman A3 Receptors in HEK-293 Cells

Experimental Protocols

The determination of a compound's selectivity for different receptor subtypes relies on standardized in vitro assays. The two primary methods employed are competitive radioligand binding assays and functional assays measuring changes in intracellular second messenger levels, such as cyclic AMP (cAMP).

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (like this compound) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

General Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) in appropriate cell culture medium.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Pellet the membranes by high-speed centrifugation and resuspend them in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound.

    • For each receptor subtype, a specific radioligand is used (e.g., [3H]DPCPX for A1, [3H]ZM 241385 for A2A).

    • To determine non-specific binding, a separate set of reactions is included containing a high concentration of a non-radiolabeled, high-affinity ligand.

  • Incubation and Filtration:

    • Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to allow the binding reaction to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture with Receptor Expression membrane_prep Membrane Preparation cell_culture->membrane_prep binding_reaction Competitive Binding Reaction (Membranes, Radioligand, Test Compound) membrane_prep->binding_reaction incubation Incubation to Equilibrium binding_reaction->incubation filtration Filtration and Washing incubation->filtration scintillation_counting Scintillation Counting filtration->scintillation_counting data_analysis Data Analysis (IC50 and Ki Calculation) scintillation_counting->data_analysis

Experimental Workflow for Radioligand Binding Assay
cAMP Functional Assay

This assay determines the functional effect of a compound on receptor activity by measuring changes in the intracellular concentration of the second messenger, cyclic AMP (cAMP). A1 and A3 adenosine receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.

Objective: To determine the functional potency (IC50 for antagonists) of a test compound by measuring its effect on cAMP production.

General Protocol for an A1 Receptor Antagonist (like this compound):

  • Cell Culture and Plating:

    • Culture cells stably expressing the human A1 adenosine receptor.

    • Plate the cells in a multi-well plate and allow them to adhere and grow.

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the antagonist (this compound).

    • Stimulate the cells with a fixed concentration of an A1 receptor agonist (e.g., N6-cyclopentyladenosine, CPA) to inhibit adenylyl cyclase.

    • Simultaneously or subsequently, stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP production.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based assays).

  • Data Analysis:

    • Plot the measured cAMP concentration as a function of the antagonist concentration.

    • Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

A1 Adenosine Receptor Signaling Pathway

This compound, as an antagonist of the A1 adenosine receptor, blocks the downstream signaling cascade initiated by the binding of endogenous adenosine. The A1 receptor is coupled to the inhibitory G-protein, Gi.

a1_signaling_pathway cluster_membrane Cell Membrane A1R A1 Adenosine Receptor Gi Gi Protein A1R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Binds and Activates This compound This compound (Antagonist) This compound->A1R Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., decreased neurotransmitter release) PKA->CellularResponse Phosphorylates Targets

A1 Adenosine Receptor Signaling Pathway

References

A Cross-Species Comparative Analysis of the Pharmacological Effects of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Bamifylline, a methylxanthine derivative, across various species. The objective is to offer a consolidated resource of experimental data to support research and development in respiratory therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows.

Mechanism of Action

This compound primarily functions as a bronchodilator and anti-inflammatory agent. Its mechanism of action involves two main pathways:

  • Selective Adenosine (B11128) A1 Receptor Antagonism : this compound selectively blocks adenosine A1 receptors.[1] Adenosine, upon binding to its A1 receptors on airway smooth muscle, can induce bronchoconstriction. By antagonizing these receptors, this compound prevents this effect, leading to smooth muscle relaxation and bronchodilation.

  • Phosphodiesterase (PDE) Inhibition : Like other methylxanthines, this compound is thought to inhibit phosphodiesterase enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.

The following diagram illustrates the proposed signaling pathway for this compound's bronchodilatory effect.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A1R Adenosine A1 Receptor AC Adenylate Cyclase A1R->AC inhibits cAMP cAMP AC->cAMP converts Adenosine Adenosine Adenosine->A1R binds This compound This compound This compound->A1R antagonizes PDE Phosphodiesterase (PDE) This compound->PDE inhibits ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP breaks down Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation leads to

Caption: Proposed signaling pathway of this compound.

Cross-Species Comparison of Pharmacological Effects

Quantitative data on the pharmacological effects of this compound across different species is limited in publicly available literature. The following tables summarize the available data for this compound and provide comparative data for Theophylline, a structurally related and widely studied methylxanthine.

Table 1: In Vitro Bronchodilator and Anti-Inflammatory Activity
CompoundSpeciesPreparationParameterValueReference
This compound Guinea PigPerfused LungInhibition of Histamine (B1213489) ReleaseMore potent than Theophylline[2]
This compound Guinea PigPerfused LungInhibition of TXB2 Release1.6x more potent than Theophylline[2]
This compound Guinea PigPerfused LungInhibition of SRS-A Release1.5x more potent than Theophylline[2]
Theophylline Guinea PigTracheal RingspEC50 (vs. Methacholine)Not specified[3]
Theophylline HumanBronchial Tissue--Data not available

TXB2: Thromboxane B2, SRS-A: Slow-Reacting Substance of Anaphylaxis

Table 2: Receptor Binding Affinity
CompoundSpeciesReceptorParameterValueReference
This compound RatAdenosine A1 (Brain)PotencySimilar to 8-phenyl-theophylline[1]
This compound RatAdenosine A2 (Brain)PotencyLow, comparable to Enprofylline[1]
Theophylline RatAdenosine A1 (Brain)Ki~70 nM[4]
Theophylline RatAdenosine A2A (Brain)Ki~150 nM[4]
Table 3: Acute Toxicity (Oral LD50)
CompoundSpeciesLD50 (mg/kg)Reference
This compound RatData not available
This compound MouseData not available
This compound RabbitData not available
Theophylline Rat272[5]
Theophylline MouseData not available
Theophylline RabbitData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the pharmacological effects of bronchodilators like this compound.

Isolated Guinea Pig Tracheal Ring Assay (In Vitro)

This assay is a standard method to assess the direct relaxant effect of a compound on airway smooth muscle.

  • Tissue Preparation : Guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings of 3-5 mm in length.

  • Mounting : The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are attached to an isometric force transducer to measure changes in tension.

  • Contraction and Relaxation : The tracheal rings are pre-contracted with a bronchoconstrictor agent such as methacholine (B1211447) or histamine to induce a stable contractile tone.[3] The test compound (e.g., this compound) is then added in a cumulative manner to assess its relaxant effect.

  • Data Analysis : The relaxation is measured as a percentage of the pre-contraction tone. Dose-response curves are generated to calculate parameters like EC50 (the concentration of the compound that produces 50% of the maximal response).

The following diagram outlines the workflow for the isolated tracheal ring experiment.

cluster_workflow Experimental Workflow: Isolated Tracheal Ring Assay start Start euthanize Euthanize Guinea Pig start->euthanize dissect Dissect Trachea euthanize->dissect prepare Prepare Tracheal Rings (3-5 mm) dissect->prepare mount Mount Rings in Organ Bath prepare->mount equilibrate Equilibrate (60 min, 37°C) mount->equilibrate contract Induce Contraction (e.g., Methacholine) equilibrate->contract add_drug Add this compound (Cumulative Doses) contract->add_drug record Record Relaxation Response add_drug->record analyze Analyze Data (Dose-Response Curve, EC50) record->analyze end End analyze->end

Caption: Workflow for isolated tracheal ring assay.
Histamine-Induced Bronchoconstriction in Guinea Pigs (In Vivo)

This in vivo model is used to evaluate the protective effect of a compound against an allergic-like bronchospasm.

  • Animal Preparation : Guinea pigs are fasted overnight and then anesthetized. A tracheal cannula is inserted for artificial respiration and for the measurement of airway resistance.

  • Drug Administration : The test compound (this compound) or vehicle is administered, typically intraperitoneally or orally, at a predetermined time before the bronchoconstrictor challenge.

  • Bronchoconstriction Induction : A bronchoconstricting agent, such as an aerosolized solution of histamine, is administered to the animal to induce a significant and stable increase in airway resistance.

  • Measurement of Bronchodilation : The ability of the pre-administered test compound to prevent or reduce the histamine-induced increase in airway resistance is measured.

  • Data Analysis : The percentage inhibition of bronchoconstriction is calculated by comparing the response in the drug-treated group to the vehicle-treated control group.

Conclusion

This compound is a methylxanthine derivative with bronchodilator and anti-inflammatory properties, acting primarily through selective adenosine A1 receptor antagonism and phosphodiesterase inhibition. While qualitative data from guinea pig studies suggest that this compound is a more potent anti-inflammatory agent than Theophylline, there is a notable lack of comprehensive, quantitative, cross-species data for its pharmacological and toxicological profiles. The available information on receptor binding in rats indicates a selectivity for the adenosine A1 receptor.

To fully elucidate the therapeutic potential and safety profile of this compound, further research is warranted to generate robust, comparative data on its efficacy (e.g., EC50, IC50, Ki values) and toxicity (e.g., LD50 values) across multiple relevant species, including humans. The experimental protocols detailed in this guide provide a framework for conducting such investigations. A more complete dataset will be invaluable for drug development professionals in making informed decisions regarding the future of this compound as a respiratory therapeutic.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Bamifylline is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols for pharmaceutical waste management not only ensures a safe working environment but also prevents the potential for environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound Hydrochloride. The SDS provides crucial information regarding its hazards, handling, and emergency measures. This compound Hydrochloride is classified as harmful if swallowed and may cause an allergic skin reaction[1]. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times when handling this compound[1].

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies to protect public health and the environment[2][3]. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary bodies governing this process[2][3]. The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal[2][4].

It is essential to determine if this compound is considered a hazardous waste under RCRA. While the provided SDS for this compound Hydrochloride does not explicitly classify it as hazardous waste, facilities should still manage it as a chemical substance requiring careful disposal. For non-hazardous pharmaceuticals, the general recommendation is to use a licensed medical waste incineration site[3].

Disposal Procedures for this compound

The recommended disposal method for this compound is through an approved waste disposal plant[1][5]. Under no circumstances should this compound be disposed of down the drain or in regular household trash without proper treatment[3].

Step-by-Step Disposal Guidance:

  • Segregation: Properly segregate waste this compound from other laboratory waste streams. It should be placed in a clearly labeled, leak-proof container. Color-coded container systems are often used to differentiate waste types, with non-hazardous pharmaceuticals typically placed in blue or white containers.

  • Collection: The sealed container of this compound waste should be collected by a licensed and reputable pharmaceutical waste disposal company.

  • Treatment and Disposal: The waste will then be transported to a permitted treatment facility. The most common and recommended method for treating pharmaceutical waste is incineration[3][4]. This process ensures the complete destruction of the active pharmaceutical ingredient.

For small quantities of unused this compound in a household setting, drug take-back programs are the safest and most environmentally responsible option[2][6][7][8]. These programs are often available at local pharmacies or law enforcement agencies[6][7][8]. If a take-back program is not accessible, the FDA provides guidelines for household disposal, which involves mixing the medication with an unpalatable substance like dirt or coffee grounds, placing it in a sealed container, and then into the trash[6][7][9]. However, for laboratory and research settings, professional disposal is mandatory.

Quantitative Data on Pharmaceutical Waste Management

Disposal MethodEnvironmental RiskPublic Health RiskRegulatory ComplianceRecommended Use
Drug Take-Back Programs Very LowVery LowHighPreferred for household and small quantity disposal
Incineration LowVery LowHighStandard for laboratory and industrial pharmaceutical waste
Landfill (after treatment) ModerateLowVaries by regulationUsed for treated residues or non-hazardous waste
Sewer/Drain Disposal HighModerateNon-compliantStrictly prohibited for most pharmaceuticals
Household Trash (untreated) HighHighNon-compliantNot recommended; last resort with specific FDA guidance

Logical Workflow for this compound Disposal in a Laboratory Setting

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research or professional environment.

Bamifylline_Disposal_Workflow start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Safety Glasses) sds->ppe segregate Segregate into a Labeled, Leak-Proof Container ppe->segregate storage Store Securely for Pickup segregate->storage collection Arrange for Collection by a Licensed Waste Disposal Vendor storage->collection transport Transport to a Permitted Treatment Facility collection->transport incineration Incineration at Approved Facility transport->incineration end End: Compliant Disposal incineration->end

References

Essential Safety and Handling Protocols for Bamifylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Bamifylline is paramount. This document provides immediate and essential safety, operational, and disposal guidance to foster a secure laboratory environment.

This compound, a xanthine (B1682287) derivative, is primarily used as a bronchodilator.[1] While therapeutically beneficial, it is classified as harmful if swallowed and may cause an allergic skin reaction.[2] Therefore, strict adherence to safety protocols is crucial to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) recommendations and general laboratory safety guidelines.

PPE CategoryRecommendationSpecifications
Eye/Face Protection Safety glasses with side shields or gogglesMust conform to EN 166 (EU) or NIOSH (US) standards.
Skin Protection Protective glovesNitrile rubber gloves are recommended.[2]
Protective clothingImpervious clothing, such as a lab coat, to prevent skin contact.
Respiratory Protection Air-purifying respiratorUse if ventilation is inadequate or if exposure limits are likely to be exceeded. Selection must be based on the chemical nature, hazards, and use of the product.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials.

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid dust formation.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the handling area.[2]

  • Spill Management: In case of a spill, avoid breathing dust. Wear appropriate PPE, including respiratory protection. Carefully scoop the spilled material into a labeled container for disposal. Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be collected in a designated, labeled, and sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Arrange for disposal through an approved waste disposal plant or a licensed hazardous waste management company.[2][3]

Experimental Protocols

While specific experimental protocols are highly dependent on the nature of the research, the following general principles should be applied when handling this compound:

  • Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.

  • Weighing: When weighing powdered this compound, use a balance with a draft shield or conduct the operation within a chemical fume hood to minimize dust dispersion.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing. Ensure adequate mixing without generating aerosols.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Bamifylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment gather_ppe Gather Required PPE risk_assessment->gather_ppe weighing Weighing in Ventilated Area gather_ppe->weighing solution_prep Solution Preparation weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_segregation Segregate Waste decontaminate->waste_segregation waste_collection Collect in Labeled Container waste_segregation->waste_collection professional_disposal Dispose via Approved Vendor waste_collection->professional_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bamifylline
Reactant of Route 2
Reactant of Route 2
Bamifylline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.